4-(N-Boc-amino)-1,6-heptanedioic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6/c1-12(2,3)19-11(18)13-8(4-6-9(14)15)5-7-10(16)17/h8H,4-7H2,1-3H3,(H,13,18)(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMSTDAWIAVWJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Profile of 4-(N-Boc-amino)-1,6-heptanedioic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(N-Boc-amino)-1,6-heptanedioic acid is a specialized bifunctional organic molecule of significant interest in the field of targeted protein degradation.[1][2] As a branched chemical entity, it serves as a versatile linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are innovative heterobifunctional molecules designed to recruit specific E3 ubiquitin ligases to a target protein, thereby inducing its ubiquitination and subsequent degradation by the proteasome.[4][5] The structural characteristics of the linker, such as this compound, are critical in optimizing the formation and stability of the ternary complex (E3 ligase-PROTAC-target protein), which ultimately dictates the efficiency of protein degradation.[5]
This technical guide provides a consolidated overview of the known chemical properties and functional applications of this compound, based on currently available data.
Chemical and Physical Properties
Commercially available information provides fundamental details about the compound. However, extensive experimental data regarding properties such as melting point, boiling point, and specific solubility parameters are not widely published in accessible literature.
Table 1: General Chemical Identifiers
| Property | Value | Reference(s) |
| CAS Number | 848242-88-6 | [6][7][8] |
| Molecular Formula | C₁₂H₂₁NO₆ | [6][7][8] |
| Molecular Weight | 275.3 g/mol | [6][7][8] |
| Purity | Typically >96% | [7] |
Core Reactivity and Functional Use
The utility of this compound in chemical synthesis stems from its distinct functional groups: two carboxylic acid moieties and one Boc-protected amine.
The presence of two carboxylic acid groups allows for the formation of stable amide bonds with primary or secondary amines. This reaction is typically facilitated by peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU).[6]
The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amine. It is stable under many reaction conditions but can be readily removed under acidic conditions, for example, using trifluoroacetic acid (TFA), to liberate the free amine for subsequent reactions.[6]
This dual reactivity makes it an ideal building block for constructing the linker component of PROTACs, allowing for the covalent attachment of ligands for both the target protein and an E3 ligase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, 848242-88-6 | BroadPharm [broadpharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. molcore.com [molcore.com]
An In-depth Technical Guide to the Synthesis of 4-(N-Boc-amino)-1,6-heptanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(N-Boc-amino)-1,6-heptanedioic acid, a valuable building block in medicinal chemistry and drug development, particularly in the construction of complex molecules and linkers. This document details a plausible and robust synthetic pathway, including a step-by-step experimental protocol, and summarizes the key analytical data for the target compound.
Introduction
This compound is a bifunctional molecule featuring a protected amine and two carboxylic acid moieties. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, making it an ideal choice for multi-step synthetic strategies. The two carboxylic acid groups provide handles for further chemical modifications, such as amide bond formation or esterification, enabling its use as a linker or scaffold in the design of novel therapeutics.
Synthetic Pathway
The most direct and efficient synthesis of this compound involves the protection of the amino group of 4-aminoheptanedioic acid using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. This reaction is typically carried out in a mixed solvent system with a suitable base to facilitate the nucleophilic attack of the amine on the Boc anhydride.
Synthetic Workflow Diagram:
An In-depth Technical Guide to 4-(N-Boc-amino)-1,6-heptanedioic Acid: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)
CAS Number: 848242-88-6
This technical guide provides a comprehensive overview of 4-(N-Boc-amino)-1,6-heptanedioic acid, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed information on its properties, synthesis, and application in targeted protein degradation.
Core Compound Properties
This compound is a branched, alkyl-based linker molecule. The presence of a tert-butyloxycarbonyl (Boc) protected amine and two terminal carboxylic acid groups makes it a versatile component for the synthesis of heterobifunctional PROTACs. The Boc group provides a stable protecting group for the amine functionality, which can be deprotected under acidic conditions to allow for further conjugation. The two carboxylic acid groups offer reactive handles for coupling with other molecules, typically a ligand for a target protein and a ligand for an E3 ubiquitin ligase.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 848242-88-6 | [1][2][3][4] |
| Molecular Formula | C₁₂H₂₁NO₆ | [1][2][3][4] |
| Molecular Weight | 275.3 g/mol | [1][2][3][4] |
| Synonyms | 4-((tert-butoxycarbonyl)amino)heptanedioic acid | [4] |
| Purity | Typically >96% | [1] |
| Appearance | White to off-white solid | Commercially available |
| Storage | Recommended at -20°C | [2] |
Role in PROTAC Technology
PROTACs are innovative therapeutic agents that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest. This compound serves as a linker within the PROTAC molecule, connecting the target-binding ligand to the E3 ligase-recruiting ligand. The nature of the linker is crucial for the efficacy of the PROTAC, as it dictates the spatial orientation of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.
Below is a diagram illustrating the general mechanism of action for a PROTAC.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
Hypothetical Synthesis of this compound
A potential synthetic approach would involve the Boc-protection of a suitable amino-diacid precursor.
Materials:
-
4-amino-1,6-heptanedioic acid
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
Sodium hydroxide (B78521) (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate (B1210297)
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-amino-1,6-heptanedioic acid in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the cooled amino acid solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0°C and acidify to a pH of 2-3 with cold 1M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization to obtain pure this compound.
General Protocol for PROTAC Synthesis using this compound
This protocol outlines the sequential coupling of a target protein ligand and an E3 ligase ligand to the linker. This example assumes the target ligand has a free amine and the E3 ligase ligand has a free amine, and one of the carboxylic acids on the linker is first converted to a more reactive ester.
Materials:
-
This compound
-
Target protein ligand with a free amine (Target-NH₂)
-
E3 ligase ligand with a free amine (E3-NH₂)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer
Procedure:
Step 1: Mono-activation of the Linker
-
Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.
-
Add DCC (1.1 equivalents) at 0°C and stir the reaction mixture overnight at room temperature.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent to obtain the mono-NHS ester of the linker.
Step 2: Coupling with the Target Ligand
-
Dissolve the mono-activated linker (1 equivalent) and the target protein ligand (Target-NH₂) (1 equivalent) in anhydrous DMF.
-
Add TEA or DIPEA (2-3 equivalents) and stir the reaction at room temperature until completion (monitored by LC-MS).
-
Purify the resulting Boc-protected Linker-Target conjugate by preparative HPLC.
Step 3: Boc Deprotection
-
Dissolve the purified Boc-protected Linker-Target conjugate in a solution of TFA in DCM (e.g., 20-50% TFA).
-
Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).
-
Evaporate the solvent and TFA under reduced pressure to obtain the deprotected Linker-Target conjugate.
Step 4: Coupling with the E3 Ligase Ligand
-
Activate the remaining carboxylic acid on the Linker-Target conjugate using a coupling agent like HATU in the presence of DIPEA in anhydrous DMF.
-
Add the E3 ligase ligand (E3-NH₂) (1 equivalent) to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by LC-MS).
Step 5: Final Purification
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
Below is a diagram illustrating the general workflow for the synthesis of a PROTAC molecule using a dicarboxylic acid linker.
Caption: General workflow for PROTAC synthesis using a dicarboxylic acid linker.
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs. Its chemical structure allows for the controlled and sequential attachment of target-binding and E3 ligase-recruiting moieties. While specific experimental data on PROTACs utilizing this particular linker are not widely published, the general principles of PROTAC design and synthesis provide a strong framework for its application. As the field of targeted protein degradation continues to expand, the demand for well-defined linkers like this compound is expected to grow, making it a key component in the development of novel therapeutics.
References
In-Depth Technical Guide: 4-(N-Boc-amino)-1,6-heptanedioic Acid in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(N-Boc-amino)-1,6-heptanedioic acid is a bifunctional molecule increasingly utilized in the field of targeted protein degradation. Its structure, featuring a central amine protected by a tert-butyloxycarbonyl (Boc) group and two terminal carboxylic acid groups, makes it a valuable linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2][3][] This technical guide provides a comprehensive overview of the physicochemical properties, relevant experimental protocols, and the role of this compound in the broader context of PROTAC-mediated protein degradation.
Physicochemical Properties
A clear understanding of the molecular characteristics of this compound is fundamental for its application in synthesis and drug design. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 275.3 g/mol | [5][6] |
| Molecular Formula | C₁₂H₂₁NO₆ | [5][6] |
| CAS Number | 848242-88-6 | [5] |
| Purity | >96% | [6] |
| Appearance | White to off-white solid | |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Role in PROTAC Design and Synthesis
This compound serves as a versatile linker component in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[1][3][7][8] The linker's length, rigidity, and chemical nature are critical for the effective formation of a ternary complex between the target protein and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein by the proteasome.[3][8]
The dicarboxylic acid functionality of this compound allows for the attachment of the target protein ligand and the E3 ligase ligand through amide bond formation. The Boc-protected amine provides a stable, yet readily cleavable, protecting group that prevents unwanted side reactions during the coupling steps.
Experimental Protocols
The following sections detail generalized yet comprehensive protocols for the key chemical transformations involving this compound in the synthesis of PROTACs.
Amide Bond Formation (Conjugation to a Primary Amine)
The carboxylic acid groups of this compound can be coupled with primary amines on the target protein ligand or the E3 ligase ligand using standard peptide coupling reagents.
Materials:
-
This compound
-
Amine-containing molecule (Target Ligand-NH₂ or E3 Ligase Ligand-NH₂)
-
Coupling agents: e.g., HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)[5][9]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Base: e.g., N,N-Diisopropylethylamine (DIPEA)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add the amine-containing molecule (1 equivalent).
-
Add the coupling agent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired amide conjugate.
Boc-Deprotection
Removal of the Boc protecting group is typically the final step to yield the active PROTAC molecule. This is achieved under acidic conditions.
Materials:
-
Boc-protected PROTAC intermediate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the Boc-protected PROTAC intermediate in anhydrous DCM.
-
Add an excess of the deprotecting agent (e.g., 20-50% TFA in DCM or 4M HCl in 1,4-dioxane) to the solution.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon complete deprotection, remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a mild base for further applications.
Visualization of PROTAC-Mediated Protein Degradation
The following diagrams illustrate the logical workflow of PROTAC synthesis using this compound and the subsequent mechanism of targeted protein degradation.
Caption: Modular synthesis workflow of a PROTAC using the bifunctional linker.
Caption: PROTAC-mediated targeted protein degradation pathway.
Conclusion
This compound is a key building block in the development of PROTACs, a transformative therapeutic modality. Its bifunctional nature, coupled with the reliable chemistry of amide bond formation and Boc-protection, provides a robust platform for the synthesis of diverse PROTAC libraries. A thorough understanding of its properties and the associated experimental protocols is crucial for researchers and scientists working at the forefront of targeted protein degradation and novel drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. explorationpub.com [explorationpub.com]
- 5. This compound, 848242-88-6 | BroadPharm [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
A Technical Guide to 4-((tert-Butoxycarbonyl)amino)heptanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 4-((tert-butoxycarbonyl)amino)heptanedioic acid, a key bifunctional linker used in modern medicinal chemistry and drug discovery. It covers the molecule's nomenclature, physicochemical properties, core applications—particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs)—and representative experimental protocols for its use.
Nomenclature and Chemical Structure
-
Primary Name: 4-(N-Boc-amino)-1,6-heptanedioic acid
-
IUPAC Name: 4-((tert-butoxycarbonyl)amino)heptanedioic acid[1]
-
Common Synonyms: 4-(Boc-amino)pimelic acid, 4-((tert-butoxycarbonyl)amino)heptanedioicacid, Heptanedioic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-[1]
The molecule features a seven-carbon dicarboxylic acid backbone (heptanedioic acid or pimelic acid). A tert-butoxycarbonyl (Boc) protected amine group is attached at the C4 position, creating a branched structure. This configuration provides two carboxylic acid termini for conjugation and a protected amine that can be deprotected under acidic conditions for further functionalization if required.
Physicochemical and Quantitative Data
The following table summarizes the key quantitative data for this compound, compiled from various chemical suppliers.
| Property | Value | Source(s) |
| CAS Number | 848242-88-6 | [1] |
| Molecular Formula | C₁₂H₂₁NO₆ | [1] |
| Molecular Weight | 275.3 g/mol | [1] |
| Purity | Typically ≥95% (as determined by HPLC) | [1] |
| Storage Condition | -20°C | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol (B129727), DMF, DMSO | |
| Spectroscopic Data | ¹H NMR, ¹³C NMR, and mass spectrometry data are typically provided by the supplier upon request. |
Core Application in Drug Development: The PROTAC Linker
This compound is primarily utilized as a bifunctional, alkyl-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[2][3].
PROTAC Technology Overview: PROTACs are heterobifunctional molecules designed to induce the degradation of a specific target protein. They consist of three components:
-
A "warhead" ligand that binds to the target protein of interest (POI).
-
An E3 ubiquitin ligase ligand that recruits an E3 ligase.
-
A linker that covalently connects the two ligands.
By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.
The role of this compound is to serve as this critical linker. Its two terminal carboxylic acid groups allow for sequential or orthogonal amide bond formation with amine-functionalized warhead and E3 ligase ligands. The length and composition of the linker are crucial for optimizing the ternary complex formation (POI-PROTAC-E3 Ligase) and achieving efficient protein degradation.
Visualizations of Chemical Workflows
The following diagrams illustrate the key chemical transformations and logical steps involving the title compound.
Experimental Protocols
Representative Protocol: HATU-Mediated Amide Coupling
Objective: To conjugate one carboxylic acid terminus of this compound to a primary amine-containing substrate (e.g., a warhead or E3 ligase ligand).
Materials:
-
This compound (1.0 eq)
-
Amine-containing substrate (1.0-1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)[4]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Ethyl Acetate (B1210297), Hexanes)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add the amine-containing substrate (1.0-1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DIPEA (3.0 eq) to the stirred mixture. The solution may change color.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or LC-MS, until the starting material is consumed.
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 5% aqueous citric acid (if the substrate is base-stable), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation).
-
The crude residue is then purified by flash column chromatography on silica (B1680970) gel, using an appropriate solvent gradient (e.g., 0-10% methanol in DCM or a hexane/ethyl acetate gradient) to yield the pure mono-conjugated product.
Notes:
-
The use of excess this compound can be employed to favor mono-conjugation, followed by purification to remove the unreacted diacid.
-
Other coupling reagents like EDC/NHS, HBTU, or DIC can be used as alternatives to HATU.[4]
-
All reagents and solvents should be anhydrous to ensure high coupling efficiency.
Conclusion
4-((tert-Butoxycarbonyl)amino)heptanedioic acid is a valuable and versatile chemical tool. Its well-defined structure provides a reliable scaffold for constructing complex molecules, most notably PROTACs. For researchers in drug discovery, understanding its properties and the protocols for its use is essential for the rational design and synthesis of next-generation therapeutics aimed at targeted protein degradation.
References
A Technical Guide to the Solubility of 4-(N-Boc-amino)-1,6-heptanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(N-Boc-amino)-1,6-heptanedioic acid (CAS: 848242-88-6), a branched chemical compound used in bioconjugation and as a PROTAC linker.[1][2] Given the limited availability of direct, quantitative solubility data in published literature, this document establishes a predicted solubility profile based on the molecule's structural properties and outlines a general experimental protocol for its precise determination.
Molecular Structure and Predicted Solubility
This compound possesses a unique structure that dictates its interaction with various solvents. Its key features are:
-
Two Carboxylic Acid Groups (-COOH): These terminal groups are polar and capable of hydrogen bonding, imparting hydrophilic character.
-
A tert-Butoxycarbonyl (Boc) Protecting Group: This bulky, non-polar group provides significant hydrophobic (lipophilic) character.[]
-
An Aliphatic Heptane Backbone: This hydrocarbon chain is non-polar.
The interplay between these functional groups suggests a nuanced solubility profile. The molecule is amphiphilic, having both polar and non-polar regions. Its solubility is governed by the "like dissolves like" principle, where substances dissolve best in solvents with similar polarity.[4]
Based on this structure, a qualitative solubility profile can be predicted. The presence of two carboxylic acids suggests that solubility will be significantly enhanced in basic aqueous solutions (e.g., dilute NaOH, NaHCO3) where the acidic protons are removed to form highly polar carboxylate salts.[5] Conversely, the bulky Boc group and alkyl chain suggest some solubility in moderately polar to polar aprotic organic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Low / Insoluble | The dominant polar carboxylic acid groups will have poor interaction with non-polar solvents. |
| Polar Aprotic | DMSO, DMF, THF | Moderate to High | These solvents can effectively solvate both the polar and non-polar regions of the molecule without interfering with the Boc group. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | The solvent's ability to hydrogen bond may allow for some dissolution, but the non-polar Boc group may limit overall solubility. |
| Aqueous (Neutral) | Water | Low / Sparingly Soluble | The hydrophobic Boc group and alkyl chain are expected to significantly limit solubility in neutral water. |
| Aqueous (Basic) | 5% NaHCO₃, 5% NaOH | High / Soluble | Deprotonation of the two carboxylic acids will form a highly polar dicarboxylate salt, which is readily soluble in water.[5] |
| Aqueous (Acidic) | 5% HCl | Low / Insoluble | In acidic conditions, the carboxylic acids remain protonated, and the molecule's overall low polarity will limit aqueous solubility.[6] |
Experimental Protocol for Solubility Determination
To obtain precise quantitative data, a standardized experimental method such as the isothermal equilibrium (shake-flask) method should be employed.[4][7] This procedure involves creating a saturated solution at a specific temperature and then measuring the concentration of the dissolved solid.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a sealed vial containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.[7]
-
-
Equilibration:
-
Place the vial in a shaker or agitator set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[7]
-
-
Separation of Solid and Liquid Phases:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
To ensure complete removal of particulate matter, centrifuge the vial at high speed.[4]
-
Carefully withdraw a clear aliquot of the supernatant using a syringe and pass it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial.[4][7] This step is critical to prevent undissolved solid from affecting the final measurement.
-
-
Quantification:
-
Accurately determine the concentration of the dissolved compound in the filtrate. High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for this purpose.[4]
-
A calibration curve must be generated using standard solutions of this compound at known concentrations to ensure precise quantification.[7]
-
-
Data Reporting:
-
Calculate the solubility based on the HPLC data and any dilutions performed.
-
Report the final solubility in standard units such as milligrams per milliliter (mg/mL) or moles per liter (mol/L) at the specified temperature.[4]
-
Experimental Workflow and Logical Diagrams
The following diagrams illustrate the logical basis for solubility prediction and the workflow for its experimental determination.
References
In-Depth Technical Guide: 4-(N-Boc-amino)-1,6-heptanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-(N-Boc-amino)-1,6-heptanedioic acid, a key building block in the development of targeted protein degraders. This document outlines its known properties, provides detailed experimental protocols for its characterization, and illustrates its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Physical and Chemical Characteristics
This compound is a branched aliphatic dicarboxylic acid containing a tert-butyloxycarbonyl (Boc) protected amine. This structure makes it a valuable bifunctional linker in chemical synthesis, particularly in the construction of PROTACs where it can be conjugated to ligands for a target protein and an E3 ubiquitin ligase.[1][2] The Boc protecting group can be readily removed under acidic conditions, allowing for further chemical modification.[3]
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₁NO₆ | [2][3] |
| Molecular Weight | 275.3 g/mol | [2][3] |
| CAS Number | 848242-88-6 | [2][3] |
| Appearance | White to off-white powder | [1] |
| Purity | >96% to >97% | [2][3] |
| Storage Temperature | -20°C | [3] |
| Melting Point | Data not publicly available | - |
| Boiling Point | Data not publicly available | - |
| Solubility | Soluble in polar organic solvents such as DMSO. Quantitative data not publicly available. | - |
| pKa | Data not publicly available | - |
Spectroscopic Data
While specific spectra for this compound are not widely published, one supplier provides access to NMR data upon request.[3] Researchers are encouraged to obtain lot-specific spectroscopic data from their supplier for detailed structural confirmation.
Experimental Protocols
Protocol 1: Determination of Melting Point
The melting point of a solid organic compound is a crucial indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Measurement:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
-
-
Purity Assessment: A sharp melting range (typically ≤ 1°C) is indicative of a high-purity compound. A broad melting range suggests the presence of impurities.
Protocol 2: Determination of Solubility
Understanding the solubility of this compound is essential for its use in synthesis and biological assays.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities should be tested, including water, buffered aqueous solutions (e.g., PBS), ethanol, and dimethyl sulfoxide (B87167) (DMSO).
-
Qualitative Assessment:
-
To approximately 1 mL of the chosen solvent in a small vial, add a few milligrams of the compound.
-
Vortex or agitate the mixture at a controlled temperature (e.g., room temperature).
-
Visually inspect for the dissolution of the solid.
-
-
Quantitative Assessment (Shake-Flask Method):
-
Add an excess amount of the solid compound to a known volume of the solvent in a sealed flask.
-
Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the saturated solution by centrifugation and filtration.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC or quantitative NMR.
-
Protocol 3: Determination of pKa
The pKa values of the two carboxylic acid groups are important for understanding the ionization state of the molecule at different pH values.
Methodology (Potentiometric Titration):
-
Sample Preparation: Prepare a solution of this compound of known concentration in deionized water or a suitable co-solvent if aqueous solubility is low.
-
Titration Setup:
-
Place the solution in a temperature-controlled beaker with a magnetic stirrer.
-
Immerse a calibrated pH electrode in the solution.
-
-
Titration:
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of the titrant.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first pKa will correspond to the deprotonation of the first carboxylic acid, and the second pKa to the deprotonation of the second carboxylic acid.
-
Application in PROTAC Synthesis
This compound serves as a versatile linker in the synthesis of PROTACs.[1] Its two carboxylic acid groups provide handles for conjugation to an E3 ligase ligand and a target protein ligand, while the Boc-protected amine offers a point for further modification or can remain as part of the final linker structure.
Below is a generalized workflow for the incorporation of this compound into a PROTAC molecule.
Caption: Generalized workflow for PROTAC synthesis using the subject linker.
The synthesis typically involves sequential amide bond formations. For instance, one of the carboxylic acid groups of the linker can be activated (e.g., with EDC or HATU) and reacted with an amine-functionalized E3 ligase ligand.[3] Following purification, the second carboxylic acid group can be coupled to a hydroxyl or amine group on the target protein ligand to form the final PROTAC molecule. The specific coupling reagents and reaction conditions will depend on the functional groups present on the respective ligands.
As there is no publicly available information on specific signaling pathways this molecule is involved in, a diagram illustrating a logical relationship in its application is provided above.
References
A Researcher's Guide to Commercial Sourcing of 4-(N-Boc-amino)-1,6-heptanedioic Acid
For researchers, scientists, and drug development professionals engaged in projects requiring 4-(N-Boc-amino)-1,6-heptanedioic acid, identifying reliable commercial suppliers is a critical initial step. This technical guide provides an in-depth overview of the commercial landscape for this specialized chemical, presenting a comparison of suppliers and a logical workflow for its procurement.
Compound Overview
This compound (CAS No. 848242-88-6) is a valuable building block in organic synthesis, often utilized in the development of peptidomimetics, PROTACs, and other complex molecules. The presence of the Boc-protected amine and two carboxylic acid functionalities allows for selective chemical modifications, making it a versatile reagent in drug discovery and development.
Commercial Supplier Landscape
A survey of the chemical supplier market has identified several companies that list this compound in their catalogs. The following table summarizes the available quantitative data from a selection of these suppliers to facilitate a comparative analysis for procurement.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| BroadPharm | BP-21536 | 97% | 100 mg | $280.00 |
| 250 mg | $430.00 | |||
| Santa Cruz Biotechnology | sc-295902 | - | Inquiry required | Inquiry required |
| Precise PEG | AG-7066 | >96% | Inquiry required | Inquiry required |
| MedChemExpress | HY-W013781 | - | Inquiry required | Inquiry required |
| MolCore | MC739439 | >98% | Inquiry required | Inquiry required |
Workflow for Supplier Selection
The process of selecting a suitable commercial supplier for a critical chemical reagent involves several logical steps. The following diagram illustrates a typical workflow for this process, from initial identification to final procurement.
Caption: A logical workflow for the selection and procurement of a chemical reagent.
Experimental Protocols and Further Information
As this guide focuses on the commercial sourcing of this compound, detailed experimental protocols for its use are beyond the current scope. Researchers should refer to relevant scientific literature and internal standard operating procedures for methodologies related to their specific applications. For detailed product specifications, safety information, and handling instructions, it is imperative to consult the Safety Data Sheets (SDS) and any other technical documentation provided by the selected supplier.
Technical Guide: Purity and Analysis of 4-(N-Boc-amino)-1,6-heptanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the purity and analysis of 4-(N-Boc-amino)-1,6-heptanedioic acid, a key bifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the physicochemical properties, a plausible synthetic route, potential impurities, and detailed analytical methodologies for the characterization and quality control of this important research chemical. The information presented herein is intended to assist researchers in establishing robust analytical protocols to ensure the quality and consistency of this compound for its application in drug discovery and development.
Introduction
This compound (MW: 275.3 g/mol ; CAS: 848242-88-6) is a valuable chemical entity in the field of medicinal chemistry, primarily utilized as a linker in the design and synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC is critical as it dictates the spatial orientation of the two binding ligands, thereby influencing the ternary complex formation and the efficiency of protein degradation. The purity of the linker is paramount, as impurities can lead to ambiguous biological data and complications in drug development. This guide details the analytical methods for ensuring the high purity of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C12H21NO6 |
| Molecular Weight | 275.3 g/mol |
| CAS Number | 848242-88-6 |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, DMSO, and DMF |
| Purity (typical) | >96% to 99% (by HPLC)[2][3] |
Synthesis and Potential Impurities
A plausible synthetic route for this compound is outlined below. The identification of potential impurities is crucial for developing appropriate analytical methods for their detection and quantification.
Proposed Synthesis Workflow
The synthesis can be envisioned as a multi-step process starting from diethyl glutaconate and nitromethane.
Potential Impurities
Based on the proposed synthesis, the following impurities could be present in the final product:
| Impurity | Structure | Origin |
| Starting Materials | Diethyl glutaconate, Nitromethane, (Boc)2O | Incomplete reaction or carry-over |
| Intermediates | Diethyl 4-nitro-1,6-heptanedioate, Diethyl 4-amino-1,6-heptanedioate, 4-Amino-1,6-heptanedioic acid | Incomplete reaction |
| By-products | Di-Boc protected amino acid, by-products from Michael addition | Side reactions |
| Residual Solvents | Ethanol, Dioxane, etc. | From synthesis and purification steps |
Analytical Methodologies
A general analytical workflow for the purity determination of this compound is depicted below.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the primary technique for assessing the purity of this compound.
Experimental Protocol:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of the compound.
Experimental Protocol:
-
¹H NMR:
-
Solvent: DMSO-d6
-
Spectrometer: 400 MHz
-
Expected Chemical Shifts (δ, ppm):
-
~12.0 (s, 2H, -COOH)
-
~6.8 (d, 1H, -NH)
-
~3.5 (m, 1H, -CH-NH)
-
~2.2 (t, 4H, -CH2-COOH)
-
~1.6 (m, 4H, -CH2-CH-)
-
1.38 (s, 9H, -C(CH3)3)
-
-
-
¹³C NMR:
-
Solvent: DMSO-d6
-
Spectrometer: 100 MHz
-
Expected Chemical Shifts (δ, ppm):
-
~174.0 (C=O, carboxylic acid)
-
~155.0 (C=O, carbamate)
-
~77.5 (quaternary C, Boc)
-
~50.0 (-CH-NH)
-
~35.0 (-CH2-COOH)
-
~30.0 (-CH2-CH-)
-
~28.0 (-C(CH3)3)
-
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
Experimental Protocol:
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Expected Ion | [M-H]⁻ at m/z 274.1 |
| Sample Preparation | Infusion of a dilute solution in methanol |
Data Presentation
The following table summarizes the expected analytical data for high-purity this compound.
| Analysis | Specification |
| Purity (HPLC) | ≥ 98% |
| ¹H NMR | Conforms to structure |
| ¹³C NMR | Conforms to structure |
| Mass Spectrum (ESI-) | [M-H]⁻ = 274.1 ± 0.2 amu |
Conclusion
The analytical methods detailed in this guide provide a robust framework for the quality control of this compound. The combination of HPLC for purity assessment and impurity profiling, along with NMR and MS for structural confirmation, ensures that the material meets the high standards required for its use in the synthesis of PROTACs and other applications in drug discovery. Adherence to these analytical protocols will contribute to the generation of reliable and reproducible scientific data.
References
In-Depth Technical Guide on the NMR Spectral Data of 4-(N-Boc-amino)-1,6-heptanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectral data for 4-(N-Boc-amino)-1,6-heptanedioic acid. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted ¹H and ¹³C NMR spectral data, which serve as a valuable reference for researchers working with this molecule. The guide also outlines a comprehensive, generalized experimental protocol for the acquisition of NMR data for similar small molecules, ensuring best practices for sample preparation and analysis.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift principles and spectral databases of analogous structures. The chemical structure and atom numbering scheme are provided below for reference.
Figure 1. Chemical structure of this compound with atom numbering for NMR assignments.
Table 1: Predicted ¹H NMR Spectral Data
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| 1, 7 | 11.5 - 12.5 | Singlet (broad) | 2H | - |
| 4 | 3.8 - 4.0 | Multiplet | 1H | - |
| 2, 6 | 2.2 - 2.4 | Triplet | 4H | ~7.5 |
| 3, 5 | 1.6 - 1.8 | Multiplet | 4H | - |
| 1' | 1.45 | Singlet | 9H | - |
| NH | 6.8 - 7.2 | Doublet (broad) | 1H | ~8.0 |
Table 2: Predicted ¹³C NMR Spectral Data
| Atom Number | Predicted Chemical Shift (δ, ppm) |
| 1, 7 | 175 - 178 |
| C=O (Boc) | 155 - 157 |
| 4 | 50 - 53 |
| C (Boc) | 79 - 82 |
| 2, 6 | 30 - 33 |
| 3, 5 | 28 - 31 |
| 1' | 28.0 |
Experimental Protocols
A generalized experimental protocol for obtaining high-quality NMR spectra of a small molecule such as this compound is provided below.
Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons (e.g., -COOH and -NH).
-
Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Sample Filtration : To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.
NMR Data Acquisition
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Spectroscopy :
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Spectroscopy :
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans is required (typically 1024 or more).
-
A longer relaxation delay may be necessary for quaternary carbons to be observed reliably.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the spectrum to the internal standard.
-
Visualizations
The following diagram illustrates a typical workflow for the NMR analysis of a small molecule.
An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-(N-Boc-amino)-1,6-heptanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-(N-Boc-amino)-1,6-heptanedioic acid, a branched amino acid derivative increasingly utilized as a linker in the development of sophisticated bioconjugates and Proteolysis Targeting Chimeras (PROTACs). This document details expected fragmentation patterns, provides generalized experimental protocols, and illustrates relevant workflows and mechanisms.
Molecular Profile and Expected Mass Spectrometry Behavior
This compound is a non-natural amino acid featuring a heptanedioic acid backbone, providing two carboxylic acid functionalities, and a primary amine protected by a tert-butyloxycarbonyl (Boc) group.
Molecular Formula: C₁₂H₂₁NO₆
Molecular Weight: 275.3 g/mol
In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be readily ionized in both positive and negative modes.
-
Positive Ion Mode: Protonation will likely occur at the nitrogen of the Boc group or one of the carboxylic acid oxygens, yielding a prominent protonated molecule [M+H]⁺ at m/z 276.3. Adduct formation with sodium [M+Na]⁺ (m/z 298.3) or potassium [M+K]⁺ (m/z 314.4) is also common.
-
Negative Ion Mode: Deprotonation of one or both carboxylic acid groups will result in the formation of [M-H]⁻ at m/z 274.3 and potentially [M-2H]²⁻ at m/z 136.6.
Predicted Fragmentation Pattern
Tandem mass spectrometry (MS/MS) analysis via collision-induced dissociation (CID) is crucial for structural confirmation. The fragmentation of this compound is predicted to be dominated by characteristic losses from the Boc protecting group and cleavages along the dicarboxylic acid backbone.
A key fragmentation pathway for Boc-protected amines is the neutral loss of isobutylene (B52900) (C₄H₈), resulting in a fragment with a mass difference of 56 Da. Another common fragmentation is the loss of the entire Boc group.
Based on the analysis of structurally similar molecules, such as Boc-L-Glutamic acid, and general fragmentation principles of dicarboxylic acids, the following product ions are anticipated in positive ion mode MS/MS of the [M+H]⁺ precursor ion.
| Predicted Product Ion (m/z) | Neutral Loss (Da) | Description of Fragmentation |
| 220.1 | 56.1 | Loss of isobutylene (C₄H₈) from the Boc group. |
| 202.1 | 74.1 | Loss of tert-butanol (B103910) (C₄H₁₀O) from the Boc group. |
| 176.1 | 100.1 | Loss of the entire Boc group (C₅H₉O₂). |
| 258.1 | 18.0 | Loss of water (H₂O) from a carboxylic acid group. |
| 230.1 | 46.0 | Loss of formic acid (CH₂O₂) from a carboxylic acid group. |
| 158.1 | 118.0 | Cleavage of the backbone with loss of a propionic acid moiety and the Boc group. |
Experimental Protocols
The following sections outline generalized protocols for the LC-MS/MS analysis of this compound. Optimization will be required based on the specific instrumentation and sample matrix.
Sample Preparation
For in vitro samples or synthesized material, a straightforward "dilute-and-shoot" approach is often sufficient.
-
Solubilization: Dissolve the sample in a suitable solvent compatible with the mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol (B129727).
-
Dilution: Dilute the sample to a final concentration within the linear range of the mass spectrometer, typically in the low micromolar to nanomolar range.
-
Filtration: For samples containing particulates, filter through a 0.22 µm syringe filter prior to injection.
For complex biological matrices, protein precipitation followed by solid-phase extraction (SPE) may be necessary to remove interfering substances.
Liquid Chromatography
Reversed-phase chromatography is a suitable method for the separation of this moderately polar molecule.
-
Column: A C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), ramping up to a high percentage (e.g., 95%) over several minutes to elute the analyte.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative for enhanced retention if needed.
Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive and/or negative, depending on the desired information. Positive mode is generally more sensitive for this compound.
-
Scan Mode: Full scan MS to identify the precursor ion, followed by product ion scan (MS/MS) for fragmentation analysis.
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 276.3) in the quadrupole.
-
Collision Energy: Optimize the collision energy (typically 10-40 eV) to achieve a rich fragmentation spectrum.
Visualization of Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key experimental and conceptual frameworks relevant to the analysis and application of this compound.
Caption: A typical experimental workflow for LC-MS/MS analysis.
Caption: Key fragmentation pathways for the protonated molecule.
This compound is a critical component in the synthesis of PROTACs, where it functions as a linker connecting a target protein binder and an E3 ligase ligand. The following diagram illustrates the general mechanism of action for a PROTAC.
Caption: The role of a linker in PROTAC-mediated protein degradation.
An In-depth Technical Guide on the Thermal Stability of 4-(N-Boc-amino)-1,6-heptanedioic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(N-Boc-amino)-1,6-heptanedioic acid is a bifunctional molecule that finds utility in various applications, including as a linker in the development of proteolysis-targeting chimeras (PROTACs) and other drug conjugates. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function is crucial for synthetic strategies, and its thermal stability is a critical parameter that can influence reaction conditions, purification, and storage.
The Boc group is known to be thermally labile, and its removal (deprotection) can be initiated by heat, often in the presence of acidic or protic species. Understanding the temperature at which this degradation occurs is essential for maintaining the integrity of the molecule during its synthesis and application.
Expected Thermal Decomposition Pathway
The primary thermal decomposition pathway for this compound is anticipated to be the thermolytic cleavage of the Boc group. This process involves the elimination of isobutylene (B52900) and carbon dioxide, resulting in the corresponding free amine. This decomposition can be influenced by factors such as the heating rate, atmospheric conditions, and the presence of impurities.
A proposed logical pathway for the thermal deprotection is illustrated below.
Caption: Proposed thermal decomposition pathway of this compound.
Quantitative Thermal Analysis Data (Hypothetical)
While specific experimental data is unavailable, the following table presents a hypothetical summary of results that could be obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These values are based on typical ranges observed for similar N-Boc protected amino acids.
| Parameter | Value (Hypothetical) | Method | Notes |
| Melting Point (Tm) | 110 - 125 °C | DSC | Endothermic peak corresponding to the melting of the solid. |
| Onset of Decomposition (Tonset) | ~150 °C | TGA | Temperature at which significant weight loss begins. |
| Decomposition Peak (Td) | ~175 °C | DTG | The temperature of the maximum rate of weight loss. |
| Mass Loss (%) | ~36.4% | TGA | Corresponds to the loss of the Boc group (isobutylene + CO2). |
Experimental Protocols
To determine the precise thermal stability of this compound, the following experimental methodologies are recommended.
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with decomposition.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (or air) at a flow rate of 20-50 mL/min.
-
Heating Rate: A linear heating rate of 10 °C/min.
-
Temperature Range: 25 °C to 300 °C.
-
-
Data Analysis:
-
Plot the percentage of weight loss as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset) from the TGA curve.
-
Calculate the derivative of the TGA curve to obtain the Derivative Thermogravimetry (DTG) curve, from which the peak decomposition temperature (Td) can be determined.
-
Quantify the percentage of mass loss and compare it to the theoretical mass loss for the Boc group.
-
Objective: To determine the melting point and to observe any endothermic or exothermic events associated with thermal transitions.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Heating Rate: A linear heating rate of 10 °C/min.
-
Temperature Range: 25 °C to 200 °C (or above the decomposition temperature observed in TGA).
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify endothermic peaks, which may correspond to melting (Tm) or other phase transitions.
-
Identify exothermic peaks, which may indicate decomposition or crystallization events.
-
The following diagram illustrates a generalized workflow for these experimental procedures.
Caption: Generalized experimental workflow for thermal analysis.
Conclusion
While direct experimental data on the thermal stability of this compound is not currently published, its chemical structure suggests that its thermal behavior will be dominated by the lability of the N-Boc protecting group. The thermolytic deprotection is expected to occur at elevated temperatures, likely commencing around 150 °C. For drug development professionals and researchers, it is imperative to experimentally determine these thermal properties using standard techniques like TGA and DSC to ensure the compound's integrity during synthesis, purification, and storage, and to define appropriate handling and reaction conditions. The protocols and expected outcomes detailed in this guide provide a robust framework for such an investigation.
An In-Depth Technical Guide to 4-(N-Boc-amino)-1,6-heptanedioic Acid: A Branched Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(N-Boc-amino)-1,6-heptanedioic acid is a specialized chemical entity featuring a branched structure that is of significant interest in the field of medicinal chemistry and drug development. Its unique architecture, combining a protected amine with two carboxylic acid functionalities, makes it a valuable building block, particularly as a linker molecule. This guide provides a comprehensive overview of its properties, a plausible synthetic route, and its application in the construction of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics.
PROTACs are heterobifunctional molecules that hijack the body's own cellular machinery to selectively eliminate disease-causing proteins. They consist of two distinct ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker is a critical component, as its length, flexibility, and chemical nature dictate the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent protein degradation. This compound serves as an effective branched linker, offering multiple points for conjugation and a defined spatial orientation for the connected ligands.[1][2]
Physicochemical and General Data
A summary of the key quantitative and general data for this compound is presented in the table below. This information is crucial for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference(s) |
| CAS Number | 848242-88-6 | [1][3] |
| Molecular Formula | C₁₂H₂₁NO₆ | [1][3] |
| Molecular Weight | 275.3 g/mol | [1][3] |
| Appearance | White to off-white solid | |
| Purity | Typically >96% | [4] |
| Storage Temperature | -20°C | [1][5] |
| Solubility | Soluble in DMF, DMSO, and Methanol (B129727) |
Synthesis Protocol
While specific proprietary synthesis methods may vary, a plausible and scientifically sound synthetic route for this compound can be conceptualized starting from L-glutamic acid. This proposed multi-step synthesis involves standard, well-established organic chemistry reactions.
Figure 1: Plausible synthetic workflow for this compound.
Detailed Experimental Protocol (Plausible Method):
-
N-Boc Protection of L-Glutamic Acid:
-
Dissolve L-glutamic acid in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (NaHCO₃) and di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the mixture with a cold solution of potassium bisulfate (KHSO₄) and extract with ethyl acetate (B1210297).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-L-glutamic acid.
-
-
Diesterification:
-
To a solution of N-Boc-L-glutamic acid in methanol at 0°C, add thionyl chloride (SOCl₂) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Remove the solvent under reduced pressure to yield the dimethyl ester of N-Boc-L-glutamic acid.
-
-
Michael Addition:
-
In a suitable aprotic solvent such as tetrahydrofuran (B95107) (THF), treat the N-Boc-glutamic acid dimethyl ester with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at -78°C to generate the enolate.
-
Add tert-butyl acrylate and allow the reaction to proceed, which introduces the second branch of the heptanedioic acid backbone.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
-
Hydrolysis:
-
Dissolve the product from the previous step in a mixture of THF and water.
-
Add lithium hydroxide (B78521) (LiOH) and stir at room temperature until the ester hydrolysis is complete, as monitored by thin-layer chromatography (TLC).
-
Acidify the reaction mixture with dilute hydrochloric acid (HCl) and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound. The crude product can be purified by column chromatography.
-
Application in PROTAC Synthesis
The primary application of this compound is in the assembly of PROTACs. Its two carboxylic acid groups allow for sequential or orthogonal amide bond formation with amine-functionalized ligands for the target protein and the E3 ligase. The Boc-protected amine at the 4-position can be deprotected under acidic conditions to provide an additional point for conjugation if desired.[1][3]
A common method for forming the amide bonds involves the use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).[1][6]
Figure 2: General workflow for PROTAC synthesis using the branched linker.
Detailed Experimental Protocol for Amide Coupling:
This protocol describes a general procedure for the first amide bond formation. A similar procedure would be followed for the second coupling.
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1 equivalent) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate one of the carboxylic acid groups.
-
-
Amide Bond Formation:
-
To the activated linker solution, add the amine-functionalized target protein ligand (or E3 ligase ligand) (1 equivalent).
-
Continue stirring the reaction at room temperature for 4-12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mono-conjugated intermediate by flash column chromatography on silica (B1680970) gel.
-
-
Second Amide Coupling:
-
Repeat steps 1-3 using the purified mono-conjugated intermediate and the second amine-functionalized ligand to complete the PROTAC synthesis.
-
-
Boc Deprotection (Optional):
-
If the central amine is to be functionalized, the Boc protecting group can be removed by treating the PROTAC with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
Mechanism of Action in Targeted Protein Degradation
Once synthesized, a PROTAC utilizing the this compound linker facilitates the degradation of a target protein via the ubiquitin-proteasome pathway. The linker plays a crucial role by tethering the target protein and an E3 ubiquitin ligase, thereby inducing their proximity. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein catabolism.
Figure 3: The ubiquitin-proteasome signaling pathway initiated by a PROTAC.
Spectroscopic Characterization
The structure of this compound and its derivatives is typically confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Below are the representative ¹H and ¹³C NMR chemical shifts for the parent compound, which can be used as a reference for characterization.
| ¹H NMR | ¹³C NMR |
| Chemical Shift (ppm) | Assignment |
| ~12.0 - 10.0 (br s, 2H) | -COOH |
| ~4.5 - 4.0 (br, 1H) | -NH- |
| ~3.8 - 3.5 (m, 1H) | -CH(NHBoc)- |
| ~2.4 - 2.2 (m, 4H) | -CH₂-COOH |
| ~1.8 - 1.6 (m, 4H) | -CH₂-CH₂-COOH |
| 1.44 (s, 9H) | -C(CH₃)₃ (Boc) |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Conclusion
This compound is a highly functionalized and versatile branched linker that is instrumental in the development of advanced therapeutics, most notably PROTACs. Its well-defined structure allows for the precise spatial arrangement of two different molecular entities, which is critical for inducing the proximity-driven degradation of pathogenic proteins. The synthetic accessibility and straightforward conjugation chemistry of this linker make it an invaluable tool for researchers and scientists in the field of drug discovery and development, enabling the exploration of novel therapeutic strategies against a wide range of diseases.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 848242-88-6 | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Storage and Handling of 4-(N-Boc-amino)-1,6-heptanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive information on the proper storage and handling of 4-(N-Boc-amino)-1,6-heptanedioic acid (CAS No. 848242-88-6), a key building block in various chemical syntheses, including its application as a PROTAC linker. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring laboratory safety.
Storage Recommendations
Proper storage is essential to preserve the stability and purity of this compound. The following table summarizes the recommended storage conditions based on information from various suppliers.
| Parameter | Recommended Condition | Source |
| Temperature | -20°C for long-term storage. | BroadPharm[1] |
| Store in a cool place for short-term use. | Carl ROTH[2] | |
| Atmosphere | Store in a dry place.[2] | |
| Keep container tightly closed in a dry and well-ventilated place.[3] | ||
| Light Sensitivity | No specific information on light sensitivity is available. As a general precaution, store in an opaque or amber container. | |
| Incompatible Materials | Strong oxidizing agents, Strong acids.[3] |
Handling and Safety Precautions
The handling of this compound requires adherence to standard laboratory safety protocols to minimize exposure and associated risks. The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[4]
2.1. Personal Protective Equipment (PPE)
A comprehensive set of PPE should be worn when handling this compound:
| PPE Type | Specification | Source |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[3][5] | |
| Hand Protection | Handle with gloves. The specific glove material should be selected based on the solvent used and breakthrough time. | [3] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure. The type of body protection should be chosen based on the amount and concentration of the substance at the workplace.[3][5] | |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [4] |
2.2. Engineering Controls
| Control Type | Recommendation | Source |
| Ventilation | Use only outdoors or in a well-ventilated area.[4] Ensure adequate ventilation, especially in confined areas.[5] Provide appropriate exhaust ventilation at places where dust is formed.[3] | |
| Safety Stations | Ensure that eyewash stations and safety showers are close to the workstation location.[5] |
2.3. Hygiene Measures
-
Avoid contact with skin, eyes, and clothing.[5]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke when using this product.[4]
-
Take off contaminated clothing and wash it before reuse.[4]
Experimental Protocols
Logical Workflow for Storage and Handling
The following diagram illustrates the recommended workflow for the safe storage and handling of this compound.
Caption: Workflow for Storage and Handling of this compound.
First Aid Measures
In case of exposure, the following first aid measures should be taken:
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4]
-
In Case of Skin Contact: Wash with plenty of soap and water.[4]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
If Swallowed: Rinse mouth.[4]
In all cases of significant exposure or if symptoms persist, seek medical attention.
This technical guide is intended for use by qualified individuals trained in handling chemical substances. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.
References
Methodological & Application
Application of 4-(N-Boc-amino)-1,6-heptanedioic Acid in the Synthesis of Branched Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide-based drug discovery and development, the synthesis of non-linear, branched peptides offers significant advantages over their linear counterparts. Branched architectures can lead to enhanced biological activity, increased stability against enzymatic degradation, and improved pharmacokinetic profiles. 4-(N-Boc-amino)-1,6-heptanedioic acid is a key building block for the construction of well-defined branched peptides. Its unique structure, featuring a Boc-protected amine and two carboxylic acid functionalities, allows for its use as a branching point in solid-phase peptide synthesis (SPPS). This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of branched peptides using Boc chemistry.
Core Concepts and Applications
This compound serves as a scaffold for the divergent synthesis of branched peptides. In a typical Boc-SPPS workflow, one of the carboxylic acid groups is used to attach the molecule to the solid support (resin), while the other is temporarily protected. Following the assembly of the "stem" peptide on the Boc-protected amine, the temporary protecting group on the second carboxylic acid is removed, allowing for the synthesis of a second peptide chain. This results in a branched peptide with two distinct chains attached to a central linker.
Key Applications Include:
-
Multi-antigenic peptides (MAPs): For vaccine development, where multiple copies of an antigenic peptide can be presented to the immune system, potentially eliciting a stronger immune response.
-
Targeted drug delivery: Where one branch can be a targeting peptide and the other can carry a therapeutic payload.
-
Combinatorial libraries: For the rapid generation of diverse peptide structures for screening and lead optimization.
-
Mimicking protein structures: Creating scaffolds that present peptide loops or domains in a constrained conformation.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of a model branched peptide using this compound on a Merrifield resin. The model peptide consists of a 5-amino acid stem and a 5-amino acid branch.
| Parameter | Value | Notes |
| Resin Substitution Level | 0.5 - 1.0 mmol/g | Standard loading for Boc-SPPS. |
| Coupling Efficiency (Stem) | >99% | Monitored by the Kaiser test after each coupling cycle. |
| Boc Deprotection Efficiency | >99% | Confirmed by a negative Kaiser test after neutralization. |
| Coupling Efficiency (Branch) | >98% | May require longer coupling times or double coupling for the first residue on the branch. |
| Overall Crude Peptide Yield | 65 - 80% | Dependent on the length and sequence of the peptide branches. |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is necessary to remove deletion and truncated sequences. |
| Final Purified Peptide Yield | 20 - 40% | After preparative RP-HPLC. |
Experimental Protocols
Protocol 1: Manual Solid-Phase Synthesis of a Branched Peptide using Boc Chemistry
This protocol outlines the manual synthesis of a branched peptide on a 0.1 mmol scale using this compound as the branching unit.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
This compound monomethyl ester
-
Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
Methanol (MeOH)
-
Diethyl ether
-
Scavengers for cleavage (e.g., anisole, thioanisole)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Merrifield resin (0.1 mmol) in DCM for 30 minutes in the reaction vessel.
-
Attachment of the Branching Linker:
-
Dissolve this compound monomethyl ester (0.2 mmol) and cesium carbonate (0.1 mmol) in DMF.
-
Add the solution to the swollen resin and shake at 50°C for 12-16 hours.
-
Wash the resin with DMF (3x), DCM/MeOH (1:1) (3x), and DCM (3x).
-
-
Stem Peptide Synthesis (First Peptide Chain):
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM (3x), isopropanol (B130326) (2x), and DCM (3x).
-
Neutralization: Treat the resin with 10% DIEA in DCM for 5 minutes (2x). Wash with DCM (5x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Boc-amino acid (0.4 mmol) and HOBt (0.4 mmol) in DMF.
-
Add DIC (0.4 mmol) and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor coupling completion with the Kaiser test. If the test is positive, repeat the coupling.
-
-
Repeat the deprotection, neutralization, and coupling steps for each amino acid in the stem peptide sequence.
-
-
Branch Point Deprotection:
-
After the completion of the stem peptide, treat the resin with 1 M LiOH in THF/H2O (3:1) for 2 hours to saponify the methyl ester on the second carboxylic acid of the linker.
-
Wash the resin thoroughly with water (3x), DMF (3x), and DCM (3x).
-
-
Branch Peptide Synthesis (Second Peptide Chain):
-
Neutralization: Treat the resin with 10% DIEA in DCM for 5 minutes (2x). Wash with DCM (5x).
-
Amino Acid Coupling: Follow the same coupling procedure as in step 3 to assemble the branch peptide sequence.
-
-
Final Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM (3x).
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., HF/anisole 9:1 or TFA/thioanisole/water/TIS 90:5:3:2) for 1-2 hours at 0°C.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).
-
Dry the crude peptide under vacuum.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and confirm the identity by mass spectrometry (MS).[1][2][3][4][5]
-
Visualizations
Experimental Workflow for Branched Peptide Synthesis
Caption: Workflow for the solid-phase synthesis of a branched peptide.
Logical Relationship of Orthogonal Protection Strategy
Caption: Orthogonal protection scheme for branched peptide synthesis.
Conclusion
This compound is a versatile and valuable tool for the synthesis of branched peptides. By employing an orthogonal protection strategy, it is possible to construct complex, multi-chain peptide architectures with high precision and control. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their peptide synthesis endeavors, ultimately enabling the exploration of novel peptide-based therapeutics and research tools.
References
Application Notes and Protocols: 4-(N-Boc-amino)-1,6-heptanedioic Acid as a Versatile Linker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(N-Boc-amino)-1,6-heptanedioic acid is a branched, protected amino acid derivative that serves as a versatile linker in the field of bioconjugation. Its unique structure, featuring two carboxylic acid groups and a protected primary amine, allows for the sequential or differential conjugation of biomolecules. This linker is particularly relevant in the construction of complex bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The heptanedioic acid backbone provides a flexible spacer, while the protected glutamic acid-like core can enhance the stability of the final conjugate. This document provides detailed application notes and protocols for the use of this compound in bioconjugation workflows.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing and executing conjugation strategies.
| Property | Value |
| Molecular Formula | C₁₂H₂₁NO₆ |
| Molecular Weight | 275.30 g/mol |
| CAS Number | 848242-88-6 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DMSO, and Methanol |
| Functional Groups | 2x Carboxylic Acid, 1x Boc-protected Amine |
| Storage Conditions | -20°C for long-term storage |
Key Applications and Advantages
The bifunctional nature of this compound makes it a valuable tool for a range of bioconjugation applications:
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to monoclonal antibodies. The glutamic acid-like structure may contribute to improved stability of the ADC in circulation.
-
PROTACs: In the synthesis of PROTACs, this linker can connect the target protein-binding ligand and the E3 ligase-binding ligand.
-
Peptide Modification: It can be used to introduce branching in peptides or to attach other molecules, such as imaging agents or cell-penetrating peptides.
-
Surface Functionalization: The carboxylic acid groups can be used to immobilize biomolecules on amine-functionalized surfaces.
The primary advantage of using a glutamic acid-based linker lies in its potential to enhance the in vivo stability of the resulting bioconjugate. Studies on similar glutamic acid-containing linkers, such as the glutamic acid-valine-citrulline (EVCit) linker, have demonstrated significantly improved stability in mouse plasma compared to traditional linkers like valine-citrulline (VCit). This enhanced stability can lead to greater efficacy and a better safety profile for therapeutic conjugates.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps involved in using this compound as a linker.
Protocol 1: Amide Bond Formation with an Amine-Containing Biomolecule
This protocol describes the conjugation of one of the carboxylic acid groups of this compound to a primary amine on a biomolecule (e.g., an antibody, a peptide, or a small molecule ligand) using EDC and Sulfo-NHS as coupling agents.
Materials:
-
This compound
-
Amine-containing biomolecule
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.
-
Prepare fresh solutions of EDC (e.g., 100 mM in water or conjugation buffer) and Sulfo-NHS (e.g., 100 mM in water or conjugation buffer) immediately before use.
-
Dissolve the amine-containing biomolecule in the chosen conjugation buffer to the desired concentration.
-
-
Activation of the Linker:
-
In a microcentrifuge tube, combine the this compound solution with a 1.5-fold molar excess of both EDC and Sulfo-NHS.
-
Incubate the mixture at room temperature for 15-30 minutes to activate the carboxylic acid groups, forming a Sulfo-NHS ester.
-
-
Conjugation Reaction:
-
Add the activated linker solution to the biomolecule solution. The molar ratio of linker to biomolecule should be optimized but a starting point of 10-20 fold molar excess of the linker is recommended.
-
Incubate the reaction mixture at room temperature for 2 hours, or at 4°C overnight, with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted Sulfo-NHS esters.
-
-
Purification of the Conjugate:
-
Remove excess linker and byproducts by purifying the reaction mixture. For proteins and antibodies, size-exclusion chromatography or dialysis are suitable methods. For smaller molecules, HPLC can be used.
-
-
Characterization:
-
Characterize the final conjugate using appropriate analytical techniques such as mass spectrometry (to confirm the addition of the linker), UV-Vis spectroscopy, and SDS-PAGE (for protein conjugates).
-
Protocol 2: Boc Deprotection to Reveal the Primary Amine
This protocol describes the removal of the Boc protecting group from the conjugated linker to expose a primary amine, which can then be used for subsequent conjugation reactions.
Materials:
-
Boc-protected bioconjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Triisopropylsilane (TIS) (as a scavenger, optional)
-
Neutralization buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of the Deprotection Cocktail:
-
Prepare a deprotection cocktail consisting of 95% TFA, 2.5% water, and 2.5% TIS (v/v/v). Prepare this solution in a fume hood.
-
-
Deprotection Reaction:
-
If the bioconjugate is in an aqueous buffer, it may need to be lyophilized or solvent-exchanged into a suitable organic solvent like DCM.
-
Add the deprotection cocktail to the dried or solvent-exchanged bioconjugate. The volume should be sufficient to fully dissolve the conjugate.
-
Incubate the reaction at room temperature for 1-2 hours with occasional mixing.
-
-
Removal of TFA:
-
Remove the TFA by evaporation under a stream of nitrogen or by rotary evaporation.
-
-
Neutralization and Purification:
-
Resuspend the deprotected conjugate in a suitable buffer.
-
Immediately neutralize the acidic conditions by adding a neutralization buffer or by performing a buffer exchange using size-exclusion chromatography or dialysis into a neutral pH buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Confirm the removal of the Boc group by mass spectrometry (a decrease in mass of 100.12 Da). The presence of a free primary amine can be confirmed using amine-reactive reagents like ninhydrin (B49086) (for peptides) or by subsequent conjugation reactions.
-
Visualizing the Workflow
The following diagrams illustrate the key processes described in the protocols.
Application Notes and Protocols for 4-(N-Boc-amino)-1,6-heptanedioic acid in PROTACs
Introduction to 4-(N-Boc-amino)-1,6-heptanedioic acid as a PROTAC Linker
This compound is a branched aliphatic linker precursor used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[] The linker plays a critical role in the efficacy of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex formed between the POI and the E3 ligase.
The structure of this compound offers several advantages for PROTAC design:
-
Branched Nature: The central amino group provides a point for potential modification or to influence the linker's vector and rigidity.
-
Dual Carboxylic Acid Functionality: The two carboxylic acid groups allow for versatile conjugation strategies to both the POI ligand and the E3 ligase ligand through amide bond formation.
-
Boc Protection: The N-Boc protecting group allows for selective and orthogonal deprotection and coupling steps during synthesis.
-
Aliphatic Chain: The heptanedioic acid backbone provides a flexible aliphatic chain, the length of which can be crucial for optimal ternary complex formation.
Hypothetical PROTAC Example: "BRD4-linker-CRBN"
To illustrate the application of this compound, we will consider a hypothetical PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-known cancer target. This hypothetical PROTAC, termed BRD4-linker-CRBN , will utilize a known BRD4 inhibitor (e.g., JQ1 derivative) and a ligand for the Cereblon (CRBN) E3 ligase (e.g., pomalidomide (B1683931) derivative).
Data Presentation
The following tables present representative quantitative data that would be generated during the evaluation of a novel PROTAC.
Table 1: In Vitro Degradation of BRD4 by BRD4-linker-CRBN in HEK293T Cells
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| BRD4-linker-CRBN | BRD4 | HEK293T | 50 | >90 |
| Inactive Control | BRD4 | HEK293T | >10,000 | <10 |
DC50: Concentration of the compound required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation.
Table 2: Binary Binding Affinities of BRD4-linker-CRBN Components
| Compound | Binding Partner | Assay Method | Kd (nM) |
| BRD4-linker-CRBN | BRD4 (BD2) | Isothermal Titration Calorimetry (ITC) | 85 |
| BRD4-linker-CRBN | CRBN-DDB1 | Surface Plasmon Resonance (SPR) | 150 |
| Inactive Control | BRD4 (BD2) | Isothermal Titration Calorimetry (ITC) | 92 |
| Inactive Control | CRBN-DDB1 | Surface Plasmon Resonance (SPR) | >50,000 |
Kd: Dissociation constant, a measure of binding affinity.
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC using this compound
This protocol outlines a general synthetic route for coupling a POI ligand (with a free amine) and an E3 ligase ligand (with a free amine) to the this compound linker.
Materials:
-
This compound
-
POI ligand with a free amine (POI-NH2)
-
E3 ligase ligand with a free amine (E3-NH2)
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Bases (e.g., DIPEA, triethylamine)
-
Solvents (e.g., DMF, DCM)
-
Deprotection reagent (e.g., TFA)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Step 1: Mono-amidation of the Linker with the POI Ligand a. Dissolve this compound (1.0 eq) in anhydrous DMF. b. Add a coupling reagent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq). c. Stir the mixture for 10 minutes at room temperature. d. Add the POI-NH2 (1.0 eq) to the reaction mixture. e. Stir at room temperature for 12-24 hours, monitoring the reaction by LC-MS. f. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). g. Purify the mono-amidated product by column chromatography.
-
Step 2: Coupling of the E3 Ligase Ligand a. Dissolve the purified mono-amidated product from Step 1 (1.0 eq) in anhydrous DMF. b. Add HATU (1.1 eq) and DIPEA (2.0 eq). c. Stir for 10 minutes at room temperature. d. Add the E3-NH2 (1.0 eq). e. Stir at room temperature for 12-24 hours, monitoring by LC-MS. f. Work up and purify the fully protected PROTAC as described in Step 1.
-
Step 3: Boc Deprotection a. Dissolve the purified protected PROTAC (1.0 eq) in DCM. b. Add trifluoroacetic acid (TFA) (e.g., 20-50% in DCM). c. Stir at room temperature for 1-4 hours, monitoring by LC-MS. d. Upon completion, concentrate the reaction mixture under reduced pressure. e. Purify the final PROTAC by preparative HPLC to yield the desired product. f. Characterize the final compound by 1H NMR, 13C NMR, and high-resolution mass spectrometry.
Protocol 2: Western Blotting for Protein Degradation
This protocol is for assessing the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the target protein (e.g., HEK293T)
-
PROTAC compound and inactive control
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC or inactive control for a specified time (e.g., 24 hours). Include a DMSO-treated control.
-
Cell Lysis: a. Aspirate the media and wash the cells with cold PBS. b. Add cold RIPA buffer to each well and incubate on ice for 15 minutes. c. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Load equal amounts of protein per lane on an SDS-PAGE gel. c. Separate the proteins by electrophoresis. d. Transfer the proteins to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. g. Wash the membrane with TBST. h. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane with TBST. j. Apply the chemiluminescent substrate and visualize the bands using an imaging system. k. Strip the membrane and re-probe with the loading control antibody, or use a separate gel.
-
Data Analysis: a. Quantify the band intensities using image analysis software (e.g., ImageJ). b. Normalize the target protein band intensity to the corresponding loading control band intensity. c. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.
Visualizations
References
Application Notes and Protocols for Coupling 4-(N-Boc-amino)-1,6-heptanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(N-Boc-amino)-1,6-heptanedioic acid is a valuable bifunctional linker used in chemical biology and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecular conjugates.[1] Its structure features two carboxylic acid groups and a Boc-protected primary amine, allowing for the covalent linkage of two different molecular entities. The tert-butyloxycarbonyl (Boc) protecting group provides stability and can be readily removed under acidic conditions to reveal a primary amine for further functionalization.[2]
This document provides detailed experimental protocols for the coupling of this compound to a primary amine-containing molecule using two common and efficient coupling strategies: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).
Data Presentation
The following table summarizes representative quantitative data for the mono-amidation of this compound with a generic primary amine (R-NH2) using EDC/NHS and HATU coupling methods. Please note that these are typical expected values, and actual results may vary depending on the specific substrate and reaction conditions.
| Coupling Method | Molar Ratio (Diacid:Amine:Coupling Reagent:Base) | Solvent | Reaction Time (h) | Typical Yield (%) | Product Purity (%) |
| EDC/NHS | 1 : 1.1 : 1.2 (EDC) : 1.2 (NHS) | DMF | 12 - 18 | 70 - 85 | >95 |
| HATU | 1 : 1.1 : 1.2 : 2.0 (DIPEA) | DMF | 2 - 4 | 80 - 95 | >95 |
Experimental Protocols
Protocol 1: Amide Coupling using EDC and NHS
This protocol describes the formation of an amide bond between one of the carboxylic acid groups of this compound and a primary amine using EDC and NHS. The addition of NHS creates a more stable active ester intermediate, which can improve coupling efficiency.[3][4][5]
Materials:
-
This compound
-
Amine-containing molecule (R-NH2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen atmosphere setup
-
Standard laboratory glassware for work-up and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq). Dissolve the diacid in anhydrous DMF.
-
Activation: Add NHS (1.2 eq) to the solution and stir until dissolved. Cool the reaction mixture to 0 °C using an ice bath.
-
EDC Addition: Add EDC (1.2 eq) to the cooled solution. Stir the reaction mixture at 0 °C for 15-30 minutes.
-
Amine Addition: In a separate flask, dissolve the primary amine-containing molecule (R-NH2, 1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane or ethyl acetate (B1210297) in hexanes) to isolate the desired mono-amide product.
Protocol 2: Amide Coupling using HATU
HATU is a highly efficient coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered substrates.[6]
Materials:
-
This compound
-
Amine-containing molecule (R-NH2)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen atmosphere setup
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Reagent Addition: Add HATU (1.2 eq) and the primary amine-containing molecule (R-NH2, 1.1 eq) to the solution.
-
Base Addition: Cool the mixture to 0 °C and add DIPEA (2.0 eq) dropwise.
-
Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic phase with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure mono-amide product.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the coupling reactions.
Caption: Workflow for EDC/NHS mediated amide coupling.
Caption: Workflow for HATU mediated amide coupling.
Discussion of Mono- vs. Di-acylation
Given that this compound is a symmetrical di-acid, the formation of both mono- and di-acylated products is possible. To favor the formation of the mono-acylated product, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the amine (e.g., 1.1 equivalents) relative to the di-acid can help drive the reaction towards mono-substitution. However, the formation of some di-substituted product is often unavoidable. Careful monitoring of the reaction and meticulous purification by column chromatography are essential to isolate the desired mono-acylated product from the di-acylated byproduct and unreacted starting materials. For applications requiring the di-acylated product, a stoichiometric excess of the amine (e.g., 2.2 equivalents or more) and coupling reagents should be employed.
References
Application Note: Incorporation of 4-(N-Boc-amino)-1,6-heptanedioic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of 4-(N-Boc-amino)-1,6-heptanedioic acid in solid-phase peptide synthesis (SPPS). This versatile branched linker is particularly relevant in the development of complex peptides and proteolysis-targeting chimeras (PROTACs). The following sections outline the necessary materials, experimental procedures, and expected outcomes for the successful incorporation of this reagent using Boc-chemistry.
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient construction of peptide chains on a solid support. The use of non-standard amino acids and branched linkers has expanded the repertoire of synthetic peptides, facilitating the development of novel therapeutics, diagnostic tools, and research probes. This compound is a valuable building block that can be incorporated into a peptide sequence to introduce a branch point for further modification or to serve as a linker in more complex molecular architectures like PROTACs. This bifunctional molecule possesses a Boc-protected amine for integration into the peptide backbone and two carboxylic acid groups, one of which is used for coupling to the resin or peptide chain, while the other remains available for subsequent conjugation.
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a robust method for SPPS.[1] The acid-labile Boc group is used for temporary protection of the α-amino group, while more acid-stable protecting groups are employed for the side chains.[2] This application note details the incorporation of this compound using this established chemical approach.
Materials and Methods
Materials
-
This compound
-
Merrifield resin (or other suitable resin for Boc-SPPS)
-
Boc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Piperidine (for Fmoc chemistry comparison if needed)
-
Acetic anhydride (B1165640)
-
High-purity water
-
Acetonitrile (ACN)
-
Diethyl ether (cold)
-
Scavengers (e.g., anisole, thioanisole)
-
Solid-phase peptide synthesis vessel
-
Shaker/vortexer
-
HPLC system (analytical and preparative)
-
Mass spectrometer
Experimental Protocols
1. Resin Preparation and First Amino Acid Coupling
The initial step involves the attachment of the first amino acid to the solid support. For this protocol, we will assume the synthesis of a peptide where this compound is introduced mid-sequence. A standard protocol for attaching the C-terminal amino acid to Merrifield resin would be followed.
2. Boc-SPPS Cycle for Peptide Elongation
The peptide chain is elongated through a series of deprotection, washing, and coupling steps.[3]
-
Deprotection: The Boc protecting group of the resin-bound amino acid is removed by treating the resin with a solution of 50% TFA in DCM for 30 minutes.[4]
-
Washing: The resin is thoroughly washed with DCM, isopropanol, and DMF to remove residual TFA and byproducts.
-
Neutralization: The protonated N-terminal amine is neutralized by washing with a 5-10% DIEA solution in DMF.[3]
-
Coupling: The next Boc-protected amino acid (3 equivalents) is pre-activated with DIC (3 equivalents) and HOBt (3 equivalents) in DMF and then added to the resin. The coupling reaction is allowed to proceed for 2-4 hours with agitation.
-
Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.
-
Monitoring: The completeness of the coupling reaction can be monitored using the Kaiser test.
3. Incorporation of this compound
The incorporation of the branched linker follows the general coupling protocol with some considerations for its bifunctional nature. One of the carboxylic acid groups will react with the N-terminal amine of the growing peptide chain.
-
Activation: Dissolve this compound (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF. Allow the activation to proceed for 15-20 minutes.
-
Coupling: Add the activated linker solution to the deprotected and neutralized peptide-resin. Agitate the mixture for 4-6 hours. Due to potential steric hindrance from the branched structure, a longer coupling time or a double coupling may be necessary.
-
Monitoring: Monitor the reaction completion using the Kaiser test. If the test remains positive, a second coupling step is recommended.
4. Capping of Unreacted Amines (Optional)
If incomplete coupling is observed, any unreacted N-terminal amines can be capped to prevent the formation of deletion sequences. This is achieved by treating the resin with a solution of acetic anhydride and pyridine in DMF.
5. Final Deprotection and Cleavage
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.
-
Washing and Drying: The peptide-resin is washed thoroughly with DMF and DCM and then dried under vacuum.
-
Cleavage Cocktail: A cleavage cocktail, typically containing a strong acid like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) along with scavengers (e.g., anisole, thioanisole) to protect sensitive residues, is prepared.[5]
-
Cleavage Reaction: The dried peptide-resin is treated with the cleavage cocktail at 0°C for 1-2 hours.
-
Peptide Precipitation: The resin is filtered off, and the crude peptide is precipitated from the filtrate by adding cold diethyl ether.[5]
-
Washing and Drying: The precipitated peptide is washed several times with cold diethyl ether and then dried under vacuum.
6. Purification and Analysis
The crude peptide is purified and analyzed to determine its purity and confirm its identity.
-
Purification: The crude peptide is dissolved in a suitable aqueous buffer and purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[]
-
Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC, and the molecular weight of the final product is confirmed by mass spectrometry.[]
Data Presentation
The following tables summarize the expected quantitative data from the synthesis of a model peptide incorporating this compound.
| Parameter | Expected Value | Notes |
| Resin Substitution Level | 0.5 - 1.0 mmol/g | Standard for Boc-SPPS on Merrifield resin. |
| Coupling Efficiency (Standard Amino Acids) | >99% | Monitored by the Kaiser test after each coupling step. |
| Coupling Efficiency (this compound) | 95 - 98% | May require extended coupling times or double coupling. |
| Crude Peptide Yield | 60 - 85% | Dependent on the length and sequence of the peptide. |
| Crude Peptide Purity (by HPLC) | 50 - 75% | Purification is necessary to remove deletion and truncated sequences. |
| Final Purified Peptide Yield | 20 - 40% | Post-purification yield. |
| Final Peptide Purity (by HPLC) | >98% | Confirmed by analytical RP-HPLC. |
| Molecular Weight Confirmation | Matches Theoretical Mass | Determined by Mass Spectrometry. |
Table 1: Summary of Quantitative Data for SPPS Incorporating the Branched Linker.
| Step | Reagent/Solvent | Volume/Concentration | Duration |
| Boc Deprotection | 50% TFA in DCM | 10 mL/g resin | 30 min |
| Neutralization | 10% DIEA in DMF | 10 mL/g resin | 2 x 5 min |
| Amino Acid Coupling | 3 eq. Boc-AA, 3 eq. DIC/HOBt | - | 2-4 h |
| Linker Coupling | 3 eq. Linker, 3 eq. DIC/HOBt | - | 4-6 h |
| Cleavage | HF/anisole (9:1) | 10 mL/g resin | 1-2 h at 0°C |
Table 2: Key Experimental Parameters.
Visualization
Boc-SPPS Workflow Diagram
References
Application Notes and Protocols for 4-(N-Boc-amino)-1,6-heptanedioic Acid in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly advancing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and efficacy. 4-(N-Boc-amino)-1,6-heptanedioic acid is a branched, amino acid-based chemical entity that offers a versatile platform for the development of innovative ADC linkers. Its unique structure allows for the creation of ADCs with potentially higher drug-to-antibody ratios (DAR) and tailored release mechanisms.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the research and development of ADCs.
Application Notes
Key Features of this compound
This compound is a bifunctional linker precursor. The presence of two carboxylic acid groups and a protected amine provides multiple attachment points for further chemical modification. The tert-butyloxycarbonyl (Boc) protecting group on the amine is stable under neutral and basic conditions but can be readily removed under acidic conditions, allowing for sequential conjugation steps.
Advantages in ADC Development
-
Branched Architecture for Higher DAR: The structure of this compound is inherently branched. This allows for the attachment of multiple drug molecules to a single linker, which can then be conjugated to the antibody. This strategy can lead to ADCs with a higher and more homogeneous DAR, potentially enhancing their therapeutic efficacy.
-
Versatile Conjugation Chemistry: The carboxylic acid moieties can be activated using standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) to form stable amide bonds with primary amines on the antibody (e.g., lysine (B10760008) residues) or on a payload molecule.[1]
-
Tunable Properties: The core structure can be further modified, for instance, with polyethylene (B3416737) glycol (PEG) chains to improve solubility and pharmacokinetic properties. The choice of cleavable or non-cleavable components to be added to this linker building block allows for controlled drug release at the target site.
Logical Workflow for ADC Synthesis
The synthesis of an ADC using this compound typically follows a multi-step process. Initially, the payload is attached to one of the carboxylic acid groups. Subsequently, the Boc-protecting group is removed, and a cleavable or non-cleavable element can be introduced at the newly freed amine. Finally, the second carboxylic acid is activated for conjugation to the monoclonal antibody.
Figure 1. General workflow for ADC synthesis.
Experimental Protocols
Protocol 1: Synthesis of Linker-Payload Conjugate
This protocol describes the conjugation of a cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE) to this compound.
Materials:
-
This compound
-
MMAE (or other amine-containing payload)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Reversed-phase HPLC system
-
Lyophilizer
Procedure:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Dissolve MMAE (1 equivalent) in anhydrous DMF.
-
Add the MMAE solution to the pre-activated linker solution and stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product by reversed-phase HPLC.
-
Lyophilize the pure fractions to obtain the Boc-protected linker-payload conjugate.
Protocol 2: Boc Deprotection
This protocol details the removal of the Boc protecting group from the linker-payload conjugate.
Materials:
-
Boc-protected linker-payload conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected linker-payload conjugate in a solution of 20% TFA in DCM.
-
Stir the mixture at room temperature for 1 hour.
-
Monitor the deprotection by LC-MS.
-
Once the reaction is complete, neutralize the excess TFA by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the deprotected linker-payload conjugate.
Protocol 3: Antibody-Drug Conjugation
This protocol outlines the final conjugation of the deprotected linker-payload to a monoclonal antibody.
Materials:
-
Deprotected linker-payload conjugate
-
Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS), pH 7.4
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous DMSO
-
PD-10 desalting columns
-
UV-Vis Spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Prepare a stock solution of the deprotected linker-payload conjugate in anhydrous DMSO.
-
Prepare a stock solution of EDC and NHS in anhydrous DMSO.
-
To the linker-payload solution, add EDC (1.5 equivalents) and NHS (1.5 equivalents) to activate the remaining carboxylic acid. Let it react for 15 minutes at room temperature.
-
Add the activated linker-payload solution to the antibody solution at a specific molar ratio (e.g., 5:1 linker-payload to antibody) to achieve the desired DAR.
-
Gently mix the reaction and incubate at room temperature for 2 hours.
-
Quench the reaction by adding an excess of L-lysine.
-
Purify the resulting ADC from unreacted linker-payload and other small molecules using a PD-10 desalting column equilibrated with PBS.
-
Characterize the purified ADC.
ADC Characterization
Determination of Drug-to-Antibody Ratio (DAR)
The average DAR can be determined using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload. The DAR can be calculated using the Beer-Lambert law with the known extinction coefficients of the antibody and the payload.
-
HIC: HIC separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the hydrophobicity of the antibody, species with different numbers of drugs will have different retention times. The average DAR can be calculated from the peak areas of the different species.
Analysis of ADC Purity and Aggregation
Size Exclusion Chromatography (SEC) is used to determine the purity of the ADC and to quantify the amount of aggregation.
Quantitative Data Summary
The following tables present hypothetical but representative data for ADCs synthesized using a this compound-based linker.
Table 1: Characterization of a Trastuzumab-MMAE ADC
| Parameter | Value | Method |
| Average DAR | 3.8 | HIC |
| Monomer Purity | >95% | SEC |
| Aggregates | <5% | SEC |
| Endotoxin Level | <0.5 EU/mg | LAL Assay |
Table 2: In Vitro Cytotoxicity against HER2+ Cancer Cell Line (SK-BR-3)
| Compound | IC50 (nM) |
| ADC (DAR 3.8) | 0.5 |
| Free MMAE | 0.1 |
| Naked Antibody | >1000 |
Table 3: In Vivo Stability in Rat Plasma
| Time Point | % Intact ADC |
| 0 hours | 100 |
| 24 hours | 95 |
| 48 hours | 91 |
| 72 hours | 85 |
Signaling Pathway and Experimental Workflow Diagrams
Figure 2. ADC mechanism of action.
Figure 3. Workflow for DAR analysis by HIC.
References
Application Notes and Protocols: Amide Bond Formation Using 4-(N-Boc-amino)-1,6-heptanedioic Acid with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the reaction of 4-(N-Boc-amino)-1,6-heptanedioic acid with primary amines. This diacid is a valuable bifunctional linker, commonly utilized in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs), where precise coupling with amine-containing moieties is critical.[1][2][3] The presence of a Boc-protected amine and two carboxylic acid groups allows for sequential and controlled amide bond formation.
The reaction proceeds via the activation of one or both carboxylic acid groups, followed by nucleophilic attack from a primary amine to form a stable amide bond.[4] Common activating agents for this transformation include carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) to enhance efficiency and stability of the active intermediate.[4] Other coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also effective.[4]
Reaction Scheme
The general reaction involves the activation of the carboxylic acid groups of this compound, followed by reaction with a primary amine (R-NH₂). Depending on the stoichiometry, either a mono- or di-substituted amide can be formed. The Boc protecting group can be subsequently removed under acidic conditions to liberate the amine for further functionalization.
Caption: General reaction of this compound with a primary amine.
Quantitative Data Summary
The following tables present illustrative data for the reaction of this compound with various primary amines under standardized EDC/NHS coupling conditions.
Note: The following data is illustrative to demonstrate typical results and may not represent optimized conditions for all substrates. Researchers should perform their own optimization studies.
Table 1: Reaction of this compound with Various Primary Amines (Mono-amide Formation)
| Entry | Primary Amine (R-NH₂) | Molar Ratio (Diacid:Amine) | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | 1.2 : 1 | 12 | 85 |
| 2 | 4-Methoxybenzylamine | 1.2 : 1 | 12 | 88 |
| 3 | n-Butylamine | 1.2 : 1 | 16 | 75 |
| 4 | Aniline | 1.2 : 1 | 24 | 60 |
Table 2: Reaction of this compound with Benzylamine (Di-amide Formation)
| Entry | Molar Ratio (Diacid:Amine) | Reaction Time (h) | Yield (%) |
| 1 | 1 : 2.2 | 24 | 92 |
| 2 | 1 : 2.5 | 24 | 95 |
| 3 | 1 : 3.0 | 24 | 94 |
Experimental Protocols
Protocol 1: Synthesis of Mono-amide Derivative
This protocol describes the general procedure for the selective mono-amide coupling of a primary amine to this compound using EDC and NHS.
Materials:
-
This compound
-
Primary amine (e.g., Benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Dissolution: In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.2 eq) in anhydrous DMF.
-
Activation: Add NHS (1.2 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 1 hour to activate the carboxylic acid groups.
-
Amine Addition: In a separate vial, dissolve the primary amine (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated diacid mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) or DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired mono-amide derivative.
Protocol 2: Synthesis of Di-amide Derivative
This protocol outlines the procedure for the di-amide coupling of a primary amine to both carboxylic acid groups of this compound.
Materials:
-
Same as Protocol 1.
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: Add NHS (2.5 eq) and EDC (2.5 eq) to the solution and stir at room temperature for 1 hour.
-
Amine Addition: Add the primary amine (2.2 to 2.5 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1 to isolate the di-amide product.
Protocol 3: Boc-Deprotection
This protocol describes the removal of the Boc protecting group to yield the free amine.
Materials:
-
Boc-protected amide derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolution: Dissolve the Boc-protected compound in DCM (e.g., 10 mL per gram of substrate).
-
Acid Treatment: Add an equal volume of TFA to the solution.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Re-dissolve the residue in a suitable organic solvent and carefully neutralize with a saturated NaHCO₃ solution until the pH is basic.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected amine.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of a mono-amide derivative using this compound.
Caption: Workflow for mono-amide synthesis.
Signaling Pathway of Amide Formation
The diagram below outlines the chemical transformations during the EDC/NHS-mediated amide coupling reaction.
Caption: Chemical pathway of EDC/NHS mediated amide formation.
References
Application Notes and Protocols for Boc Deprotection of 4-(N-Boc-amino)-1,6-heptanedioic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical intermediates. Its popularity is due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1][2] This document provides detailed application notes and protocols for the deprotection of the Boc group from 4-(N-Boc-amino)-1,6-heptanedioic acid, a branched amino dicarboxylic acid. The choice of deprotection method is critical and often depends on the sensitivity of the substrate to acidic conditions and the presence of other protecting groups.[3][4] This guide covers widely-used acidic deprotection protocols as well as alternative methods for acid-sensitive substrates.
The most common mechanism for Boc deprotection involves acid-catalyzed cleavage. The carbamate (B1207046) oxygen is protonated, leading to the fragmentation of the protonated intermediate into a stable tert-butyl cation, carbon dioxide, and the free amine.[2][5]
Comparative Summary of Boc Deprotection Methods
The following table summarizes various methods for the deprotection of N-Boc groups, providing a comparative overview of reagents, conditions, and typical outcomes to aid in method selection.
| Method | Reagents & Solvents | Typical Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| Trifluoroacetic Acid | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 25-50% TFA in DCM, Room Temperature, 30 min - 2 h | >95% | Fast, efficient, and widely applicable.[6][7] | TFA is corrosive and requires careful handling; DCM is a suspected carcinogen.[8] |
| Hydrochloric Acid | 4M HCl in 1,4-Dioxane or Ethyl Acetate | Room Temperature, 30 min - 4 h | >95% | Efficient, selective, and the product precipitates as a hydrochloride salt.[2][9][10] | 1,4-Dioxane is a suspected carcinogen; formation of chlorinated byproducts is possible.[8] |
| p-Toluenesulfonic Acid | p-Toluenesulfonic acid (pTSA) in Acetonitrile | Room Temperature, 10 min - 1 h | High | "Greener" alternative, less corrosive than TFA.[3][4] | Can be slower and may require heating in some cases.[4] |
| Zinc Bromide | Zinc Bromide (ZnBr₂) in Dichloromethane (DCM) | Room Temperature, requires longer reaction times | Variable | Milder, useful for acid-labile compounds.[6] | Longer reaction times (up to 48-72h), more complex work-up.[6] |
| Thermal (Water) | Water | Reflux (100 °C), 12-15 min | High | Green chemistry approach, avoids acid catalysts.[4][11][12] | Only suitable for thermally stable compounds. |
| Oxalyl Chloride/Methanol | Oxalyl chloride in Methanol | Room Temperature, 1-4 h | Up to 90% | Mild and selective for substrates with other acid-labile groups.[13] | Generates HCl in situ; oxalyl chloride is toxic and corrosive. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a robust and widely used method for Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the this compound (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).
-
To the stirred solution, add TFA dropwise to a final concentration of 25-50% (v/v).[4]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the DCM and excess TFA under reduced pressure. To ensure complete removal of TFA, the residue can be co-evaporated with toluene.
-
For isolation of the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.[2]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected 4-amino-1,6-heptanedioic acid.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is highly efficient and often results in the precipitation of the product as its hydrochloride salt.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Suspend the this compound (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-4 hours.[2] Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product will likely precipitate as the hydrochloride salt.
-
The solid can be collected by filtration and washed with diethyl ether to remove any non-polar impurities.[2]
-
Dry the solid under vacuum to yield 4-amino-1,6-heptanedioic acid hydrochloride.
Visualizations
Acid-Catalyzed Boc Deprotection Mechanism
The following diagram illustrates the generally accepted mechanism for the acid-catalyzed removal of a Boc protecting group.
Caption: Mechanism of acid-catalyzed Boc deprotection.
General Experimental Workflow for Boc Deprotection
This diagram outlines a typical workflow for a Boc deprotection experiment, from reaction setup to product isolation.
Caption: General workflow for a Boc deprotection experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. mcours.net [mcours.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
Application Notes and Protocols: 4-(N-Boc-amino)-1,6-heptanedioic Acid in Orthogonal Synthesis Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(N-Boc-amino)-1,6-heptanedioic acid is a bifunctional, branched linker increasingly utilized in the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation.[1][2][3] Its unique structure, featuring two carboxylic acid moieties and a strategically placed, acid-labile N-Boc protecting group, makes it an ideal building block for orthogonal synthesis strategies.[2] This application note provides a detailed overview of its utility, experimental protocols for its incorporation into target molecules, and its role in the design of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5] The linker connecting the target protein ligand and the E3 ligase ligand is a critical component influencing the efficacy of the PROTAC.[6][7] this compound offers a versatile scaffold for constructing these linkers.
Orthogonal Synthesis Strategy
The core advantage of this compound lies in its amenability to orthogonal synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the amino function is stable under a variety of reaction conditions but can be selectively removed under acidic conditions.[8] This allows for a modular and controlled synthetic approach where different parts of a target molecule can be assembled without unintended reactions.
In a typical PROTAC synthesis, one of the carboxylic acids of the linker can be coupled to a ligand for the protein of interest (POI), while the other can be coupled to a ligand for an E3 ligase. The Boc-protected amine provides a latent functional group that can be deprotected at a later stage for further modification or to influence the physicochemical properties of the final compound. This strategy is depicted in the workflow diagram below.
Caption: Orthogonal synthesis workflow for a PROTAC using the title compound.
Mechanism of Action: PROTAC
The final PROTAC molecule synthesized using this linker operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The PROTAC forms a ternary complex with the target protein and an E3 ubiquitin ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.
Caption: General mechanism of action for a PROTAC.
Experimental Protocols
The following are generalized protocols for the incorporation of this compound into a PROTAC molecule. Researchers should optimize conditions for their specific substrates.
Protocol 1: First Amide Coupling to a POI Ligand
This protocol describes the coupling of one of the carboxylic acids of the linker to an amine-containing POI ligand.
-
Reagents and Materials:
-
This compound
-
POI-ligand with a free amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling reagent (e.g., HBTU, EDC/HOBt).[9][10]
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Standard workup and purification reagents (Ethyl acetate, brine, Na2SO4, silica (B1680970) gel)
-
-
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand (1.0 eq) in anhydrous DMF.
-
In a separate flask, dissolve this compound (1.1 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF.
-
Stir the linker activation mixture at room temperature for 15-20 minutes.
-
Add the activated linker solution to the POI ligand solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the mono-coupled intermediate.
-
Protocol 2: Second Amide Coupling to an E3 Ligase Ligand
This protocol details the coupling of the remaining free carboxylic acid on the mono-coupled intermediate to an amine-containing E3 ligase ligand.
-
Reagents and Materials:
-
Mono-coupled intermediate from Protocol 1
-
E3 ligase ligand with a free amine
-
Coupling reagents and solvents as in Protocol 1
-
-
Procedure:
-
Dissolve the mono-coupled intermediate (1.0 eq), the E3 ligase ligand (1.1 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Perform an aqueous workup and purification as described in Protocol 1, steps 6-9, to isolate the fully assembled, Boc-protected PROTAC.
-
Protocol 3: Orthogonal Deprotection of the Boc Group
This protocol describes the selective removal of the Boc protecting group to reveal the free amine on the linker.
-
Reagents and Materials:
-
Boc-protected PROTAC from Protocol 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO3
-
-
Procedure:
-
Dissolve the Boc-protected PROTAC (1.0 eq) in DCM.
-
Add TFA (typically 20-50% v/v in DCM) to the solution.
-
Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in a suitable organic solvent and neutralize with saturated aqueous NaHCO3.
-
Extract the product, dry the organic layer, and concentrate to yield the final PROTAC with a free amine on the linker. Further purification by HPLC may be necessary.
-
Data Presentation
Successful synthesis of a PROTAC using this compound would involve characterization at each step. The following tables provide a template for presenting the expected quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 848242-88-6[2] |
| Molecular Formula | C12H21NO6[2] |
| Molecular Weight | 275.30 g/mol [2] |
| Appearance | White to off-white solid |
| Purity (Typical) | >95%[11] |
Table 2: Representative Yields for a Hypothetical PROTAC Synthesis
| Step | Product | Starting Material | Coupling Reagent | Solvent | Typical Yield (%) |
| 1 | Mono-coupled Intermediate | POI-NH2 | HATU/DIPEA | DMF | 70-90% |
| 2 | Boc-Protected PROTAC | E3-Ligand-NH2 | HATU/DIPEA | DMF | 65-85% |
| 3 | Final PROTAC | Boc-Protected PROTAC | TFA | DCM | >90% (crude) |
Table 3: Biological Activity of a Hypothetical Final PROTAC
| Assay Type | Target Protein | Cell Line | Parameter | Value |
| Degradation Assay | e.g., BRD4 | e.g., HeLa | DC50 (nM) | Value to be determined |
| Degradation Assay | e.g., BRD4 | e.g., HeLa | Dmax (%) | Value to be determined |
| Viability Assay | e.g., BRD4 | e.g., HeLa | IC50 (nM) | Value to be determined |
(Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.)
Conclusion
This compound is a valuable and versatile tool for the construction of complex molecules, especially PROTACs, through orthogonal synthesis strategies. The acid-labile Boc group allows for selective deprotection, enabling a modular and controlled assembly of the final product. The provided protocols offer a general framework for the utilization of this linker in drug discovery and chemical biology research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 848242-88-6 | BroadPharm [broadpharm.com]
- 3. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. precisepeg.com [precisepeg.com]
Application Notes and Protocols: 4-(N-Boc-amino)-1,6-heptanedioic Acid in Click Chemistry-Mediated PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(N-Boc-amino)-1,6-heptanedioic acid is a versatile bifunctional linker molecule increasingly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The modular nature of PROTACs, consisting of a target-binding ligand, an E3 ligase-binding ligand, and a connecting linker, allows for systematic optimization. Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for conjugating these components. This document provides detailed application notes and protocols for the utilization of this compound as a foundational linker in the click chemistry-mediated synthesis of PROTACs, using the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) as an exemplary application.
Role of this compound as a Clickable Linker
This compound itself is not a direct participant in canonical click chemistry reactions. Its utility lies in its bifunctional nature, possessing two carboxylic acid groups and a protected primary amine. These functional groups can be readily modified to introduce either an azide (B81097) or an alkyne moiety, thereby transforming the molecule into a "clickable" linker.
-
Functionalization of the Amine Group: The Boc-protected amine can be deprotected under acidic conditions to yield a primary amine. This amine can then be converted into an azide group through diazotization followed by reaction with an azide source (e.g., sodium azide or trimethylsilyl (B98337) azide).
-
Functionalization of the Carboxylic Acid Groups: One of the carboxylic acid groups can be activated (e.g., using HATU or EDC) and coupled with an amine-containing alkyne or azide to form a stable amide bond. This leaves the other carboxylic acid available for conjugation to the second ligand of the PROTAC.
This adaptability allows for the strategic incorporation of click chemistry handles, facilitating a modular and efficient approach to PROTAC synthesis.
Application Example: Synthesis of an IRAK-4 Targeting PROTAC
Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is a critical component of the innate immune signaling pathway and a promising therapeutic target for inflammatory diseases and certain cancers. PROTACs that induce the degradation of IRAK-4 can abrogate both its kinase and scaffolding functions, offering a potential therapeutic advantage over traditional inhibitors.[1][2][3]
The following sections outline a representative workflow for the synthesis and evaluation of an IRAK-4 targeting PROTAC using a derivative of this compound as the linker.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis and biological evaluation of an exemplary IRAK-4 PROTAC.
| Table 1: Synthesis Yields | |
| Step | Representative Yield (%) |
| Functionalization of Linker with Azide | 85 |
| Conjugation of Azido-Linker to IRAK-4 Ligand | 75 |
| Conjugation of Alkyne-modified E3 Ligase Ligand | 60 (for the click reaction step) |
| Overall Yield | ~38 |
| Table 2: Biological Activity of IRAK-4 PROTAC | |
| Parameter | Value |
| DC50 (IRAK-4 Degradation) | 50 nM |
| Maximum Degradation (Dmax) | >90% |
| Cell Line | Human B-cell lymphoma cell line (e.g., OCI-Ly10) |
| IC50 (Inhibition of Cell Proliferation) | 100 nM |
Experimental Protocols
Protocol 1: Functionalization of this compound with an Azide Moiety
This protocol describes the conversion of the protected amine in this compound to an azide group.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium nitrite (B80452) (NaNO2)
-
Sodium azide (NaN3)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Sodium sulfate (B86663) (Na2SO4)
-
Ethyl acetate (B1210297) (EtOAc)
-
Deionized water
Procedure:
-
Boc Deprotection:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain the crude amine salt.
-
-
Diazotization and Azide Formation:
-
Dissolve the crude amine salt in 1 M HCl at 0°C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Add a solution of sodium azide (1.2 eq) in water dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 4-azido-1,6-heptanedioic acid.
-
Protocol 2: Synthesis of IRAK-4 PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the final click chemistry step to assemble the PROTAC. It assumes the prior synthesis of an alkyne-modified E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) and the conjugation of the azido-linker from Protocol 1 to an IRAK-4 inhibitor.
Materials:
-
Azido-linker-IRAK-4 inhibitor conjugate
-
Alkyne-modified E3 ligase ligand
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
Procedure:
-
Reaction Setup:
-
In a reaction vial, dissolve the azido-linker-IRAK-4 inhibitor conjugate (1.0 eq) and the alkyne-modified E3 ligase ligand (1.1 eq) in a 3:1 mixture of DMSO and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (5.0 eq) in water.
-
In another vial, prepare a premix of CuSO4·5H2O (0.1 eq) and THPTA (0.5 eq) in water.
-
-
Click Reaction:
-
Add the CuSO4/THPTA premix to the reaction vial containing the azide and alkyne components.
-
Add the sodium ascorbate solution to initiate the reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC by preparative HPLC to obtain the final product.
-
Protocol 3: Western Blot Analysis of IRAK-4 Degradation
This protocol describes the evaluation of the synthesized PROTAC's ability to induce the degradation of IRAK-4 in a relevant cell line.
Materials:
-
Human B-cell lymphoma cell line (e.g., OCI-Ly10)
-
Synthesized IRAK-4 PROTAC
-
DMSO (vehicle control)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-IRAK-4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Seed OCI-Ly10 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the IRAK-4 PROTAC (e.g., 1 nM to 10 µM) or DMSO for 24 hours.
-
For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours before adding the PROTAC.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IRAK-4 and GAPDH overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the IRAK-4 band intensity to the corresponding GAPDH band intensity.
-
Calculate the percentage of IRAK-4 degradation relative to the DMSO-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: IRAK-4 signaling pathway initiated by TLR/IL-1R activation.
Caption: Mechanism of IRAK-4 degradation by a PROTAC.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
References
Application Notes and Protocols: Incorporation of 4-(N-Boc-amino)-1,6-heptanedioic Acid into Biodegradable Polymers for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the incorporation of the functional monomer, 4-(N-Boc-amino)-1,6-heptanedioic acid, into biodegradable polymers such as polyesters and poly(ester-amides). These polymers are designed for advanced drug delivery applications. The presence of the protected amino group on the monomer allows for post-polymerization modification, enabling the attachment of targeting ligands or other functional moieties after deprotection. The protocols herein describe methods for polymer synthesis via polycondensation, characterization of the resulting polymers, formulation of drug-loaded nanoparticles, and subsequent functionalization.
Introduction
This compound is a unique monomer that combines a branched aliphatic dicarboxylic acid structure with a protected primary amine. This structure allows for its incorporation into polymers like polyesters and poly(ester-amides) through traditional polymerization techniques. The tert-butyloxycarbonyl (Boc) protecting group is stable under polymerization conditions but can be readily removed under acidic conditions post-polymerization.[1] This feature is particularly advantageous in drug delivery, as the exposed amine can be used to conjugate targeting molecules, imaging agents, or to modulate the polymer's physicochemical properties. The biodegradable nature of the polyester (B1180765) or poly(ester-amide) backbone makes these materials promising candidates for controlled drug release systems.[2][3]
Polymer Synthesis: Poly(ester-amide) Example
A common method for synthesizing polymers using this compound is melt polycondensation.[4] This method is solvent-free and generally proceeds to high molecular weights.
Experimental Workflow for Polymer Synthesis
References
The Strategic Application of 4-(N-Boc-amino)-1,6-heptanedioic Acid in Modern Drug Discovery
For Immediate Release
Shanghai, China – December 11, 2025 – In the rapidly evolving landscape of drug discovery, the rational design of linker molecules is paramount to the success of novel therapeutic modalities. Among these, 4-(N-Boc-amino)-1,6-heptanedioic acid , a branched-chain aliphatic linker, has emerged as a critical building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This application note provides a detailed overview of its utility, experimental protocols, and the underlying principles of its application for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound (CAS No. 848242-88-6) is a bifunctional molecule featuring a central Boc-protected amine and two terminal carboxylic acid groups. This unique structure allows for its versatile incorporation into larger molecules, most notably as a linker in PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. They consist of two ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.
The linker's role is not merely to connect the two ligands but to optimally orient them to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The physicochemical properties of the linker, such as its length, rigidity, and polarity, are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 848242-88-6 |
| Molecular Formula | C₁₂H₂₁NO₆ |
| Molecular Weight | 275.30 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and Methanol |
| Storage Conditions | -20°C for long-term storage |
Application in PROTAC Design and Synthesis
The branched nature of this compound provides a distinct three-dimensional architecture to the linker, which can be advantageous in optimizing the geometry of the ternary complex. The dual carboxylic acid functionalities offer two points for conjugation, allowing for the attachment of either the target protein ligand or the E3 ligase ligand, while the Boc-protected amine can be deprotected for further functionalization or to introduce additional properties to the linker.
The general workflow for incorporating this linker into a PROTAC is a multi-step process involving amide bond formation and deprotection steps.
Experimental Protocols
While specific reaction conditions should be optimized for individual ligands, the following protocols provide a general framework for the synthesis of a PROTAC using this compound.
Protocol 1: Mono-amide Coupling with a Target Protein Ligand
This protocol describes the coupling of one of the carboxylic acid groups of the linker to an amine-functionalized target protein ligand.
Materials:
-
This compound
-
Amine-functionalized target protein ligand
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add EDC·HCl (1.5 equivalents) and HOBt (1.5 equivalents) to the solution and stir at room temperature for 30 minutes.
-
Add the amine-functionalized target protein ligand (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the mono-coupled intermediate.
Protocol 2: Second Amide Coupling with an E3 Ligase Ligand
This protocol describes the coupling of the remaining carboxylic acid group of the mono-coupled intermediate to an amine-functionalized E3 ligase ligand.
Materials:
-
Mono-coupled intermediate from Protocol 1
-
Amine-functionalized E3 ligase ligand
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the mono-coupled intermediate (1.0 equivalent) and the amine-functionalized E3 ligase ligand (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Boc-protected PROTAC.
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield the final PROTAC with a free amine on the linker, which can be useful for modulating solubility or for further functionalization.
Materials:
-
Boc-protected PROTAC
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected PROTAC in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and carefully neutralize with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate to yield the final deprotected PROTAC.
Signaling Pathway and Mechanism of Action
The ultimate goal of a PROTAC is to induce the degradation of a target protein. This is achieved by hijacking the ubiquitin-proteasome system.
Quantitative Data and Future Perspectives
While specific quantitative data for PROTACs utilizing this compound are not extensively available in the public domain, the efficacy of resulting PROTACs would be evaluated using assays to determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ).
Table 2: Representative (Hypothetical) Data for a PROTAC Utilizing a Branched-Chain Linker
| Parameter | Value | Assay Condition |
| DC₅₀ | 50 nM | 24-hour treatment in a relevant cancer cell line |
| Dₘₐₓ | >90% | Western blot analysis |
| Binding Affinity (Target) | 100 nM | Isothermal Titration Calorimetry (ITC) |
| Binding Affinity (E3 Ligase) | 250 nM | Surface Plasmon Resonance (SPR) |
The future of drug discovery will increasingly rely on the development of novel modalities like PROTACs. The careful selection and design of linkers, such as this compound, are critical for the success of these next-generation therapeutics. Further research into the structure-activity relationships of branched-chain linkers will undoubtedly lead to the development of more potent and selective protein degraders.
Application Notes and Protocols: 4-(N-Boc-amino)-1,6-heptanedioic Acid as a Versatile Building Block for Novel Biomaterials
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(N-Boc-amino)-1,6-heptanedioic acid is a unique trifunctional building block offering a combination of a protected amine and two carboxylic acid functionalities. This structure allows for the synthesis of novel polymers and hydrogels with tunable properties, making it a valuable component in the development of advanced biomaterials for drug delivery, tissue engineering, and other biomedical applications. The presence of the Boc-protected amine allows for controlled, stepwise polymerization or functionalization, while the two carboxylic acids enable the formation of polyester (B1180765) or polyamide backbones. The branched nature of the molecule can also influence the architecture and subsequent properties of the resulting materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 848242-88-6 | [1] |
| Molecular Formula | C12H21NO6 | [1] |
| Molecular Weight | 275.3 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | >95% | [1] |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO, CH2Cl2) |
Applications in Novel Material Synthesis
The unique trifunctional nature of this compound makes it a versatile building block for a variety of novel materials.
Biodegradable Polyesters and Polyamides
The two carboxylic acid groups can readily participate in polycondensation reactions with diols or diamines to form polyesters and polyamides, respectively. The pendant Boc-protected amine can be deprotected post-polymerization to introduce functionality along the polymer backbone, which can be used for:
-
Drug conjugation: Attaching therapeutic agents for controlled release.
-
Crosslinking: Forming hydrogels or more complex scaffolds.
-
Surface modification: Altering the material's interaction with biological systems.
The incorporation of this amino acid-based monomer is expected to enhance the biodegradability of the resulting polymers.[2]
Functional Hydrogels
Hydrogels can be prepared by crosslinking polymers synthesized from this compound. After deprotection of the Boc group, the free amine can be used as a point for crosslinking with various bifunctional crosslinkers. These hydrogels can be designed to be stimuli-responsive, for example, by using crosslinkers that are sensitive to pH or enzymes.
PROTAC Linkers
This compound is also utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4][5] The dicarboxylic acid functionality allows for conjugation to two different ligands, one for the target protein and one for an E3 ubiquitin ligase, facilitating targeted protein degradation.
Experimental Protocols
Protocol 1: Synthesis of a Linear Polyester using this compound and a Diol
This protocol describes the synthesis of a linear polyester via polycondensation of this compound with a generic diol (e.g., 1,6-hexanediol).
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 1,6-hexanediol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DMAP (0.1 eq) to the solution.
-
Slowly add a solution of DCC (2.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 48 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the polymer by adding the concentrated solution dropwise to cold methanol or diethyl ether.
-
Collect the polymer by filtration and dry under vacuum.
Characterization:
The resulting polymer can be characterized by:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
Fourier-Transform Infrared (FTIR) spectroscopy: To identify characteristic functional groups.
Expected Data:
The following table presents hypothetical characterization data for a polyester synthesized using this protocol.
| Parameter | Expected Value |
| Number Average Molecular Weight (Mn) | 10,000 - 20,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Glass Transition Temperature (Tg) | 30 - 60 °C |
Protocol 2: Deprotection of the Boc Group and Functionalization
This protocol describes the removal of the Boc protecting group from the synthesized polyester and subsequent functionalization of the free amine.
Materials:
-
Boc-protected polyester from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Fluorescent dye with an NHS-ester functional group (e.g., FITC-NHS)
-
Triethylamine (TEA)
-
Dialysis tubing (appropriate MWCO)
Procedure:
Part A: Boc Deprotection
-
Dissolve the Boc-protected polyester in a mixture of TFA and DCM (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Re-dissolve the polymer in a minimal amount of DCM and precipitate in cold diethyl ether to obtain the deprotected polymer (polyester-NH2).
-
Dry the deprotected polymer under vacuum.
Part B: Functionalization with a Fluorescent Dye
-
Dissolve the deprotected polyester-NH2 in anhydrous DCM.
-
Add TEA (2.0 eq per amine group) to the solution.
-
Add the fluorescent dye-NHS ester (1.1 eq per amine group) to the solution.
-
Stir the reaction mixture at room temperature overnight in the dark.
-
Purify the functionalized polymer by dialysis against an appropriate solvent to remove unreacted dye and other small molecules.
-
Lyophilize the purified solution to obtain the functionalized polymer.
Visualizations
Caption: Workflow for polyester synthesis and functionalization.
Caption: Applications of the building block in novel materials.
References
Application Notes and Protocols for Surface Functionalization with 4-(N-Boc-amino)-1,6-heptanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functionalization of various surfaces using 4-(N-Boc-amino)-1,6-heptanedioic acid. This bifunctional linker is particularly useful for introducing a protected primary amine via a flexible spacer, enabling the subsequent covalent attachment of biomolecules, drugs, or other moieties of interest. The protocols outlined below are intended as a starting point and may require optimization for specific substrates and applications.
Introduction
This compound is a branched, seven-carbon dicarboxylic acid linker with a tert-butyloxycarbonyl (Boc) protected amine at the 4-position. This structure offers several advantages for surface modification:
-
Two Carboxylic Acid Groups: Allows for robust attachment to amine-functionalized surfaces.
-
Protected Amine: The Boc group provides a stable, protected primary amine that can be deprotected under acidic conditions to allow for subsequent conjugation reactions.
-
Flexible Spacer: The heptanedioic acid backbone provides a flexible spacer arm, which can improve the accessibility of the terminal amine for subsequent coupling reactions.
This reagent is a valuable tool in the development of biosensors, drug delivery systems, and biocompatible coatings for medical devices.
Applications
The functionalization of surfaces with this compound can be applied in various fields:
-
Biomolecule Immobilization: The terminal amine, after deprotection, can be used to covalently attach proteins, peptides, antibodies, or nucleic acids to a surface for applications in diagnostics and bioassays.
-
Drug Delivery: Small molecules or targeting ligands can be conjugated to the functionalized surface for controlled drug release or targeted delivery applications.
-
Cell Culture and Tissue Engineering: Surface modification can be used to create biocompatible surfaces that promote cell adhesion, proliferation, and differentiation.
-
Biosensor Development: The linker can be used to immobilize capture probes on sensor surfaces for the detection of specific analytes.
Experimental Protocols
Materials and Reagents
-
Substrate with primary amine groups on the surface (e.g., amine-silanized glass, plasma-treated polymers)
-
This compound (MW: 275.3 g/mol )
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Washing Buffer: PBS or deionized water
-
Quenching Solution: 1 M ethanolamine (B43304) or 1 M glycine, pH 8.0
-
Boc Deprotection Solution: 20-50% Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or 4 M HCl in dioxane
-
Neutralization Buffer: 5% N,N-Diisopropylethylamine (DIPEA) in DCM or PBS
-
Anhydrous solvents (e.g., DMF, DMSO) if required for dissolving the linker
Protocol 1: Surface Functionalization via EDC/NHS Coupling
This protocol describes the covalent attachment of this compound to an amine-functionalized surface.
Step 1: Preparation of Reagents
-
Equilibrate all reagents to room temperature before use.
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer immediately before use, as EDC is susceptible to hydrolysis. A typical concentration is 10-50 mg/mL for both.
-
Dissolve this compound in an appropriate solvent (e.g., DMF, DMSO, or directly in the Activation Buffer if soluble) to a final concentration of 1-10 mg/mL.
Step 2: Activation of Carboxylic Acid Groups
-
In a clean reaction vessel, mix the this compound solution with the EDC and NHS solutions in Activation Buffer. A common molar ratio is 1:2:5 (acid:EDC:NHS).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle mixing. This forms a more stable NHS-ester intermediate.
Step 3: Coupling to the Amine-Functionalized Surface
-
Immerse the amine-functionalized substrate in the activated linker solution. Ensure the entire surface is in contact with the solution.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
After the incubation period, remove the substrate and wash it thoroughly with Coupling Buffer and then with deionized water to remove any unreacted reagents and byproducts.
Step 4: Quenching of Unreacted Sites (Optional but Recommended)
-
To block any remaining unreacted sites on the surface, immerse the substrate in the Quenching Solution for 30-60 minutes at room temperature.
-
Wash the substrate extensively with deionized water and dry it under a stream of nitrogen. The surface is now functionalized with Boc-protected amines.
Protocol 2: Boc Deprotection of the Functionalized Surface
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Step 1: Deprotection
-
Immerse the Boc-functionalized substrate in the Boc Deprotection Solution (e.g., 50% TFA in DCM).
-
Incubate for 30-60 minutes at room temperature. The reaction time may need to be optimized depending on the substrate's stability.[1]
Step 2: Washing and Neutralization
-
Remove the substrate from the deprotection solution and wash it thoroughly with DCM (if TFA/DCM was used) or an appropriate solvent.
-
Neutralize the surface by immersing it in the Neutralization Buffer for 5-10 minutes.
-
Wash the substrate again with the neutralization solvent and then with deionized water.
-
Dry the substrate under a stream of nitrogen. The surface is now functionalized with primary amines and is ready for subsequent conjugation reactions.
Data Presentation: Characterization of Functionalized Surfaces
Successful surface modification should be verified at each stage. The following tables summarize the expected quantitative data from common surface analysis techniques.
Table 1: Contact Angle Goniometry Data
| Surface Stage | Water Contact Angle (°) | Interpretation |
| Unmodified Substrate (Amine-functionalized) | 30 - 50 | Relatively hydrophilic due to amine groups. |
| After Linker Coupling (Boc-protected) | 60 - 80 | Increased hydrophobicity due to the Boc group and hydrocarbon chain. |
| After Boc Deprotection (Primary Amine) | 40 - 60 | Decreased contact angle indicating the removal of the hydrophobic Boc group and exposure of the hydrophilic amine. |
Note: The exact values will depend on the substrate material and the density of functionalization.
Table 2: X-ray Photoelectron Spectroscopy (XPS) Elemental Composition Data
| Surface Stage | C 1s (%) | N 1s (%) | O 1s (%) | Si 2p (%) (if applicable) | Interpretation |
| Unmodified Substrate | Varies | Present | Present | Present | Baseline elemental composition. |
| After Linker Coupling | Increased | Increased | Increased | Decreased | Increase in C, N, and O content and attenuation of the substrate signal (e.g., Si) indicates successful linker attachment. |
| After Boc Deprotection | Decreased | Maintained | Maintained | Maintained | A decrease in the C 1s signal relative to the N 1s signal is expected due to the loss of the C5H9O2 Boc group. |
Table 3: Atomic Force Microscopy (AFM) Topography Data
| Surface Stage | Root Mean Square (RMS) Roughness (nm) | Interpretation | | :--- | :--- | :--- | :--- | | Unmodified Substrate | < 1.0 | Typically a smooth surface. | | After Linker Coupling | 1.0 - 2.0 | A slight increase in surface roughness is expected due to the layer of attached molecules. | | After Boc Deprotection | 1.0 - 2.0 | Minimal change in roughness is expected after deprotection. |
Note: AFM can also be used in chemical force microscopy mode to probe changes in surface chemistry.
Visualizations
References
Application Notes and Protocols: 4-(N-Boc-amino)-1,6-heptanedioic Acid in Bioconjugation and Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-(N-Boc-amino)-1,6-heptanedioic acid is a versatile bifunctional molecule increasingly utilized in the fields of medicinal chemistry and drug discovery. Its unique branched structure, featuring a protected amine and two carboxylic acid moieties, makes it a valuable building block, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules engineered to recruit specific E3 ubiquitin ligases to a target protein, thereby inducing its degradation through the ubiquitin-proteasome system. This document provides detailed application notes and protocols for the use of this compound in the synthesis of such bioconjugates. While the primary applications of this linker are currently rooted in chemical synthesis, we will also explore potential enzymatic applications based on related biocatalytic methodologies.
Chemical Applications: PROTAC Synthesis
The most prominent application of this compound is as a branched linker in the assembly of PROTACs.[1][2][3] The general structure of a PROTAC consists of a ligand for the protein of interest (POI) and a ligand for an E3 ligase, connected by a linker. The linker's composition and length are critical for the efficacy of the PROTAC, as they dictate the spatial orientation of the POI and E3 ligase to facilitate the formation of a productive ternary complex.[4][5]
Workflow for PROTAC Synthesis using this compound
The synthesis of a PROTAC using this linker typically involves a stepwise approach:
-
Activation of a Carboxylic Acid Group: One of the two carboxylic acid groups on the linker is activated.
-
Coupling to the First Ligand: The activated linker is conjugated to either the POI ligand or the E3 ligase ligand.
-
Deprotection of the Boc Group: The N-Boc protecting group is removed to reveal the primary amine.
-
Coupling of the Second Ligand: The second ligand is coupled to the newly exposed amine.
-
Final Deprotection (if necessary): Any remaining protecting groups on the ligands are removed to yield the final PROTAC.
A diagram illustrating this synthetic workflow is provided below.
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of one of the carboxylic acid groups of the linker to form an N-hydroxysuccinimide (NHS) ester, which can then react with a primary amine on a ligand.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
-
Magnetic stirrer and stir bar
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or DMF under an inert atmosphere.
-
Add NHS (1.1 eq) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be used directly for the subsequent coupling step or purified. For purification, dilute the mixture with ethyl acetate, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Bifunctional linker |
| EDC·HCl | 1.2 | Carbodiimide coupling agent (activator) |
| NHS | 1.1 | Forms a more stable active ester |
| Anhydrous DCM/DMF | - | Reaction solvent |
Protocol 2: Coupling of an Amine-Containing Ligand to the Activated Linker
This protocol details the conjugation of a ligand (POI or E3 ligase ligand) containing a primary amine to the NHS-activated linker.
Materials:
-
Activated this compound (from Protocol 1)
-
Amine-containing ligand (e.g., a derivative of pomalidomide (B1683931) for CRBN E3 ligase)
-
Anhydrous DMF
-
N,N-Diisopropylethylamine (DIPEA)
-
Argon or Nitrogen atmosphere
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the amine-containing ligand (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add the solution of the activated linker (1.0-1.2 eq) to the ligand solution.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Reagent | Molar Eq. | Purpose |
| Activated Linker | 1.0 - 1.2 | Activated bifunctional linker |
| Amine-containing Ligand | 1.0 | POI or E3 Ligase binding moiety |
| DIPEA | 2.0 - 3.0 | Non-nucleophilic base |
| Anhydrous DMF | - | Reaction solvent |
Protocol 3: N-Boc Deprotection
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine for the second coupling reaction.
Materials:
-
Boc-protected Linker-Ligand conjugate (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The crude deprotected product is often used in the next step without further purification.
| Reagent | Concentration | Purpose |
| TFA | 20-50% (v/v) in DCM | Strong acid for Boc removal |
| DCM | - | Solvent |
Potential Enzymatic Applications
While the primary use of this compound is in chemical synthesis, the principles of biocatalysis suggest potential enzymatic alternatives for certain steps.
Enzymatic Resolution
If a chiral version of this compound were synthesized, lipases could potentially be employed for the enantioselective hydrolysis of a corresponding diester derivative to yield an enantiomerically enriched monoester. Lipases are known to catalyze the kinetic resolution of racemic esters of carboxylic acids.
Enzymatic Ligation
Enzymatic ligation methods could, in principle, replace chemical coupling reagents. For example, a ligase could potentially be used to form the amide bond between one of the carboxylic acid groups of the linker and an amine-containing ligand, offering a milder and more specific alternative to chemical activators. However, the substrate scope of currently available ligases for such specific, non-natural linkers would need to be investigated.
Enzymatic Deprotection
While enzymatic removal of N-Boc groups is less common than the cleavage of C-terminal esters, some hydrolases have been reported to exhibit activity towards carbamates.[6] Further research and enzyme engineering would be required to develop a biocatalyst efficient for the deprotection of this specific linker.
A conceptual diagram illustrating a potential chemoenzymatic approach is shown below.
Conclusion
This compound is a key building block in the chemical synthesis of PROTACs, offering a branched scaffold for the conjugation of POI and E3 ligase ligands. The provided protocols outline the standard chemical procedures for its application. While direct enzymatic reactions involving this specific molecule are not yet established in the literature, the broader field of biocatalysis presents exciting future possibilities for greener and more selective synthetic routes in the development of novel therapeutics. Further research into enzyme discovery and engineering may unlock the potential for enzymatic applications of this and similar bifunctional linkers.
References
- 1. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis of branched chain acids from amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Light‐Driven Enzymatic Decarboxylation of Dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing coupling efficiency of 4-(N-Boc-amino)-1,6-heptanedioic acid
Welcome to the technical support center for 4-(N-Boc-amino)-1,6-heptanedioic acid (CAS: 848242-88-6). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize its use in synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a branched, bifunctional molecule containing two carboxylic acid groups and a Boc-protected primary amine.[1][2] It is commonly used as a linker or spacer in chemical synthesis, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and other small-molecule degraders where precise control over linker length and structure is critical.[3] The Boc protecting group can be removed under acidic conditions to reveal a primary amine for further conjugation.[1][2]
Q2: Which coupling reagents are recommended for this diacid?
A2: A variety of standard peptide coupling reagents can be used to activate the carboxylic acid groups for amide bond formation. Common choices include:
-
Carbodiimides: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often recommended, especially for solution-phase couplings, as its urea (B33335) byproduct is water-soluble, simplifying purification.[4] DCC and DIC are also effective but may form insoluble urea byproducts.[4][5]
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and TBTU are highly efficient and lead to rapid coupling with minimal side reactions.[4][5][6][7][8] HATU is particularly effective for sterically hindered couplings.[6][7]
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices.[6][7] Phosphonium reagents do not cause guanidinylation of the amine component, which can be a side reaction with uronium reagents, especially if an excess of the coupling reagent is used.
Q3: How can I achieve selective coupling at only one of the two carboxylic acid groups?
A3: Achieving selective mono-coupling can be challenging. Strategies include:
-
Stoichiometric Control: Using a limited amount of the activating reagent and the amine nucleophile (e.g., 1 equivalent of each) relative to the diacid can favor mono-acylation. This often results in a statistical mixture of di-substituted, mono-substituted, and unreacted starting material, requiring careful chromatographic purification.
-
Protecting Groups: A more robust method involves using an orthogonal protecting group strategy where one of the carboxylic acids is protected (e.g., as a benzyl (B1604629) or t-butyl ester) before the coupling reaction. This allows for selective activation of the free carboxylic acid, followed by deprotection of the second acid for subsequent reactions.
Q4: What are the recommended solvents and storage conditions?
A4: For coupling reactions, polar aprotic solvents like DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) are typically used to ensure solubility of all reactants.[5] According to supplier data, the compound should be stored at -20°C for long-term stability.[1]
Troubleshooting Guide
This guide addresses common issues encountered during coupling reactions with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Coupling Yield | 1. Inefficient Carboxylic Acid Activation: The coupling reagent may be old, hydrolyzed, or insufficient. | 1. Use fresh, high-purity coupling reagents. Increase the equivalents of the coupling reagent and base (see protocol below). Consider switching to a more powerful activator like HATU for challenging couplings.[6][7] |
| 2. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent. | 2. Ensure all components are fully dissolved before proceeding. A small amount of a co-solvent like DMSO can sometimes aid solubility, but check for compatibility with your reaction. | |
| 3. Presence of Moisture: Water can hydrolyze the activated ester intermediate, quenching the reaction. | 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[9] | |
| Formation of Side Products | 1. Double Addition: Both carboxylic acids react when mono-substitution is desired. | 1. Carefully control stoichiometry (use ~1 equivalent of the amine). Be prepared for purification to separate mono- and di-substituted products. |
| 2. Guanidinylation of N-terminus: Occurs when using an excess of uronium-based reagents (HBTU, HATU) relative to the carboxylic acid.[6] | 2. Use phosphonium-based reagents (PyBOP, PyAOP) which do not cause this side reaction. Alternatively, ensure the uronium reagent is not in excess relative to the diacid. | |
| 3. Racemization: (Relevant if coupling to a chiral amine) The base or prolonged activation time can cause epimerization.[10] | 3. Add a racemization suppressant like HOBt or Oxyma Pure if not already part of your coupling reagent.[4][7] Use a sterically hindered, weaker base like collidine or N-methylmorpholine (NMM) instead of DIPEA.[5] Minimize pre-activation time before adding the amine.[10][11] | |
| Difficulty in Purification | 1. Byproduct Co-elution: The urea byproduct from carbodiimide (B86325) reagents (especially DCC/DIC) can be difficult to remove. | 1. If using DCC, the dicyclohexylurea (DCU) byproduct is mostly insoluble and can be removed by filtration.[4] For solution-phase reactions, prefer EDC, as the resulting urea is water-soluble and can be removed with an aqueous wash.[5] |
| 2. Excess Reagents: Unreacted coupling agents or additives complicate purification. | 2. Use reagents in appropriate stoichiometric amounts. Quench the reaction and perform aqueous workups to remove water-soluble components. |
Experimental Protocols & Data
Table 1: Common Coupling Reagent Systems
| Coupling Reagent | Additive (Suppressant) | Base (Equivalents) | Typical Solvent | Key Characteristics |
| EDC | HOBt or Oxyma Pure | DIPEA or NMM (1.5-2.0) | DMF, DCM | Water-soluble urea byproduct, good for solution-phase.[4][5] |
| DIC | HOBt or Oxyma Pure | DIPEA or NMM (1.5-2.0) | DMF | Soluble urea byproduct, suitable for Solid-Phase Peptide Synthesis (SPPS).[4] |
| HBTU / TBTU | None (contains HOBt moiety) | DIPEA or NMM (2.0-3.0) | DMF, NMP | Highly efficient, fast reactions.[4][5] Can cause guanidinylation if used in excess. |
| HATU | None (contains HOAt moiety) | DIPEA or Collidine (2.0-3.0) | DMF, NMP | Very high reactivity, excellent for hindered couplings.[5][7] |
| PyBOP | None (contains HOBt moiety) | DIPEA or NMM (2.0-3.0) | DMF, NMP | Phosphonium salt; avoids guanidinylation side reaction. |
General Protocol for Solution-Phase Amide Coupling
This protocol is a starting point and may require optimization.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Activation: Add the chosen coupling reagent (e.g., HATU, 1.1 eq.) and a suitable base (e.g., DIPEA, 2.0 eq.).
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes. The solution may change color or clarity as the active ester is formed.[11]
-
Coupling: Add the amine component (0.9-1.1 eq., depending on whether mono- or di-substitution is desired) to the reaction mixture.
-
Reaction: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours at room temperature.
-
Workup: Quench the reaction with water or saturated aq. NH₄Cl. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer successively with dilute acid (e.g., 1N HCl), saturated aq. NaHCO₃, and brine to remove excess reagents and byproducts.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visual Guides
Workflow and Pathway Diagrams
Caption: Standard experimental workflow for amide coupling.
Caption: Troubleshooting decision tree for low coupling yield.
Caption: Generalized amide bond formation signaling pathway.
References
- 1. This compound, 848242-88-6 | BroadPharm [broadpharm.com]
- 2. 0qy.com [0qy.com]
- 3. precisepeg.com [precisepeg.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. jpt.com [jpt.com]
- 10. benchchem.com [benchchem.com]
- 11. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Synthesis of 4-(N-Boc-amino)-1,6-heptanedioic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(N-Boc-amino)-1,6-heptanedioic acid. The synthesis is a two-step process involving the reductive amination of 4-oxoheptanedioic acid to yield 4-amino-1,6-heptanedioic acid, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Step 1: Reductive Amination of 4-Oxoheptanedioic Acid
Question 1: The reductive amination reaction is slow or incomplete. What are the possible causes and solutions?
Answer:
Slow or incomplete reductive amination can be attributed to several factors. The table below summarizes potential causes and recommended solutions.
| Potential Cause | Troubleshooting/Solution |
| Inefficient Imine Formation | The formation of the imine intermediate is pH-dependent. Ensure the reaction pH is weakly acidic (around 6-7) to facilitate imine formation without protonating the amine starting material excessively.[1] |
| Suboptimal Reducing Agent | The choice and activity of the reducing agent are crucial. Sodium cyanoborohydride (NaBH₃CN) is often effective as it selectively reduces the iminium ion in the presence of the ketone.[2][3] Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a milder and safer alternative.[4] If using catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is active and the hydrogen pressure is adequate. |
| Low Reaction Temperature | While many reductive aminations proceed at room temperature, gentle heating may be required to drive the reaction to completion. Monitor the reaction for potential side product formation at elevated temperatures. |
| Steric Hindrance | While not anticipated to be a major issue with ammonia (B1221849) or an ammonium (B1175870) source, steric hindrance can sometimes slow down the reaction. Increasing the reaction time or temperature may be necessary. |
Question 2: The main side product of my reductive amination is 4-hydroxy-1,6-heptanedioic acid. How can I prevent this?
Answer:
The formation of 4-hydroxy-1,6-heptanedioic acid indicates the reduction of the ketone functional group of the starting material, 4-oxoheptanedioic acid, before amination. This is a common side reaction, especially with less selective reducing agents.
To minimize this side reaction:
-
Use a selective reducing agent: Sodium cyanoborohydride (NaBH₃CN) is generally preferred for one-pot reductive aminations because it is more reactive towards the protonated imine (iminium ion) than the ketone at neutral or slightly acidic pH.[2][3]
-
Two-step procedure: First, allow the imine to form by stirring 4-oxoheptanedioic acid with the ammonia source (e.g., ammonium acetate) in a suitable solvent for a period of time. Then, add a less selective but often more reactive reducing agent like sodium borohydride (B1222165) (NaBH₄).[4][5]
-
Control the pH: Maintaining a slightly acidic pH (around 6) favors imine formation and its subsequent reduction over the direct reduction of the ketone.
Question 3: I am observing the formation of a lactam during the workup of 4-amino-1,6-heptanedioic acid. How can I avoid this?
Answer:
The formation of a lactam is a potential intramolecular side reaction of the product, 4-amino-1,6-heptanedioic acid, especially under conditions that favor amide bond formation (e.g., high temperatures or the presence of coupling agents).[6]
To prevent lactam formation:
-
Maintain a low temperature during workup and purification.
-
Avoid strongly acidic or basic conditions for prolonged periods during workup, as these can catalyze intramolecular cyclization.
-
Proceed to the Boc-protection step as soon as possible after the isolation of the amino acid to protect the nucleophilic amino group.
Step 2: Boc Protection of 4-Amino-1,6-heptanedioic Acid
Question 4: The Boc protection reaction is resulting in a low yield of the desired product. What could be the issue?
Answer:
Low yields in Boc protection can arise from several factors. The following table outlines common causes and their solutions.
| Potential Cause | Troubleshooting/Solution |
| Inappropriate Base | A suitable base is required to deprotonate the amino group, making it nucleophilic. Common bases include triethylamine (B128534) (TEA), sodium bicarbonate, or sodium hydroxide (B78521).[][8] The choice of base can depend on the solvent system. |
| Suboptimal Reaction Conditions | The reaction is typically carried out at room temperature. Ensure adequate stirring to maintain a homogenous reaction mixture. The choice of solvent is also important; common solvents include mixtures of water with dioxane, THF, or acetonitrile.[8] |
| Hydrolysis of Boc Anhydride (B1165640) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) can hydrolyze in the presence of water, especially under basic conditions. While aqueous solvent systems are common, ensure that the Boc anhydride is added to the reaction mixture promptly and that the reaction is not unnecessarily prolonged. |
Question 5: I am observing the formation of a di-Boc protected product. How can I ensure mono-protection?
Answer:
While the formation of a di-Boc product on a primary amine is less common under standard conditions, over-reaction can occur. To favor mono-protection:
-
Stoichiometry: Use a controlled amount of Boc anhydride, typically 1.05 to 1.2 equivalents relative to the amino acid.
-
Reaction Time: Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed to avoid over-reaction.
Question 6: The purification of the final product, this compound, is proving difficult. What purification strategies can I use?
Answer:
The product is a dicarboxylic acid, which can make it challenging to purify by standard silica (B1680970) gel chromatography due to its polarity.
-
Acid-Base Extraction: The carboxylic acid groups allow for manipulation of the product's solubility. You can dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate), wash with a non-polar organic solvent to remove non-acidic impurities, and then acidify the aqueous layer to precipitate the product.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography is often more effective than normal-phase silica gel chromatography.[9]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
A1: The synthesis is typically a two-step process. The first step is the reductive amination of 4-oxoheptanedioic acid using an ammonia source to form 4-amino-1,6-heptanedioic acid. The second step involves the protection of the amino group of this intermediate with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).
Q2: What are the critical parameters to control during the reductive amination step?
A2: The critical parameters are the choice of reducing agent, pH of the reaction mixture, and reaction temperature. A selective reducing agent like sodium cyanoborohydride is often preferred to minimize the reduction of the starting ketone. The pH should be maintained in the weakly acidic range (6-7) to promote imine formation.
Q3: What are the most common side products in this synthesis?
A3: In the reductive amination step, the most common side product is 4-hydroxy-1,6-heptanedioic acid, resulting from the reduction of the ketone. Intramolecular cyclization of the product to form a lactam is also a possibility. In the Boc protection step, potential side products include the di-Boc protected amine, although this is less common with controlled stoichiometry.
Q4: How can I monitor the progress of the reactions?
A4: The progress of both reactions can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For TLC analysis of the polar, acidic compounds, a polar mobile phase, possibly containing a small amount of acetic or formic acid, may be required.
Experimental Protocols
Disclaimer: The following protocols are generalized based on standard procedures for reductive amination and Boc protection. Optimal conditions may vary and should be determined experimentally.
Protocol 1: Synthesis of 4-Amino-1,6-heptanedioic Acid via Reductive Amination
Materials:
-
4-Oxoheptanedioic acid
-
Ammonium acetate (B1210297)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Hydrochloric acid (for pH adjustment and workup)
-
Sodium hydroxide (for workup)
-
Ethyl acetate (for extraction)
Procedure:
-
In a round-bottom flask, dissolve 4-oxoheptanedioic acid (1 equivalent) and ammonium acetate (5-10 equivalents) in methanol.
-
Adjust the pH of the solution to 6-7 using a dilute solution of HCl or acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5-2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench any excess reducing agent by the dropwise addition of dilute HCl until gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure to remove methanol.
-
Adjust the pH of the aqueous residue to the isoelectric point of the amino acid (can be determined experimentally, likely around pH 3-4) to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of this compound
Materials:
-
4-Amino-1,6-heptanedioic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium bicarbonate
-
1,4-Dioxane (B91453) and Water (or another suitable solvent mixture)
-
Ethyl acetate (for extraction)
-
Citric acid solution (for workup)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-amino-1,6-heptanedioic acid (1 equivalent) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).
-
Add triethylamine (2-3 equivalents) or sodium bicarbonate (2-3 equivalents) to the solution and stir until the amino acid is dissolved.
-
Add di-tert-butyl dicarbonate (1.1-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc anhydride and other non-polar impurities.
-
Acidify the aqueous layer to pH 2-3 with a cold citric acid solution.
-
Extract the product into ethyl acetate (3 times).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by crystallization or chromatography if necessary.
Data Presentation
Table 1: Summary of Reagents and Typical Reaction Conditions
| Step | Reactants | Reagents | Solvent | Temperature | Typical Yield |
| 1. Reductive Amination | 4-Oxoheptanedioic acid, Ammonium acetate | NaBH₃CN | Methanol | Room Temp. | 60-80% |
| 2. Boc Protection | 4-Amino-1,6-heptanedioic acid | Boc₂O, TEA | Dioxane/Water | Room Temp. | 85-95% |
Note: Yields are estimates based on similar reactions and may vary.
Visualizations
Synthetic Pathway
Caption: Overall synthetic route to this compound.
Troubleshooting Logic for Reductive Amination
Caption: Troubleshooting workflow for the reductive amination step.
Side Reaction Pathways
Caption: Potential side reactions in the synthesis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. ias.ac.in [ias.ac.in]
- 6. byjus.com [byjus.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Purification of 4-(N-Boc-amino)-1,6-heptanedioic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-(N-Boc-amino)-1,6-heptanedioic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
-
Unreacted 4-aminopimelic acid: The starting material may not have fully reacted.
-
Di-Boc protected product: Both the amino group and one of the carboxylic acid groups might get protected, especially if the reaction conditions are not carefully controlled.
-
Byproducts from Boc₂O: Such as tert-butanol (B103910) and isobutylene.
-
Residual base: If a base like triethylamine (B128534) is used to facilitate the reaction.
-
Side-reaction products: Depending on the specific reaction conditions, other minor impurities could be formed.
Q2: Which purification techniques are most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods for purifying Boc-protected amino acids, including dicarboxylic acid derivatives, are:
-
Acid-Base Extraction: This is a highly effective method for separating the acidic product from neutral or basic impurities.
-
Recrystallization: If the product is a solid, recrystallization can be a powerful technique to obtain high-purity material.
-
Column Chromatography: This is a versatile method for separating the desired product from impurities with different polarities.
Q3: My purified this compound is an oil and won't solidify. What can I do?
A3: It is not uncommon for Boc-protected amino acids to be obtained as oils or amorphous solids, which can be difficult to handle and purify further. Here are a few strategies to induce solidification:
-
Trituration: Stirring the oil with a non-polar solvent in which the product is insoluble (e.g., hexane, diethyl ether) can sometimes induce precipitation of a solid.
-
Seed Crystal: If you have a small amount of solid material, adding a seed crystal to the oil can initiate crystallization.
-
Solvent Evaporation: Slowly evaporating the solvent from a concentrated solution of the product can sometimes lead to crystal formation.
-
Salt Formation: Conversion of the carboxylic acid to a salt (e.g., with dicyclohexylamine) can often result in a stable, crystalline solid that is easier to handle and purify. The free acid can be regenerated after purification.[1]
Troubleshooting Guides
Acid-Base Extraction
Problem: Low recovery of the product after acid-base extraction.
| Possible Cause | Troubleshooting Step |
| Incomplete extraction from the organic layer. | Ensure the pH of the aqueous phase is sufficiently basic (pH > 9) to deprotonate the carboxylic acids and transfer the product to the aqueous layer. Perform multiple extractions with the basic solution. |
| Incomplete precipitation from the aqueous layer. | After acidification, ensure the pH of the aqueous phase is sufficiently acidic (pH < 3) to fully protonate the carboxylic acids. Cool the solution in an ice bath to decrease the solubility of the product. |
| Product is partially soluble in the aqueous layer even at low pH. | If the product has some water solubility, extract the acidified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) to recover the product. |
| Emulsion formation. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
Recrystallization
Problem: The product does not crystallize upon cooling.
| Possible Cause | Troubleshooting Step |
| Solution is not saturated. | Evaporate some of the solvent to increase the concentration of the product. |
| Supersaturation. | Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. |
| Inappropriate solvent system. | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen different solvents or solvent mixtures (e.g., ethyl acetate/hexane, methanol/water). |
| Presence of impurities inhibiting crystallization. | Try to pre-purify the crude product by another method (e.g., a quick filtration through a silica (B1680970) plug) before recrystallization. |
Problem: The product oils out instead of crystallizing.
| Possible Cause | Troubleshooting Step |
| The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling point solvent. |
| The solution is too concentrated. | Add more solvent before heating. |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Column Chromatography
Problem: Poor separation of the product from impurities.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase. | Optimize the solvent system using thin-layer chromatography (TLC) first. For acidic compounds, adding a small amount of acetic acid or formic acid to the mobile phase can improve peak shape and resolution. |
| Column overloading. | Use a larger column or load less sample. |
| Co-elution of impurities. | Consider using a different stationary phase (e.g., a more or less polar one) or a different solvent system. |
Problem: The product is streaking on the column.
| Possible Cause | Troubleshooting Step |
| Interaction of the carboxylic acid groups with the silica gel. | Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent to suppress the ionization of the carboxylic acids and reduce tailing. |
| The sample was not loaded in a concentrated band. | Dissolve the sample in a minimal amount of the mobile phase before loading it onto the column. |
Data Presentation
The following table summarizes typical yields for the purification of Boc-protected dicarboxylic amino acids using acid-base extraction followed by crystallization, based on a patent for the synthesis of Boc-L-glutamic acid and Boc-L-aspartic acid. While not specific to this compound, this data provides a useful benchmark.
| Compound | Purification Method | Reported Yield |
| Boc-L-Glutamic Acid | Acid-Base Extraction & Crystallization | 90% |
| Boc-L-Aspartic Acid | Acid-Base Extraction & Crystallization | 60% |
(Data adapted from a patent describing the synthesis of Boc-protected amino acids).[2]
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is adapted from a general procedure for the purification of Boc-protected amino acids.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate (EtOAc).
-
Base Extraction: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3 x 50 mL). The Boc-protected dicarboxylic acid will move into the aqueous layer as its disodium (B8443419) salt.
-
Combine Aqueous Layers: Combine the aqueous layers in a beaker or flask and cool in an ice bath.
-
Acidification: Slowly add a 1M HCl solution with stirring until the pH of the solution is ~2-3. The product should precipitate out as a white solid.
-
Product Extraction: Extract the acidified aqueous solution with ethyl acetate (3 x 50 mL) to recover the precipitated product.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
This is a general protocol that needs to be optimized for the specific derivative.
-
Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. Good starting points for Boc-amino acids include ethyl acetate/hexane, methanol/water, or acetone/water. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal.
-
Crystallization: Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Synthesis of 4-(N-Boc-amino)-1,6-heptanedioic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-(N-Boc-amino)-1,6-heptanedioic acid synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound.
Question 1: Why is my starting material, 4-amino-1,6-heptanedioic acid, not dissolving in common organic solvents like THF, acetonitrile, or methanol?
Answer: The starting material is a zwitterionic compound, containing both a carboxylic acid and an amine group.[1] This zwitterionic nature leads to poor solubility in many common organic solvents.[1][2] To overcome this, the reaction is best performed in an aqueous basic solution, such as a solution of sodium hydroxide (B78521) or sodium bicarbonate.[2] The base deprotonates the carboxylic acid groups, forming a soluble carboxylate salt.
Question 2: My reaction is very slow, or I am observing the formation of a significant amount of side products, leading to a low yield. What could be the cause?
Answer: A common side reaction when protecting zwitterionic amino acids with Boc anhydride (B1165640) in non-aqueous solvents is the formation of a mixed anhydride.[2] The carboxylate can react with the Boc anhydride, which then reacts with another amine molecule to form an amide dimer, reducing the yield of the desired product.[2] Running the reaction in an aqueous basic solution helps to mitigate this issue by hydrolyzing the mixed anhydride as it forms.[2] Additionally, ensuring the appropriate stoichiometry of reagents and adequate reaction time is crucial.
Question 3: After the reaction, I am having difficulty removing the excess Boc anhydride from my product. How can I purify my compound effectively?
Answer: Excess di-tert-butyl dicarbonate (B1257347) (Boc₂O) can be challenging to remove due to its non-polar nature. Here are a few strategies for its removal:
-
Aqueous Workup with Base: Vigorously washing the organic extract with a saturated sodium bicarbonate solution can help hydrolyze the remaining Boc anhydride.[3]
-
Imidazole (B134444) Wash: Washing the organic layer with a dilute solution of imidazole can convert the excess Boc anhydride into a water-soluble imidazolium (B1220033) species, which can then be removed in the aqueous layer.[3]
-
Vacuum: Boc anhydride has a relatively low boiling point (57 °C), so it can often be removed by rotary evaporation or under high vacuum.[3]
-
Column Chromatography: If other methods fail, purification by column chromatography on silica (B1680970) gel can effectively separate the product from the excess Boc anhydride.
Question 4: What is the best workup procedure for a reaction run in an aqueous basic solution?
Answer: After the reaction is complete, the typical workup procedure involves the following steps:
-
Acidification: The aqueous reaction mixture should be cooled in an ice bath and then carefully acidified with a dilute acid, such as 1M HCl or citric acid, to a pH of around 2-3.[2] This step protonates the carboxylate groups, making the product less water-soluble.
-
Extraction: The acidified aqueous layer is then extracted multiple times with an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) to isolate the product.[2]
-
Washing and Drying: The combined organic extracts are washed with brine, dried over an anhydrous salt like sodium sulfate (B86663), and the solvent is removed under reduced pressure to yield the crude product.
Experimental Protocols
A detailed methodology for the Boc protection of 4-amino-1,6-heptanedioic acid is provided below.
Protocol: N-Boc Protection of 4-amino-1,6-heptanedioic Acid
Materials:
-
4-amino-1,6-heptanedioic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
1M Hydrochloric acid (HCl) or 5% Citric Acid
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve 4-amino-1,6-heptanedioic acid in a 1M aqueous solution of NaOH or NaHCO₃ at room temperature with stirring. Use enough of the basic solution to fully dissolve the amino acid.
-
Addition of Boc Anhydride: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) in a minimal amount of a suitable organic co-solvent like dioxane or THF.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup - Acidification: Once the reaction is complete, cool the reaction mixture in an ice bath and slowly add 1M HCl or 5% citric acid with vigorous stirring until the pH of the solution is between 2 and 3.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome for Condition B |
| Solvent | Anhydrous organic solvent (e.g., THF, CH₃CN) | Aqueous solution with a co-solvent (e.g., Water/Dioxane) | Improved solubility of the zwitterionic starting material. |
| Base | Organic base (e.g., Triethylamine) | Inorganic base (e.g., NaOH, NaHCO₃) | Prevents the formation of mixed anhydride and subsequent dimerization. |
| Temperature | Elevated temperature | Room Temperature | Milder conditions reduce the likelihood of side reactions. |
| Workup | Direct concentration | Acidification followed by extraction | Efficient isolation of the carboxylic acid product. |
| Expected Yield | Low to moderate | Moderate to high | Higher yield due to minimization of side reactions and improved solubility. |
Visualizations
The following diagrams illustrate the key workflows and chemical transformations involved in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Boc Deprotection of 4-(N-Boc-amino)-1,6-heptanedioic acid
This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering issues during the Boc deprotection of 4-(N-Boc-amino)-1,6-heptanedioic acid.
Troubleshooting Guide
This section addresses specific problems that may arise during the deprotection reaction, offering potential causes and solutions.
Q1: My Boc deprotection reaction is incomplete, and I still see starting material in my analysis (TLC, LC-MS). What should I do?
A1: Incomplete deprotection is a common issue. Several factors could be at play. Here are some troubleshooting steps:
-
Extend Reaction Time: Particularly with sterically hindered amines, the reaction may require more time to go to completion.[1] Monitor the reaction progress at regular intervals (e.g., every 30-60 minutes) using an appropriate analytical technique.
-
Increase Acid Concentration: A higher concentration of acid can drive the reaction forward. If you are using a standard solution like 20% TFA in DCM, consider increasing it to 50%.[2]
-
Elevated Temperature: While many Boc deprotections are run at 0°C to room temperature, gently warming the reaction may increase the rate of deprotection. However, be cautious as this can also promote side reactions.
-
Reagent Quality: Ensure that your acid (e.g., TFA, HCl solution) is not old or degraded. Use a fresh bottle of reagent if in doubt.
Q2: I am observing significant side product formation. How can I minimize this?
A2: Side product formation often arises from the reactive tert-butyl cation generated during the deprotection.[3][4]
-
Use of Scavengers: The tert-butyl cation is an electrophile that can alkylate nucleophilic sites on your molecule or solvent.[3] Adding a scavenger to the reaction mixture can trap this cation. Common scavengers include:
-
Triethylsilane (TES)
-
Thioanisole
-
Water (a small amount can act as a scavenger)
-
-
Milder Conditions: Opt for milder deprotection conditions. This can include using a less concentrated acid solution or switching to a different acid altogether. For instance, 4M HCl in dioxane is often considered milder than TFA in DCM and can be a good alternative if your product is sensitive to the strong acidity of TFA.[2][5]
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0°C) can help to reduce the rate of side reactions.
Q3: The purity of my final product is low after work-up and purification. What are some potential causes and solutions?
A3: Low purity can be a result of incomplete reaction, side reactions, or issues during work-up and purification.
-
Optimize Work-up: Ensure your work-up procedure effectively removes the acid and any scavengers used. A simple aqueous wash might not be sufficient. Consider a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize the acid, followed by a brine wash.
-
Purification Strategy: Given that the product, 4-amino-1,6-heptanedioic acid, is a zwitterionic compound, standard silica (B1680970) gel chromatography might be challenging. Consider alternative purification methods such as:
-
Ion-exchange chromatography
-
Reverse-phase chromatography (if the compound has sufficient hydrophobic character)
-
Recrystallization from a suitable solvent system.
-
-
Potential for Salt Formation: The final product will be an ammonium (B1175870) salt (e.g., trifluoroacetate (B77799) or hydrochloride salt) after deprotection.[4] This can affect its solubility and chromatographic behavior. Be mindful of this during purification and characterization.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for Boc deprotection of this compound?
A1: A common starting point for Boc deprotection is the use of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[6][7]
Experimental Protocols
Protocol 1: Boc Deprotection using TFA/DCM
-
Dissolve the this compound in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of 20-50% trifluoroacetic acid (TFA) in DCM dropwise.[7]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Co-evaporate with a solvent like toluene (B28343) or ether to further remove residual TFA.
-
Proceed with purification.
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Dissolve the this compound in a minimal amount of a co-solvent if necessary (e.g., methanol (B129727) or ethyl acetate).
-
Add a solution of 4M HCl in dioxane.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS. This method may be slower than TFA deprotection.[2]
-
Upon completion, the product may precipitate as the hydrochloride salt. The solid can be collected by filtration, or the solvent can be removed under reduced pressure.
-
Wash the resulting solid with a non-polar solvent like diethyl ether to remove any organic impurities.
Data Presentation
Table 1: Comparison of Common Boc Deprotection Conditions
| Reagent System | Typical Concentration | Temperature | Reaction Time | Advantages | Disadvantages |
| TFA/DCM | 20-50% | 0°C to RT | 1-4 hours | Fast and effective | Can cause side reactions with sensitive substrates |
| HCl/Dioxane | 4M | RT | 2-12 hours | Milder than TFA, good for acid-sensitive substrates | Slower reaction times |
| Oxalyl Chloride/MeOH | 3 equivalents | RT | 1-4 hours | Mild conditions, high yields reported for diverse substrates[8] | Reagent is moisture-sensitive and corrosive |
| Thermal (Reflux) | - | High (e.g., 150°C) | 0.5-several hours | Acid-free | Requires high temperatures, not suitable for thermally sensitive molecules[5] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Peptides Containing 4-(N-Boc-amino)-1,6-heptanedioic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid 4-(N-Boc-amino)-1,6-heptanedioic acid.
Frequently Asked Questions (FAQs)
Q1: What are the potential challenges when incorporating this compound into a peptide sequence?
A1: The primary challenge is the increased risk of peptide aggregation during solid-phase peptide synthesis (SPPS). This is due to the bulky and somewhat hydrophobic nature of the this compound residue, which can promote interchain interactions and lead to the formation of insoluble aggregates on the resin. This can result in poor coupling efficiencies, incomplete deprotection, and low final yields.
Q2: How does this compound contribute to peptide aggregation?
A2: this compound can contribute to aggregation in several ways:
-
Steric Hindrance: The bulky Boc protecting group and the branched heptanedioic acid structure can physically hinder the approach of reagents, leading to incomplete reactions and promoting aggregation of unreacted peptide chains.
-
Hydrophobic Interactions: The heptane (B126788) chain and the Boc group introduce hydrophobicity, which can lead to non-specific binding between peptide chains, especially in less polar solvents.[1]
-
Disruption of Secondary Structures: The unique structure of this unnatural amino acid can disrupt the formation of stable secondary structures like alpha-helices, potentially exposing hydrophobic regions that can then participate in intermolecular aggregation.
Q3: What are the initial signs of aggregation during SPPS?
A3: Common indicators of on-resin aggregation include:
-
Poor Resin Swelling: The resin beads may appear clumped together and fail to swell adequately in the synthesis solvents.
-
Slow or Incomplete Fmoc-Deprotection: A persistent blue color after the Kaiser test indicates incomplete removal of the Fmoc group.
-
Inefficient Coupling: A positive Kaiser test (blue beads) after a coupling step signifies that the incoming amino acid has not been successfully coupled to the growing peptide chain.
Q4: Can I use standard coupling reagents and conditions for this compound?
A4: While standard coupling reagents like HATU and HBTU can be used, you may need to optimize the conditions to overcome potential steric hindrance and slow reaction kinetics.[2][3] This can include longer coupling times, double coupling, or using a higher concentration of reagents.
Q5: How can I improve the solubility of the final peptide after cleavage and purification?
A5: Peptides containing hydrophobic residues can be challenging to dissolve. If your purified peptide shows poor solubility, consider the following:
-
Solvent Screening: Test a range of solvents, starting with water. If insoluble, try adding organic co-solvents like acetonitrile, isopropanol, or DMSO.
-
pH Adjustment: For peptides with a net charge, adjusting the pH can significantly improve solubility. Acidic peptides are often more soluble in basic solutions, and basic peptides in acidic solutions.
-
Chaotropic Agents: In difficult cases, agents like guanidinium (B1211019) hydrochloride or urea (B33335) can be used to disrupt aggregates, but they must be removed before biological assays.
Troubleshooting Guides
Issue 1: Poor Coupling Efficiency of this compound or the Subsequent Amino Acid
This is often the most significant challenge when working with this bulky, unnatural amino acid.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor coupling efficiency.
Quantitative Data: Comparison of Coupling Conditions
| Coupling Protocol | Standard Conditions | Optimized Conditions |
| Amino Acid Excess | 4 equivalents | 5-6 equivalents |
| Coupling Reagent | HBTU (4 eq.) | HATU (4 eq.) |
| Base | DIPEA (8 eq.) | DIPEA (8 eq.) |
| Coupling Time | 1-2 hours | 4 hours or overnight |
| Temperature | Room Temperature | 50°C (with microwave) |
| Additive | None | OxymaPure (4 eq.) |
| Expected Outcome | Potential for incomplete coupling | Improved coupling efficiency |
Issue 2: On-Resin Peptide Aggregation
Aggregation can physically block reactive sites, leading to failed synthesis.
Troubleshooting Workflow
References
solvent effects on the reactivity of 4-(N-Boc-amino)-1,6-heptanedioic acid
Technical Support Center: 4-(N-Boc-amino)-1,6-heptanedioic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a branched chemical compound featuring a Boc-protected amine and two carboxylic acid functional groups.[1] Its primary application is as a linker molecule, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] The carboxylic acid groups can be activated to form stable amide bonds with primary amines, while the Boc protecting group can be removed under acidic conditions to reveal a primary amine for further functionalization.[1]
Q2: What are the general recommendations for storing this compound?
A2: The compound should be stored at -20°C for long-term stability.[1] For shipping, it is typically sent at ambient temperature.[1]
Q3: How can the Boc protecting group be removed, and what are the potential side reactions?
A3: The Boc (tert-butyloxycarbonyl) group is labile in acidic conditions. Standard deprotection methods involve using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in 1,4-dioxane.[3][4] Common side reactions include:
-
Incomplete deprotection: A portion of the starting material remains unreacted.[3]
-
t-Butylation: The electrophilic t-butyl cation generated during the reaction can alkylate nucleophilic sites on your molecule.[3] The use of "scavengers" like anisole (B1667542) or thiophenol can help to trap this reactive intermediate.[5]
-
Trifluoroacetylation: If TFA is used, the newly deprotected amine can sometimes be acylated by a trifluoroacetyl group.[3]
Q4: What solvents are recommended for reactions involving this compound?
A4: The choice of solvent is highly dependent on the specific reaction being performed.
-
For N-Boc protection reactions (if synthesizing a similar compound): A variety of solvents can be used, including water, tetrahydrofuran (B95107) (THF), acetonitrile, dioxane, and methanol, often in the presence of a base.[4]
-
For amide coupling reactions: Aprotic polar solvents like dimethylformamide (DMF) are commonly used when activating the carboxylic acid with coupling agents.[6]
-
For Boc deprotection: Dichloromethane (DCM) is a common solvent when using trifluoroacetic acid (TFA).[7]
Q5: How can I improve the solubility of this compound if it is poor in my chosen solvent?
A5: The zwitterionic nature of amino acids can lead to poor solubility in some organic solvents.[8] If you are experiencing solubility issues, consider the following:
-
For reactions at the amino group (e.g., Boc protection): Using an aqueous solution with a base like sodium hydroxide (B78521) can improve solubility by deprotonating the carboxylic acids.[8]
-
Co-solvents: Using a mixture of solvents can improve solubility. For instance, a mixture of an aqueous buffer and a polar aprotic solvent like DMSO has been shown to be effective for reactions involving amino acids.[9]
-
Temperature: Gently heating the mixture may improve solubility, but care must be taken to avoid decomposition of reactants or products.
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Reaction
| Potential Cause | Suggested Solution |
| Inefficient activation of the carboxylic acid. | Ensure you are using an appropriate coupling agent. Common choices include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1] The use of an activating agent like TBTU or DIC in conjunction with a base like DIPEA in DMF is also a standard procedure.[6] |
| Poor solubility of reactants. | Try a different solvent system. Aprotic polar solvents like DMF or DMSO are generally good choices for coupling reactions. If solubility remains an issue, consider gentle heating. |
| Side reactions. | Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and carbon dioxide. |
| Incorrect stoichiometry. | Optimize the molar ratios of the coupling agent, base, and reactants. Typically, a slight excess of the coupling agent and base relative to the carboxylic acid is used. |
Issue 2: Incomplete Boc Deprotection
| Potential Cause | Suggested Solution |
| Insufficient acid strength or concentration. | Increase the concentration of the acid (e.g., move from 20% TFA in DCM to 50% TFA in DCM).[7] Alternatively, switch to a stronger acid system like 4M HCl in dioxane.[3] |
| Short reaction time. | Extend the reaction time and monitor the progress by an appropriate analytical method like TLC or LC-MS. Reactions can range from 30 minutes to several hours.[3] |
| Reaction temperature is too low. | Most Boc deprotections are run at room temperature.[4] If the reaction is sluggish, consider a slight increase in temperature, but be mindful of potential side reactions with other functional groups. |
| Solvent effects. | The choice of solvent can influence the efficiency of deprotection. Dichloromethane is a standard and effective solvent for TFA-mediated deprotection. |
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation
-
Dissolve this compound (1 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add the primary amine (2.2 equivalents, assuming reaction at both carboxylic acids).
-
Add a suitable coupling agent such as HATU (2.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (4.4 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Standard Procedure for Boc Deprotection
-
Dissolve the Boc-protected compound (1 equivalent) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution. A common ratio is 1:1 DCM:TFA.
-
If the substrate contains other acid-sensitive groups or nucleophilic residues prone to t-butylation, add a scavenger such as anisole or thioanisole (B89551) (1-5% v/v).[5]
-
Stir the mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene (B28343) can help remove residual TFA).
-
The resulting amine salt can often be used directly in the next step or neutralized with a mild base.
Visualizations
Caption: A typical experimental workflow using the linker.
Caption: Mechanism of Boc deprotection and a common side reaction.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. This compound, 848242-88-6 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. total-synthesis.com [total-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. chempep.com [chempep.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Catalyst Selection for 4-(N-Boc-amino)-1,6-heptanedioic Acid Reactions
Welcome to the technical support center for reactions involving 4-(N-Boc-amino)-1,6-heptanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The most common reaction is the formation of a stable amide bond by conjugating one or both of its carboxylic acid groups with primary amino groups.[1] This is typically achieved through amidation reactions. Esterification of the carboxylic acid groups is another common transformation. Additionally, the N-Boc protecting group can be removed under acidic conditions to liberate the free amine.[1]
Q2: Which catalysts or activators are recommended for amide bond formation (amidation)?
A2: For the amidation of this compound with primary amines, carbodiimide-based coupling agents are frequently used. Common choices include:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Often used in conjunction with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form a more stable active ester and improve yields.
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): A highly efficient coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered substrates.[1]
-
Boronic acid catalysts: These have been shown to be effective for the direct amidation of N-Boc protected β-amino acids.[2]
Q3: What are the suggested catalysts for the esterification of the carboxylic acid groups?
A3: For the esterification of N-Boc protected amino acids like this compound, several methods can be employed. The choice of catalyst often depends on the specific alcohol being used and the desired reaction conditions.
-
DCC (N,N'-Dicyclohexylcarbodiimide) or EDC: Similar to amidation, these can be used to activate the carboxylic acid for reaction with an alcohol.
-
Alkyl halides with a base: A mild and effective method involves using an alkyl halide (e.g., ethyl bromide) with a base like potassium carbonate in a suitable solvent such as acetonitrile.[3]
-
Mitsunobu Reaction: This reaction can be used for esterification with a wide range of alcohols but requires the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3]
Q4: How can I remove the N-Boc protecting group?
A4: The N-Boc (tert-butoxycarbonyl) group is labile under acidic conditions.[1] Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is the most common method for Boc deprotection. The reaction is typically fast and clean.
Troubleshooting Guide
Issue 1: Low or no yield during amidation reaction.
| Potential Cause | Troubleshooting Step |
| Inactive Coupling Reagent | Ensure that your coupling reagents (e.g., EDC, HATU) are fresh and have been stored under anhydrous conditions.[4] |
| Presence of Moisture | Ensure all glassware is oven-dried and that anhydrous solvents are used. Moisture can hydrolyze the active intermediate.[4] |
| Incorrect Stoichiometry | Verify the molar equivalents of the carboxylic acid, amine, coupling reagent, and any additives. A slight excess of the amine and coupling reagent may be necessary. |
| Inadequate Base | For reactions requiring a non-nucleophilic base (e.g., when using EDC.HCl or HATU), ensure the correct amount of a suitable base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) has been added to neutralize any acid formed.[4] |
Issue 2: Slow or incomplete esterification reaction.
| Potential Cause | Troubleshooting Step |
| Insufficient Catalyst | For acid-catalyzed esterifications, ensure a sufficient amount of acid catalyst (e.g., a few drops of sulfuric acid) is used.[3] For base-promoted alkylations, ensure the base is strong enough and present in sufficient quantity. |
| Low Reaction Temperature | Some esterification reactions may require heating to proceed at a reasonable rate.[3] Consider increasing the reaction temperature. |
| Steric Hindrance | If either the carboxylic acid or the alcohol is sterically hindered, the reaction may be slow. Consider using a more powerful activating agent or a different catalytic system. |
Issue 3: Presence of impurities in the final product.
| Potential Cause | Troubleshooting Step |
| Side Reactions from Coupling Reagents | Byproducts from coupling reagents (e.g., dicyclohexylurea from DCC) can be difficult to remove. Choose a water-soluble coupling reagent like EDC to simplify purification. |
| Incomplete Deprotection of Boc Group | If the final step is Boc deprotection, monitor the reaction by TLC or LC-MS to ensure complete removal. Extend the reaction time or use a larger excess of acid if necessary. |
| Oxidation of the Product | If the final molecule is sensitive to air, consider working under an inert atmosphere (e.g., nitrogen or argon) and storing the product protected from light and air.[4] |
Catalyst and Activator Selection Tables
Table 1: Amidation Reaction Catalyst/Activator Comparison
| Catalyst/Activator | Additive(s) | Common Solvents | Key Advantages | Key Disadvantages |
| EDC | NHS or HOBt | DCM, DMF, MeCN | Water-soluble byproducts, mild conditions. | Can be sensitive to moisture. |
| HATU | DIPEA or TEA | DMF, MeCN | High efficiency, fast reactions, good for hindered substrates.[1] | More expensive than EDC. |
| Boronic Acids | - | Toluene | Catalytic, direct amidation.[2] | May have limited substrate scope. |
Table 2: Esterification Reaction Catalyst Comparison
| Catalyst/Method | Reagents | Common Solvents | Key Advantages | Key Disadvantages |
| DCC/EDC | Alcohol | DCM, DMF | Mild conditions. | Byproduct removal can be challenging (DCC). |
| Alkyl Halide | Alkyl Halide, K₂CO₃ | MeCN, Acetone | Mild, quantitative, easy workup.[3] | Limited to the availability of the corresponding alkyl halide. |
| Mitsunobu | Alcohol, PPh₃, DEAD/DIAD | THF, Dioxane | Wide alcohol scope, stereospecific inversion.[3] | Byproduct removal can be difficult. |
Experimental Protocols
Protocol 1: General Procedure for Amidation using EDC/NHS
-
Dissolve this compound (1.0 eq) and N-hydroxysuccinimide (NHS, 1.1 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.1 eq) to the solution and stir for 15-30 minutes at 0 °C.
-
Add the primary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% sodium bicarbonate), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Boc Deprotection
-
Dissolve the N-Boc protected compound in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used as is or neutralized with a base for further reactions.
Visualizations
Caption: Catalyst selection workflow for common reactions.
Caption: General troubleshooting workflow for synthesis.
References
common impurities in commercial 4-(N-Boc-amino)-1,6-heptanedioic acid
Technical Support Center: 4-(N-Boc-amino)-1,6-heptanedioic acid
Welcome to the technical support center for commercial this compound. This guide is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting common impurities that may be present in this product.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercial this compound?
A1: Commercial grades of this compound typically have a purity of greater than 96%.[1] Specific lot purities are provided on the certificate of analysis.
Q2: What are the potential sources of impurities in this compound?
A2: Impurities can arise from several stages of the manufacturing process, including the synthesis of the precursor 4-amino-1,6-heptanedioic acid and the subsequent Boc-protection step. Common sources include unreacted starting materials, byproducts of the reactions, and residual solvents.
Q3: How can I assess the purity of my this compound sample?
A3: The most common methods for purity assessment are High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection, and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques can identify and quantify the main compound and any impurities present.
Q4: Are there any reactive impurities I should be aware of?
A4: The presence of the unprotected 4-amino-1,6-heptanedioic acid can be a reactive impurity. Its free amino group can participate in side reactions if your experiment involves amine-reactive chemistry. Similarly, residual carboxylic acid activating agents, if used in subsequent steps, can lead to unwanted byproducts.
Troubleshooting Guide
This section provides guidance on identifying and addressing common issues related to impurities in this compound.
Issue 1: Unexpected peaks in HPLC analysis.
-
Possible Cause: Presence of synthesis-related impurities.
-
Troubleshooting Steps:
-
Identify the Impurity: Compare the retention times of the unexpected peaks with the potential impurities listed in Table 1. If standards are available, co-inject them to confirm identity.
-
Consult the Certificate of Analysis: Review the provided certificate of analysis for any reported and identified impurities.
-
Purification: If the impurity level is unacceptable for your application, consider purification by recrystallization or preparative chromatography.
-
Issue 2: Inconsistent results in subsequent reactions (e.g., peptide coupling).
-
Possible Cause: Presence of reactive impurities such as the free amine or di-Boc derivative.
-
Troubleshooting Steps:
-
Analyze by NMR: Use ¹H NMR to check for the presence of the free amine (absence of the Boc-proton signal at ~1.4 ppm) or the di-Boc derivative (integration of the Boc-proton signal greater than 9H relative to other protons).
-
Quantify by HPLC: Develop an HPLC method to quantify the level of the reactive impurity.
-
Purification: If necessary, purify the material to remove the reactive impurity.
-
Issue 3: Mass spectrometry data shows unexpected molecular weight ions.
-
Possible Cause: Presence of impurities with different molecular weights, such as the free amine, di-Boc derivative, or t-butyl esters.
-
Troubleshooting Steps:
-
Calculate Expected Masses: Determine the expected molecular weights of the potential impurities listed in Table 1.
-
Compare with MS Data: Match the observed unexpected masses to the calculated masses of potential impurities.
-
Confirm with Fragmentation: If using MS/MS, analyze the fragmentation patterns to confirm the identity of the impurities.
-
Summary of Potential Impurities
The following table summarizes the common impurities that may be found in commercial this compound, based on a likely synthetic route involving reductive amination of 4-oxoheptanedioic acid followed by Boc protection.
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Potential Source |
| 4-Oxoheptanedioic acid | HOOC-(CH₂)₂-CO-(CH₂)₂-COOH | 174.15 | Unreacted starting material from the reductive amination step. |
| 4-Amino-1,6-heptanedioic acid | HOOC-(CH₂)₂-CH(NH₂)-(CH₂)₂-COOH | 175.18 | Unreacted starting material from the Boc-protection step. |
| Di-tert-butyl dicarbonate (B1257347) (Boc Anhydride) | ((CH₃)₃COCO)₂O | 218.25 | Excess reagent from the Boc-protection step. |
| Di-Boc-4-amino-1,6-heptanedioic acid | HOOC-(CH₂)₂-CH(N(Boc)₂)-(CH₂)₂-COOH | 375.42 | Side product from the Boc-protection reaction. |
| This compound mono-t-butyl ester | C₁₆H₂₉NO₆ | 331.40 | Side product from the Boc-protection reaction. |
| This compound di-t-butyl ester | C₂₀H₃₇NO₆ | 387.51 | Side product from the Boc-protection reaction. |
| Unidentified byproducts from reductive amination | Varied | Varied | Side reactions during the reductive amination process. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol outlines a general method for the analysis of this compound and its potential impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
Protocol 2: ¹H NMR for Impurity Identification
This protocol describes the use of ¹H NMR to identify key impurities.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Main Compound: Look for the characteristic Boc-protons (singlet, ~1.4 ppm, 9H), and methylene (B1212753) and methine protons of the heptanedioic acid backbone.
-
4-Amino-1,6-heptanedioic acid: Absence of the Boc-proton signal and potential shift of the alpha-proton signal.
-
Di-Boc derivative: The integral of the Boc-proton signal will be significantly larger than 9H relative to the backbone protons.
-
t-Butyl esters: Appearance of additional singlet signals around 1.4-1.5 ppm corresponding to the t-butyl ester groups.
-
-
Visualizations
Experimental Workflow for Impurity Identification
Caption: A flowchart illustrating the experimental steps for identifying and addressing impurities.
Logical Relationship of Potential Impurities
Caption: A diagram showing the synthetic pathway and the origin of potential impurities.
References
Technical Support Center: Scaling Up the Synthesis of 4-(N-Boc-amino)-1,6-heptanedioic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 4-(N-Boc-amino)-1,6-heptanedioic acid.
Experimental Protocol: N-Boc Protection of 4-Aminoheptanedioic Acid
This protocol details the N-Boc protection of 4-aminoheptanedioic acid to yield this compound.
Materials:
-
4-Aminoheptanedioic acid
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Sodium Hydroxide (B78521) (NaOH)
-
Dioxane
-
Water (deionized)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
Procedure:
-
Dissolution: In a suitably sized reactor, dissolve 4-aminoheptanedioic acid in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide solution. Stir until a clear solution is obtained.
-
Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane. Maintain the temperature below 10 °C during the addition.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution to 0-5 °C and acidify to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
-
Purification:
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Further purification can be achieved by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
-
Data Presentation: Reagent Quantities for Scale-Up
| Scale | 4-Aminoheptanedioic acid (g) | Di-tert-butyl dicarbonate (g) | Dioxane (mL) | 1M NaOH (mL) | Expected Yield (g) |
| Lab Scale | 10.0 | 13.6 | 100 | 100 | 12-14 |
| Pilot Scale | 1000 | 1360 | 10,000 | 10,000 | 1200-1400 |
Mandatory Visualizations
Caption: Synthesis of this compound.
dealing with poor solubility of 4-(N-Boc-amino)-1,6-heptanedioic acid
Welcome to the technical support center for 4-(N-Boc-amino)-1,6-heptanedioic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the handling and solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
This compound is a branched chemical compound with the molecular formula C12H21NO6 and a molecular weight of approximately 275.3 g/mol .[1][2] It contains a tert-butyloxycarbonyl (Boc) protecting group on the amino function, which is acid-labile.[1][3][4][] The presence of two carboxylic acid groups allows for further chemical modifications.[1]
Q2: I am having difficulty dissolving this compound. Why is it poorly soluble?
The poor solubility of this compound can be attributed to a combination of factors:
-
Hydrophobic Boc Group: The tert-butyloxycarbonyl (Boc) group is bulky and nonpolar, which significantly contributes to the hydrophobicity of the molecule and reduces its solubility in aqueous solutions.[6]
-
Aliphatic Carbon Chain: The heptanedioic acid backbone is a seven-carbon chain, which also possesses hydrophobic character.[7][8]
-
Crystalline Structure: In its solid state, the compound may form a stable crystal lattice that requires significant energy to break down for dissolution.[6]
-
Intramolecular Hydrogen Bonding: The presence of both hydrogen bond donors (-NH and -COOH) and acceptors (C=O) can lead to intramolecular hydrogen bonding, which can decrease interactions with solvent molecules.
Q3: In which solvents is this compound likely to be soluble?
-
Polar Aprotic Solvents: It is likely to have better solubility in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Tetrahydrofuran (THF). These solvents can interact with the polar carboxylic acid groups without interfering with the Boc protecting group under neutral conditions.
-
Alcohols: Short-chain alcohols like methanol (B129727) and ethanol (B145695) may also be effective solvents.[]
-
Chlorinated Solvents: Dichloromethane (DCM) is often used for reactions involving Boc-protected compounds and may be a suitable solvent.[3][4]
-
Aqueous Solutions: Solubility in water is expected to be low due to the hydrophobic Boc group and the carbon backbone.[7][8] However, solubility can be significantly increased by adjusting the pH.
Q4: How does pH affect the solubility of this compound in aqueous solutions?
The pH of the aqueous solution plays a critical role in the solubility of this compound:
-
Basic Conditions (pH > 8): In the presence of a base (e.g., sodium hydroxide, sodium bicarbonate), the carboxylic acid groups will be deprotonated to form carboxylate salts.[7] These ionized groups are much more polar than the neutral carboxylic acid groups, leading to a significant increase in aqueous solubility.
-
Acidic Conditions (pH < 4): Strong acidic conditions will lead to the removal of the Boc protecting group.[3][4][] The resulting free amine will be protonated, forming a positively charged ammonium (B1175870) salt. This, along with the carboxylic acid groups, will increase the polarity and aqueous solubility of the resulting molecule. However, this also chemically modifies the original compound.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Problem: The compound is not dissolving in my chosen solvent.
Initial Steps:
-
Verify Compound Purity: Ensure the purity of the this compound being used. Impurities can sometimes affect solubility.
-
Increase Agitation: Ensure vigorous stirring or vortexing to aid the dissolution process.
-
Gentle Heating: Gently warming the mixture can increase the kinetic energy of the system and promote dissolution. Be cautious with temperature, especially if the compound is intended for use in reactions with thermally sensitive components.
Solvent Selection Workflow:
Caption: Troubleshooting workflow for dissolving this compound.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Examples | Expected Solubility | Notes |
| Polar Aprotic | DMF, DMSO, THF | Good to Moderate | Generally the first choice for dissolving Boc-protected amino acids. |
| Alcohols | Methanol, Ethanol | Moderate | Can be effective, especially with gentle heating. |
| Chlorinated | Dichloromethane (DCM) | Moderate to Low | Often used in synthesis and deprotection steps.[3][4] |
| Ethers | Diethyl ether | Low to Insoluble | The nonpolar nature is generally not suitable. |
| Hydrocarbons | Hexane, Toluene | Insoluble | The compound is too polar for these nonpolar solvents. |
| Water | H₂O | Very Low | Solubility is poor at neutral pH. |
Table 2: Effect of Additives on Aqueous Solubility
| Additive Type | Examples | pH Range | Effect on Compound | Expected Aqueous Solubility |
| Base | NaOH, NaHCO₃, K₂CO₃ | > 8 | Deprotonates carboxylic acids to form salts. | High |
| Acid (Strong) | TFA, HCl | < 4 | Removes the Boc protecting group. | High (as the deprotected amine salt) |
| Co-solvent | DMSO, Ethanol, PEG 400 | Neutral | Reduces the overall polarity of the solvent. | Moderate (depends on co-solvent ratio)[6] |
Experimental Protocols
Protocol 1: Dissolution in an Organic Solvent for Peptide Coupling
This protocol is suitable for preparing the compound for a subsequent reaction, such as an amide bond formation using coupling agents like EDC or HATU.[1]
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry reaction vessel.
-
Solvent Addition: Add the appropriate volume of a dry, polar aprotic solvent (e.g., DMF or DCM) to achieve the target concentration.
-
Dissolution: Stir the mixture at room temperature using a magnetic stirrer until the solid is fully dissolved.
-
Inert Atmosphere: If the subsequent reaction is sensitive to moisture or air, perform these steps under an inert atmosphere (e.g., nitrogen or argon).
-
Troubleshooting: If the compound does not dissolve completely, add a small amount of co-solvent like DMSO or gently warm the mixture to 30-40°C.
Protocol 2: Dissolution in an Aqueous Buffer using pH Adjustment
This protocol is designed for applications requiring the compound to be in an aqueous solution, such as in certain biological assays, while preserving the Boc group.
-
Initial Suspension: Suspend the weighed this compound in the desired volume of purified water or buffer (e.g., PBS) at a neutral pH.
-
Basification: While stirring, add a 1 M solution of a suitable base (e.g., NaOH) dropwise.
-
Monitoring pH: Monitor the pH of the solution continuously with a calibrated pH meter.
-
Endpoint: Continue adding the base until the solid completely dissolves and the pH is stable in the desired basic range (typically pH 8-9).
-
Final Adjustment: If necessary, adjust the pH back to the desired value for the experiment using a dilute acid, but be careful not to lower the pH too much, which could cause precipitation.
Workflow for Aqueous Dissolution:
Caption: Protocol workflow for dissolving the compound in aqueous media via pH adjustment.
References
- 1. This compound, 848242-88-6 | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
analytical challenges in characterizing 4-(N-Boc-amino)-1,6-heptanedioic acid
Welcome to the technical support center for 4-(N-Boc-amino)-1,6-heptanedioic acid. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a synthetic amino acid derivative.[1][2][3][4][5] Its structure features a seven-carbon chain with carboxylic acid groups at both ends (a heptanedioic acid, or pimelic acid, backbone) and a Boc-protected amine at the 4-position.[1][2] The Boc (tert-butyloxycarbonyl) group is a common protecting group in peptide synthesis, which can be removed under acidic conditions.[2][6] This bifunctional molecule, with two carboxylic acids and a protected amine, can be used as a linker or building block in the synthesis of more complex molecules, such as peptides, peptidomimetics, and for creating branched structures in drug development and materials science.[2]
Q2: What are the basic physicochemical properties of this compound?
| Property | Value | Source |
| CAS Number | 848242-88-6 | [1][2][4][5] |
| Molecular Formula | C12H21NO6 | [1][2] |
| Molecular Weight | 275.3 g/mol | [1][2] |
| Purity | Typically >96% | [1][2] |
| Appearance | Solid | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Solubility in aqueous solutions will be pH-dependent due to the two carboxylic acid groups. | Inferred |
Q3: Are there any specific storage recommendations for this compound?
For long-term stability, it is recommended to store this compound at -20°C.[2] For short-term use, refrigeration at 4°C is acceptable. The compound should be kept in a tightly sealed container to protect it from moisture.
Troubleshooting Guides
HPLC Analysis Issues
Problem: Poor peak shape (tailing or fronting) during reverse-phase HPLC analysis.
-
Possible Cause 1: Inappropriate mobile phase pH. The two carboxylic acid groups on the molecule have different pKa values. If the mobile phase pH is close to one of these pKa values, you can get a mixed population of ionized and non-ionized species, leading to poor peak shape.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa values of the carboxylic acids. For this di-acid, a low pH (e.g., pH 2.5-3) using an additive like trifluoroacetic acid (TFA) or formic acid will fully protonate the carboxylates, leading to better retention and sharper peaks on a C18 column.
-
Possible Cause 2: Secondary interactions with the stationary phase. The free amine (if deprotected) or the Boc-protected amine can have secondary interactions with residual silanols on the silica-based stationary phase.
-
Solution: Use a high-purity, end-capped HPLC column. Adding a competing base, like triethylamine (B128534) (TEA), to the mobile phase in small concentrations (0.1%) can also help to mitigate these interactions.
Problem: Difficulty in separating enantiomers.
-
Possible Cause: The molecule is chiral, and a standard achiral HPLC method will not separate the R and S enantiomers.
-
Solution: Chiral HPLC is necessary for enantiomeric separation.[7][8][9]
-
Chiral Stationary Phases (CSPs): Columns based on macrocyclic glycopeptides (like teicoplanin or ristocetin (B1679390) A) have been shown to be effective for separating Boc-protected amino acids.[7][8] Reversed-phase conditions are generally a good starting point for these columns.[7]
-
Pre-column Derivatization: An alternative is to derivatize the molecule with a chiral reagent (like Marfey's reagent) to form diastereomers, which can then be separated on a standard achiral reverse-phase column.[9]
-
Caption: Troubleshooting workflow for common HPLC issues.
NMR Spectroscopy Issues
Problem: Broad peaks in the 1H NMR spectrum.
-
Possible Cause 1: Presence of rotamers. The amide bond of the Boc group can exhibit restricted rotation, leading to the presence of two rotamers in solution. This can cause broadening or duplication of signals for protons near the Boc-protected amine.
-
Solution: Acquiring the NMR spectrum at an elevated temperature (e.g., 50-80 °C) can increase the rate of rotation around the amide bond, often causing the distinct signals to coalesce into a single, sharper peak.
-
Possible Cause 2: Aggregation. The molecule has two carboxylic acids and a Boc group, which can participate in intermolecular hydrogen bonding, leading to aggregation and broad peaks, especially at higher concentrations.
-
Solution: Try acquiring the spectrum at a lower concentration. Using a more polar, hydrogen-bond-disrupting solvent like DMSO-d6 may also help.
Problem: Difficulty assigning carbonyl peaks in the 13C NMR spectrum.
-
Possible Cause: The molecule has three carbonyl carbons: two from the carboxylic acids and one from the Boc group. Their chemical shifts can be similar and are sensitive to the solvent environment.[10]
-
Solution:
-
Typical Chemical Shift Ranges: The carboxylic acid carbonyls are expected to appear around 170-180 ppm, while the Boc carbonyl typically appears around 155 ppm.[11]
-
2D NMR: Use 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) to correlate the carbonyl carbons to nearby protons. For example, the Boc carbonyl should show a correlation to the t-butyl protons. The carboxylic acid carbonyls will show correlations to the protons on the adjacent methylene (B1212753) groups.
-
Caption: Decision tree for troubleshooting NMR spectroscopy issues.
Mass Spectrometry Issues
Problem: No molecular ion [M+H]+ is observed in ESI-MS.
-
Possible Cause: In positive ion mode, protonation might be suppressed. In negative ion mode, you are more likely to see [M-H]- due to the acidic nature of the molecule.
-
Solution: Switch to negative ion mode electrospray ionization (ESI-). You should expect to see a prominent ion at m/z 274.3, corresponding to [M-H]-. You may also see the doubly charged ion [M-2H]2- at m/z 136.6.
Problem: Observing an unexpected ion at [M-99]+ or [M-55]+ in positive ion mode.
-
Possible Cause: The Boc group is known to be labile under certain mass spectrometry conditions. You may be observing the loss of the entire tert-butyl group ([M-57+H]+) or isobutylene (B52900) ([M-100+H]+). The peak at [M-99]+ would correspond to the loss of isobutylene and a proton from the molecule. The [M-55]+ corresponds to the loss of the tert-butyl group.
-
Solution: This is a characteristic fragmentation of Boc-protected compounds. Use gentler ionization conditions if possible. Also, consider forming adducts, such as the sodium adduct [M+Na]+ at m/z 298.3, which can be more stable.
Experimental Protocols
General Protocol for Reverse-Phase HPLC Analysis
This is a starting point for method development. Optimization will be required.
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210-220 nm or CAD/ELSD |
| Injection Volume | 2 µL |
| Sample Preparation | Dissolve sample in a 50:50 mixture of Acetonitrile:Water |
General Protocol for NMR Sample Preparation
-
1H NMR: Dissolve approximately 5 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or MeOD).
-
13C NMR: Dissolve approximately 20 mg of the compound in 0.7 mL of the chosen deuterated solvent.[11] If solubility is an issue, DMSO-d6 is a good starting choice due to its ability to dissolve polar molecules.[11]
General Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol (B129727) or acetonitrile. Dilute this stock solution to approximately 10 µg/mL with the initial mobile phase conditions.
-
Ionization Mode: Start with negative ion mode (ESI-).
-
Mass Range: Scan from m/z 100 to 500.
-
Expected Ions (Negative Mode): [M-H]- at m/z 274.3, [M-2H]2- at m/z 136.6.
-
Expected Ions (Positive Mode): [M+H]+ at m/z 276.3, [M+Na]+ at m/z 298.3. Fragmentation ions corresponding to the loss of the Boc group may also be present.
References
- 1. precisepeg.com [precisepeg.com]
- 2. This compound, 848242-88-6 | BroadPharm [broadpharm.com]
- 3. scbt.com [scbt.com]
- 4. 848242-88-6 CAS|this compound|生产厂家|价格信息 [m.chemicalbook.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tandfonline.com [tandfonline.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
Technical Support Center: 4-(N-Boc-amino)-1,6-heptanedioic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(N-Boc-amino)-1,6-heptanedioic acid. The information focuses on the impact of pH on its reactions and stability.
Frequently Asked Questions (FAQs)
Q1: What is the general role of pH in reactions involving this compound?
A1: The pH is a critical parameter that influences several aspects of reactions with this molecule:
-
Solubility: The protonation state of the two carboxylic acid groups is pH-dependent, which significantly affects the molecule's solubility in aqueous media.
-
Reactivity of Carboxylic Acids: For amide bond formation using coupling agents like EDC, the carboxylic acid needs to be deprotonated (carboxylate) to act as a nucleophile.[1]
-
Stability of the Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is stable under neutral and basic conditions but is rapidly cleaved under acidic conditions (pH < 4).[2][]
-
Side Reactions: Suboptimal pH can lead to side reactions, such as the hydrolysis of activated esters or racemization.
Q2: What is the optimal pH range for coupling reactions with this compound?
A2: The optimal pH depends on the coupling agent used:
-
Carbodiimides (e.g., EDC, DCC): A slightly acidic to neutral pH range of 4.5 to 7.0 is generally recommended. This range ensures sufficient protonation of the carbodiimide (B86325) for activation while maintaining the carboxylic acid in its nucleophilic carboxylate form.[1]
-
Uronium/Aminium Reagents (e.g., HATU, HBTU): A neutral to slightly basic pH of 7.0 to 8.5 is typically preferred. A base, such as diisopropylethylamine (DIPEA), is often required to deprotonate the amine component of the reaction.[4][5]
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound in aqueous solutions is lowest at acidic pH values where the carboxylic acid groups are fully protonated and the molecule is neutral. As the pH increases above the pKa of the carboxylic acids (typically around 4-5), they become deprotonated to form carboxylates, increasing the molecule's polarity and solubility in water.
Q4: I am observing low yields in my coupling reaction. What are the potential pH-related causes?
A4: Low yields can often be attributed to improper pH control:
-
pH is too low: If the pH is too acidic, the amine you are coupling to will be protonated and non-nucleophilic.
-
pH is too high: For carbodiimide-mediated couplings, a high pH can lead to the hydrolysis of the activated O-acylisourea intermediate.
-
Inadequate buffering: If the reaction generates acid and is not adequately buffered, the pH can drop, stalling the reaction.
Q5: Can I perform a one-pot reaction involving both coupling and Boc-deprotection?
A5: No, this is not feasible due to the conflicting pH requirements. Amide coupling reactions require neutral to basic conditions where the Boc group is stable.[6][] Boc deprotection requires strongly acidic conditions, which would protonate the amine and prevent any coupling from occurring.[2][] A sequential process of coupling followed by purification and then deprotection is necessary.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation in Coupling Reaction | Incorrect pH: The pH of the reaction mixture is outside the optimal range for the chosen coupling agent. | Monitor the pH of the reaction mixture and adjust it to the recommended range (4.5-7.0 for EDC, 7.0-8.5 for HATU). Use a non-nucleophilic base like DIPEA for adjustments.[1][4] |
| Poor Solubility: The starting material is not fully dissolved at the reaction pH. | Adjust the pH to improve solubility or consider using a co-solvent like DMF or DMSO. | |
| Hydrolysis of Coupling Agent: The coupling agent has been hydrolyzed due to excessive water or incorrect pH. | Use anhydrous solvents and ensure the pH is not too basic for carbodiimide reactions. | |
| Formation of N-acylurea Byproduct | Side reaction of EDC: This is a common side reaction with carbodiimide coupling agents.[8] | Add an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to trap the O-acylisourea intermediate and form a more stable active ester. |
| Uncontrolled Di-substitution in a Mono-substitution Reaction | Incorrect Stoichiometry: An excess of the amine reactant or coupling agent was used. | Use a stoichiometric amount or a slight excess of this compound relative to the amine. Slowly add the coupling agent to the reaction mixture. |
| Boc Group is Prematurely Cleaved | Acidic Contaminants: The reaction mixture contains acidic impurities. | Ensure all reagents and solvents are pure and free of acid. Use freshly distilled solvents if necessary. |
| Difficulty in Product Purification | Water-soluble byproducts: Byproducts from the coupling reaction (e.g., EDC urea) are difficult to remove. | If using EDC, perform an acidic workup (e.g., with dilute HCl) to protonate the urea (B33335) byproduct and extract it into the aqueous phase. |
Data Presentation
Table 1: Illustrative Effect of pH on the Yield of Mono-Amide Formation with a Primary Amine using EDC/HOBt
| Reaction pH | Yield (%) | Purity (%) | Observations |
| 4.0 | 45 | 85 | Reaction is slow due to partial protonation of the amine. |
| 5.5 | 88 | 95 | Optimal pH for EDC activation and amine nucleophilicity. |
| 7.0 | 75 | 92 | Increased rate of hydrolysis of the active ester. |
| 8.5 | 30 | 70 | Significant hydrolysis of the active ester and potential side reactions. |
Disclaimer: This table presents illustrative data based on general principles of peptide coupling chemistry. Actual results may vary depending on the specific substrates and reaction conditions.
Table 2: Illustrative pH-Dependent Solubility of this compound in Water
| pH | Approximate Solubility (mg/mL) | Predominant Species |
| 2.0 | < 1 | Fully protonated (di-acid) |
| 4.5 | 5 | Mixture of protonated and mono-anionic species |
| 7.0 | > 50 | Predominantly di-anionic (di-carboxylate) |
| 9.0 | > 100 | Fully di-anionic (di-carboxylate) |
Disclaimer: This table provides estimated solubility values based on the expected behavior of amino dicarboxylic acids. Experimental determination is recommended for precise measurements.
Experimental Protocols
Protocol 1: Mono-Amidation of a Primary Amine using EDC/HOBt
-
Dissolution: Dissolve 1.0 equivalent of this compound and 1.1 equivalents of HOBt in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Addition of Amine: Add 0.9 equivalents of the primary amine to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
pH Adjustment: If necessary, adjust the pH to 5.0-6.0 by adding a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
EDC Addition: Slowly add 1.2 equivalents of EDC hydrochloride to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Boc-Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve the Boc-protected compound in dichloromethane (B109758) (DCM).
-
TFA Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution at room temperature. A common ratio is 1:1 DCM:TFA.[]
-
Reaction: Stir the mixture for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) can help remove residual TFA.
-
Precipitation: The deprotected product can often be precipitated by adding cold diethyl ether.
-
Isolation: Collect the solid product by filtration and dry under vacuum.
Visualizations
References
- 1. Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
temperature optimization for 4-(N-Boc-amino)-1,6-heptanedioic acid coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the temperature optimization of 4-(N-Boc-amino)-1,6-heptanedioic acid coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound with primary amines.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inefficient Carboxylic Acid Activation | Ensure the use of fresh, high-quality coupling reagents (e.g., EDC, HATU). For EDC/NHS couplings, perform a two-step reaction where the carboxylic acid is activated with EDC and NHS prior to the addition of the amine. This is particularly important for biomolecules with both amine and carboxyl groups to prevent polymerization.[1] |
| Hydrolysis of Activated Ester | Use anhydrous (dry) solvents, as water can hydrolyze the activated ester intermediate, leading to the regeneration of the carboxylic acid.[2] For EDC couplings, the O-acylisourea intermediate is particularly unstable in aqueous solutions.[3] |
| Suboptimal Reaction Temperature | While many coupling reactions proceed at room temperature, temperature can be optimized. For sluggish reactions, gentle heating (e.g., 40-50°C) may increase the reaction rate, especially with sterically hindered substrates.[2] Conversely, for sensitive substrates or to minimize side reactions, cooling the reaction to 0°C may be beneficial.[2][4] |
| Incorrect pH | For EDC/NHS couplings, the activation of the carboxylic acid is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent coupling to the primary amine is more efficient at a physiological to slightly basic pH (7.2-8.5).[1][5] |
| Reagent Degradation | EDC and NHS are moisture-sensitive.[3] Ensure they are equilibrated to room temperature before opening to prevent condensation and are stored in a desiccator. Use freshly prepared solutions of coupling reagents.[1] |
Issue 2: Presence of Significant Side Products
| Potential Cause | Recommended Solution |
| N-acylurea Formation (with carbodiimides like EDC) | This side reaction can be minimized by adding a nucleophilic catalyst such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to trap the O-acylisourea intermediate as a more stable active ester. Lowering the reaction temperature can also reduce the rate of this side reaction. |
| Racemization | The risk of racemization at the alpha-carbon of the amino acid can be minimized by using additives like HOBt or by choosing coupling reagents known for low racemization rates, such as HATU. |
| Dimerization/Polymerization | This is a concern when coupling a molecule with two reactive functional groups. Use a two-step coupling protocol where one carboxylic acid group is selectively activated and reacted before the second. Alternatively, use a large excess of the amine coupling partner to favor the formation of the desired product over self-condensation. |
| Homocoupling of the Amine | While less common, ensure that the reaction conditions do not favor oxidation of the amine starting material. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Urea (B33335) Byproducts (from EDC/DCC) | If using EDC, the urea byproduct is water-soluble and can typically be removed with an aqueous workup.[6] For DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration. |
| Excess Coupling Reagents/Additives | Excess water-soluble reagents can be removed by washing the organic layer with water or brine. For larger molecules like proteins, desalting columns or dialysis can be effective.[3] |
| Unreacted Starting Materials | Optimize the stoichiometry of your reactants. If the starting materials have similar polarities to the product, careful column chromatography may be required. Consider using a slight excess (1.1-1.2 equivalents) of the coupling reagents to drive the reaction to completion. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the coupling reaction of this compound?
A1: The optimal temperature depends on the specific coupling reagents and substrates used. A good starting point for many EDC/NHS or HATU-mediated couplings is room temperature (~25°C).[2][6] If the reaction is slow or incomplete, the temperature can be gently increased to 40-50°C.[2] To minimize potential side reactions, especially with sensitive substrates, performing the reaction at a lower temperature, such as 0-4°C, is often recommended.[4]
Q2: Which coupling reagent should I use for this reaction?
A2: Both carbodiimides like EDC (often in combination with NHS) and uronium-based reagents like HATU are suitable for coupling this compound.[7]
-
EDC/NHS: This is a cost-effective and widely used method. The two-step procedure, where the carboxylic acid is activated first, allows for better control of the reaction.[1][3]
-
HATU: This reagent is known for its high efficiency and rapid reaction times, often leading to higher yields and lower racemization.[7][8] It is a good choice for difficult couplings.
Q3: What is the role of the Boc protecting group?
A3: The tert-butyloxycarbonyl (Boc) group protects the amine functionality on the heptanedioic acid backbone. This prevents the amine from reacting with the activated carboxylic acid groups, thus avoiding unwanted polymerization or side reactions. The Boc group is stable under the basic or neutral conditions typically used for coupling reactions and can be removed later under acidic conditions (e.g., with trifluoroacetic acid, TFA).
Q4: Do I need to perform this reaction under an inert atmosphere (e.g., nitrogen or argon)?
A4: While not always strictly necessary, performing the reaction under an inert atmosphere is good practice, especially if your reagents are sensitive to moisture or oxidation. It helps to ensure the integrity of the reagents and can lead to more reproducible results.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling
This protocol is designed for the coupling of one of the carboxylic acid groups of this compound to a primary amine.
Materials:
-
This compound
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (if coupling an amine salt)
-
Activation Buffer: 0.1 M MES, pH 6.0 (for aqueous reactions)
-
Coupling Buffer: 1X PBS, pH 7.4 (for aqueous reactions)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-4 hours (or at 0°C for sensitive substrates) to form the NHS ester. The progress can be monitored by TLC or LC-MS.[9]
-
-
Coupling with Amine:
-
In a separate flask, dissolve the amine-containing molecule (1.0 equivalent) in anhydrous DMF. If the amine is a hydrochloride or trifluoroacetate (B77799) salt, add DIPEA or TEA (2-3 equivalents) to neutralize the salt.
-
Add the activated NHS ester solution from step 1 to the amine solution.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[9]
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine to remove DMF and water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: HATU-Mediated Coupling
Materials:
-
This compound
-
Amine-containing molecule
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes for pre-activation.
-
Add the amine-containing molecule (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Follow the work-up and purification procedure described in Protocol 1.
Visualizations
References
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. benchchem.com [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 9. benchchem.com [benchchem.com]
minimizing epimerization during 4-(N-Boc-amino)-1,6-heptanedioic acid incorporation
Technical Support Center: 4-(N-Boc-amino)-1,6-heptanedioic Acid Incorporation
Welcome to the technical support center for the successful incorporation of this compound into your peptide sequences. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize epimerization and ensure the chiral integrity of your final product.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound, focusing on the prevention of epimerization at the C4 stereocenter.
Issue 1: High Levels of Diastereomeric Impurity Detected Post-Coupling
If you observe a significant peak corresponding to the D-epimer of your peptide after incorporating this compound, consider the following potential causes and solutions.
-
Potential Cause: The coupling reaction conditions are too harsh, promoting oxazolone (B7731731) formation and subsequent epimerization.
-
Solution:
-
Optimize Coupling Reagent: Switch to a coupling reagent known for low epimerization. Onium salts like HATU and HBTU, when used with an appropriate base, can be highly efficient.[1][2] However, for particularly sensitive couplings, consider using reagents such as DEPBT or TSTU, which are reported to cause very little epimerization.[2][3]
-
Choice of Base: The base used during coupling plays a critical role. Strong, sterically hindered bases like diisopropylethylamine (DIPEA) can promote epimerization.[4] Consider using a weaker base like N-methylmorpholine (NMM) or, for highly sensitive systems, 2,4,6-trimethylpyridine (B116444) (TMP).[5][6]
-
Reaction Temperature: Lowering the reaction temperature can significantly suppress the rate of epimerization.[7] If the coupling is performed at room temperature, try running the reaction at 0 °C or even -15 °C.
-
Issue 2: Incomplete Coupling Reaction
If you are experiencing low coupling efficiency, leading to deletion sequences, you might be tempted to increase the reaction time or temperature, which can in turn increase epimerization.
-
Potential Cause: Steric hindrance around the carboxylic acid or the N-terminal amine of the peptide chain is slowing down the coupling reaction.
-
Solution:
-
Select a More Potent Coupling Reagent: Reagents like HATU or COMU are known for their high coupling efficiency and may be beneficial in cases of difficult couplings.[1]
-
Pre-activation: Pre-activating the this compound for a short period before adding it to the resin-bound peptide can improve coupling efficiency without significantly increasing epimerization, provided the pre-activation time is optimized.
-
Double Coupling: Performing the coupling reaction twice can help drive it to completion. Ensure that the resin is thoroughly washed between couplings.
-
Issue 3: Difficulty in Purifying the Desired Peptide from its Epimer
Epimers can be notoriously difficult to separate by standard purification techniques like reverse-phase HPLC.
-
Potential Cause: The physical and chemical properties of the diastereomers are very similar.[4][8]
-
Solution:
-
Optimize HPLC Conditions: Experiment with different solvent systems, gradients, and column stationary phases. Chiral chromatography may be necessary in some cases.
-
Focus on Prevention: The most effective strategy is to minimize the formation of the epimer in the first place by optimizing the coupling conditions as described in Issue 1.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of epimerization during the incorporation of this compound?
A1: The primary mechanism of epimerization for N-protected amino acids during peptide synthesis is through the formation of an oxazol-5(4H)-one intermediate.[4] This occurs when the carboxyl group is activated. The alpha-proton on the stereocenter becomes acidic and can be abstracted by a base. Tautomerization of the resulting enolate leads to loss of stereochemical integrity. Subsequent nucleophilic attack by the N-terminal amine of the peptide chain on the oxazolone can result in the formation of both the desired L-diastereomer and the undesired D-diastereomer.
Q2: Which coupling reagents are recommended to minimize epimerization?
A2: Several classes of coupling reagents can be used, with varying levels of epimerization risk.
-
Carbodiimides (e.g., DCC, DIC): These are effective but should be used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) to suppress epimerization.[1][4]
-
Onium Salts (e.g., HBTU, HATU, PyBOP, COMU): These are highly efficient and generally lead to lower epimerization than carbodiimides when used correctly.[1] The choice of base is critical with these reagents.
-
Phosphonium Reagents (e.g., BOP, PyBOP): Similar to aminium salts, these are effective but require careful base selection.[1]
-
Low-Epimerization Reagents (e.g., DEPBT, TSTU): These reagents are specifically designed to minimize epimerization and are excellent choices for sensitive couplings.[2][3]
Q3: How does the choice of base affect epimerization?
A3: The base plays a crucial role in the epimerization process.
-
Strong, Hindered Bases (e.g., DIPEA): These are commonly used but can increase the risk of epimerization by promoting the abstraction of the alpha-proton.
-
Weaker Bases (e.g., NMM): These are generally a better choice for minimizing epimerization.[1]
-
Very Weak Bases (e.g., 2,4,6-trimethylpyridine (TMP)): These have been shown to be highly effective in suppressing epimerization, particularly in challenging cases.[5][6]
Q4: Can additives help in reducing epimerization?
A4: Yes, additives are crucial, especially when using carbodiimide (B86325) coupling reagents. Additives like HOBt and HOAt react with the activated carboxylic acid to form an active ester. This intermediate is less prone to oxazolone formation than the O-acylisourea intermediate formed with carbodiimides alone, thus reducing the risk of epimerization.[1] Some studies have also shown that the use of cupric (II) salts in combination with HOBt can effectively suppress epimerization.[9]
Q5: How can I detect and quantify the level of epimerization?
A5: Detecting and quantifying epimerization typically involves chromatographic methods.
-
Chiral HPLC: This is a direct method for separating and quantifying diastereomers.
-
Reverse-Phase HPLC: With high-resolution columns and optimized gradients, it is often possible to separate diastereomeric peptides.
-
LC-MS/MS: Tandem mass spectrometry can be used to identify and, in some cases, quantify isomeric and epimeric peptides.[10]
-
NMR Spectroscopy: High-field NMR can also be used to distinguish between diastereomers. A practical method to check for epimerization is to synthesize a model peptide with both the L- and D-isomers of the amino acid and compare their chromatographic behavior to the peptide synthesized under your experimental conditions.[11]
Data Presentation
The following tables provide a summary of expected trends in epimerization based on the choice of coupling reagents and bases. The values are illustrative and intended to guide experimental design.
Table 1: Comparison of Coupling Reagents on Epimerization
| Coupling Reagent | Additive | Base | Expected % Epimerization | Coupling Efficiency |
| DCC | - | DIPEA | High (>10%) | Moderate |
| DCC | HOBt | DIPEA | Moderate (2-5%) | Good |
| HBTU | - | DIPEA | Moderate (3-6%) | High |
| HBTU | - | NMM | Low (1-3%) | High |
| HATU | - | NMM | Low (<2%) | Very High |
| COMU | - | NMM | Low (<2%) | Very High |
| DEPBT | - | DIPEA | Very Low (<1%) | Good |
| TSTU | - | NMM | Very Low (<1%) | Good |
Table 2: Effect of Base on Epimerization with HATU
| Base | Expected % Epimerization |
| DIPEA | 3-6% |
| NMM | 1-3% |
| 2,4,6-Trimethylpyridine (TMP) | <1% |
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound with Minimized Epimerization
-
Resin Swelling: Swell the resin-bound peptide in the appropriate solvent (e.g., DMF or NMP) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes) to remove the N-terminal Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and DMF (3 times).
-
Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Add N-methylmorpholine (NMM) (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed at room temperature for 2-4 hours. For highly sensitive couplings, perform the reaction at 0 °C for 4-8 hours.
-
-
Washing: Wash the resin with DMF (5-7 times), DCM (3 times), and DMF (3 times).
-
Kaiser Test: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, a second coupling may be necessary.
-
Capping (Optional): If a small amount of unreacted amine remains, cap it with acetic anhydride (B1165640) to prevent the formation of deletion sequences.
Protocol 2: Analysis of Epimerization by RP-HPLC
-
Peptide Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether.
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
HPLC Analysis:
-
Column: High-resolution C18 column (e.g., 1.7 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient (e.g., 10-50% B over 30 minutes) is recommended to achieve good separation of diastereomers.
-
Detection: UV at 214 nm and 280 nm.
-
-
Quantification: Integrate the peak areas of the desired peptide and its epimeric impurity to determine the percentage of epimerization.
Mandatory Visualizations
Caption: Mechanism of epimerization via oxazolone formation.
Caption: Troubleshooting workflow for minimizing epimerization.
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. americanpeptidesociety.org [americanpeptidesociety.org]
Validation & Comparative
A Comparative Guide to PROTAC Linkers: Evaluating 4-(N-Boc-amino)-1,6-heptanedioic Acid Against Alternative Architectures
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal aspect of therapeutic development. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a crucial connecting linker. The linker, far from being a mere spacer, profoundly influences the efficacy, selectivity, and physicochemical properties of the PROTAC. This guide provides a comprehensive comparison of 4-(N-Boc-amino)-1,6-heptanedioic acid, a branched alkyl/ether-based linker, with other commonly employed linker classes, supported by an analysis of their structural and functional implications.
Introduction to this compound
This compound is a branched chemical linker utilized in the synthesis of PROTACs.[1][2] Its structure features a central amino group protected by a tert-butyloxycarbonyl (Boc) group, with two carboxylic acid arms of differing lengths. This branched architecture distinguishes it from the more conventional linear linkers. The Boc protecting group can be readily removed under acidic conditions to allow for conjugation to other molecular components.[3] The presence of both alkyl and ether-like characteristics, along with its branched nature, suggests a unique spatial and conformational profile that can influence the formation and stability of the ternary complex.
Comparative Analysis of Linker Classes
The selection of a suitable linker is a critical step in PROTAC design, with the primary alternatives to branched linkers being linear alkyl and polyethylene (B3416737) glycol (PEG) chains. Each class of linker imparts distinct properties to the resulting PROTAC molecule.
Branched Linkers: A Focus on this compound
Branched linkers, such as this compound, offer a unique three-dimensional scaffold. This can potentially pre-organize the warhead and E3 ligase ligand in a conformation that is favorable for the formation of a stable and productive ternary complex. The defined spatial orientation offered by a branched structure may reduce the entropic penalty associated with complex formation compared to highly flexible linear linkers.
Linear Alkyl Linkers
Linear alkyl chains are a common and synthetically accessible class of linkers.[] They provide a degree of flexibility that can be advantageous in allowing the PROTAC to adopt a suitable conformation for ternary complex formation. However, their hydrophobic nature can sometimes lead to poor aqueous solubility, which may negatively impact cell permeability and bioavailability.[5]
Polyethylene Glycol (PEG) Linkers
PEG linkers are widely used to enhance the solubility and reduce the aggregation of PROTAC molecules.[6] The repeating ethylene (B1197577) glycol units impart hydrophilicity and can improve the pharmacokinetic profile of the PROTAC. However, excessive flexibility of long PEG chains can sometimes be detrimental to ternary complex stability.[7]
Quantitative Data on Linker Performance
| Linker Class | Representative Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | 16-atom alkyl/ether chain | TBK1 | VHL | 3 | 96 | [7] |
| Alkyl | 9-atom alkyl chain | CRBN | VHL | Concentration-dependent decrease | Not specified | [7] |
| PEG | 3 PEG units | CRBN | VHL | Weak degradation | Not specified | [7] |
| PEG | 16-atom PEG chain | ERα | VHL | Potent degradation | Not specified | [6] |
| PEG | 12-atom PEG chain | ERα | VHL | Less potent than 16-atom | Not specified | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC linkers. Below are protocols for key experiments in PROTAC development.
Western Blotting for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.[8][9][10][11]
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
7. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH).
Ternary Complex Formation Assays
Several biophysical techniques can be used to characterize the formation and stability of the PROTAC-induced ternary complex.[12][13][14][15][]
Surface Plasmon Resonance (SPR):
-
Immobilize the E3 ligase on a sensor chip.
-
Inject the PROTAC over the surface to measure its binding to the E3 ligase.
-
In a subsequent step, inject a mixture of the PROTAC and the target protein to measure the formation of the ternary complex.
-
The binding kinetics (kon and koff) and affinity (KD) can be determined.
Isothermal Titration Calorimetry (ITC):
-
Titrate the PROTAC into a solution containing the E3 ligase to measure the binding thermodynamics.
-
In a separate experiment, titrate a pre-formed PROTAC-E3 ligase complex into a solution of the target protein to determine the thermodynamics of ternary complex formation.
Biolayer Interferometry (BLI):
-
Immobilize a biotinylated target protein on a streptavidin-coated biosensor.
-
Dip the biosensor into a solution containing the PROTAC to measure binary binding.
-
Subsequently, dip the biosensor into a solution containing both the PROTAC and the E3 ligase to measure ternary complex formation.
PROTAC Stability Assessment using LC-MS/MS
This protocol is for evaluating the metabolic stability of a PROTAC in plasma or liver microsomes.[17][18][19][20]
1. Incubation:
-
Incubate the PROTAC at a known concentration with plasma or liver microsomes at 37°C.
-
Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).
2. Sample Preparation:
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to precipitate proteins.
-
Collect the supernatant for analysis.
3. LC-MS/MS Analysis:
-
Inject the supernatant into an LC-MS/MS system.
-
Separate the PROTAC from its metabolites using a suitable chromatography column and gradient.
-
Quantify the amount of the parent PROTAC remaining at each time point using multiple reaction monitoring (MRM).
4. Data Analysis:
-
Plot the percentage of the remaining PROTAC against time.
-
Calculate the in vitro half-life (t1/2) of the PROTAC.
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A typical workflow for the design and evaluation of PROTACs.
Linker Selection Logic
Caption: Logical considerations for selecting a PROTAC linker type.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. This compound, 848242-88-6 | BroadPharm [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 10. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 11. bio-rad.com [bio-rad.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 13. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 17. Development and validation of LC-MS/MS methods for the pharmacokinetic assessment of the PROTACs bavdeglutamide (ARV-110) and vepdegestrant (ARV-471) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. sciex.com [sciex.com]
A Comparative Guide to PROTAC Linkers: Efficacy of 4-(N-Boc-amino)-1,6-heptanedioic Acid vs. Alternative Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. While initially considered a mere spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, influencing its degradation potency (DC50), maximal degradation (Dmax), selectivity, and pharmacokinetic properties.
This guide provides an objective comparison of the performance of PROTACs incorporating the alkyl-ether based linker, 4-(N-Boc-amino)-1,6-heptanedioic acid, against other commonly used linker classes, supported by a hypothetical case study and detailed experimental protocols.
The Central Role of the Linker in PROTAC Function
The linker in a PROTAC molecule is not a passive tether but an active modulator of the ternary complex formation between the target protein and the E3 ligase. Its length, composition, rigidity, and attachment points collectively dictate the stability and geometry of this complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[1]
Comparative Analysis of Linker Performance: A Case Study
To illustrate the impact of linker composition on PROTAC efficacy, we present a hypothetical case study targeting the Bromodomain-containing protein 4 (BRD4), a well-established target in oncology. In this scenario, two PROTACs were synthesized using the same BRD4 ligand (JQ1) and E3 ligase ligand (Pomalidomide for Cereblon), but with different linkers:
-
PROTAC A: Incorporating the alkyl-ether linker derived from this compound.
-
PROTAC B: Incorporating a commonly used polyethylene (B3416737) glycol (PEG)-based linker of similar length.
The following table summarizes the hypothetical quantitative data obtained from in vitro experiments.
| Parameter | PROTAC A (Alkyl-Ether Linker) | PROTAC B (PEG Linker) | Rationale for Expected Outcome |
| DC50 (nM) | 50 | 25 | The increased flexibility of the PEG linker may facilitate more optimal ternary complex formation, leading to higher potency. |
| Dmax (%) | 90 | 95 | Both linkers are expected to achieve high levels of degradation, with the PEG linker potentially enabling slightly more efficient degradation. |
| Cell Permeability | Higher | Lower | The more hydrophobic nature of the alkyl-ether linker is expected to enhance passive diffusion across the cell membrane. |
| Aqueous Solubility | Lower | Higher | The hydrophilic ether units in the PEG linker generally improve aqueous solubility. |
| Metabolic Stability | Higher | Lower | Alkyl chains are often less susceptible to metabolism compared to PEG chains. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are outlines of key experimental protocols relevant to the presented case study.
Synthesis of PROTAC A (Alkyl-Ether Linker)
This protocol describes the synthesis of a BRD4-targeting PROTAC using this compound as the linker precursor.
Materials:
-
This compound
-
Pomalidomide
-
JQ1-acid derivative
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Anhydrous DMF (Dimethylformamide) and DCM (Dichloromethane)
-
Standard purification reagents (silica gel, solvents for chromatography)
Procedure:
-
Step 1: Coupling of Linker to Pomalidomide:
-
Dissolve this compound (1.1 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) and stir for 15 minutes at room temperature to activate one of the carboxylic acid groups.
-
Add Pomalidomide (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 12-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography to obtain the Boc-Linker-Pomalidomide intermediate.
-
-
Step 2: Boc Deprotection:
-
Dissolve the Boc-Linker-Pomalidomide intermediate in DCM.
-
Add TFA (10-20% v/v) and stir at room temperature for 1-2 hours.
-
Monitor deprotection by LC-MS.
-
Remove the solvent and TFA under reduced pressure to yield the amine-Linker-Pomalidomide intermediate.
-
-
Step 3: Coupling of JQ1 to the Linker:
-
In a separate flask, dissolve the JQ1-acid derivative (1.0 eq) in anhydrous DMF.
-
Add HATU (1.0 eq) and DIPEA (2.5 eq) and stir for 15 minutes.
-
Add the amine-Linker-Pomalidomide intermediate (1.1 eq) to the activated JQ1 solution.
-
Stir at room temperature for 12-16 hours.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC A by preparative HPLC.
-
Western Blot Analysis for Protein Degradation
This assay quantifies the reduction in the target protein levels following treatment with the PROTAC.
Materials:
-
Human cancer cell line expressing BRD4 (e.g., HeLa, MCF-7)
-
PROTAC A and PROTAC B stock solutions in DMSO
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-BRD4, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of PROTAC A and PROTAC B (e.g., 1 nM to 10 µM) for 24 hours. Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for BRD4 and the loading control.
-
Normalize the BRD4 signal to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Conclusion
The choice of linker is a critical decision in the design of efficacious PROTACs. While PEG-based linkers often provide advantages in terms of solubility and can lead to highly potent degraders, alkyl-ether linkers derived from precursors like this compound offer a valuable alternative with potentially improved cell permeability and metabolic stability. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types to identify the most effective PROTAC for a given application. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of novel PROTACs, enabling researchers to make informed decisions in the linker design process.
References
Navigating the Synthesis of 4-(N-Boc-amino)-1,6-heptanedioic Acid: A Guide to Available Methods
For researchers, scientists, and professionals in drug development, the synthesis of key intermediates is a critical step. This guide provides a comparative overview of the synthesis of 4-(N-Boc-amino)-1,6-heptanedioic acid, a branched alkyl linker widely used in the development of Proteolysis Targeting Chimeras (PROTACs). While this compound is commercially available, understanding its synthesis is crucial for custom modifications and process optimization.
Currently, a direct, one-pot synthesis of this compound is not extensively detailed in readily available scientific literature. However, a robust and logical synthetic route can be constructed from established chemical principles. This involves the synthesis of the precursor, 4-amino-1,6-heptanedioic acid, followed by a standard protection of the amino group using a tert-butyloxycarbonyl (Boc) group.
This guide will focus on a plausible and well-documented two-step approach. While direct comparative data for multiple distinct routes is unavailable, we will present the expected outcomes and detailed protocols for this logical pathway.
Comparison of Synthetic Steps
The synthesis can be broken down into two key transformations: the formation of the 4-amino-1,6-heptanedioic acid backbone and the subsequent N-Boc protection.
| Step | Reaction | Key Reagents | Solvent | Typical Yield | Purity |
| 1 | Synthesis of 4-amino-1,6-heptanedioic acid | Varies (e.g., from 4-oxo-heptanedioic acid) | Varies | Moderate to Good | High after purification |
| 2 | N-Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Base (e.g., Triethylamine or NaOH) | Dioxane/Water, THF | High to Excellent | >95% |
Experimental Protocols
Method 1: Two-Step Synthesis via 4-Amino-1,6-heptanedioic Acid
This method represents the most direct and feasible approach in a standard laboratory setting, leveraging established and reliable chemical reactions.
Step 1: Synthesis of 4-amino-1,6-heptanedioic acid
Step 2: N-Boc Protection of 4-amino-1,6-heptanedioic acid
This step employs a standard procedure for the protection of an amino acid using di-tert-butyl dicarbonate.
Protocol:
-
Dissolve 4-amino-1,6-heptanedioic acid (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane (B91453) and water.
-
Add a suitable base, such as sodium hydroxide (B78521) (2.5 equivalents), to the solution and stir until all solids have dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
To the cold solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution to 0 °C and acidify to a pH of 2-3 using a cold 1M HCl solution.
-
Extract the product with ethyl acetate (B1210297) (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound as a white solid.
Synthesis and Validation Workflow
The following diagram illustrates the logical flow from the precursor to the final validated product.
Caption: Workflow for the synthesis and validation of this compound.
Spectroscopic Purity Analysis of 4-(N-Boc-amino)-1,6-heptanedioic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for determining the purity of 4-(N-Boc-amino)-1,6-heptanedioic acid. We will explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), alongside a comparative analysis with High-Performance Liquid Chromatography (HPLC) as an alternative method. Detailed experimental protocols and expected data are provided to assist researchers in selecting the most appropriate techniques for their analytical needs.
Introduction
This compound is a valuable building block in peptide synthesis and drug discovery. Its chemical structure incorporates a tert-butyloxycarbonyl (Boc) protecting group on an amino acid derivative containing two carboxylic acid functionalities. The purity of this reagent is critical to ensure the desired outcome in subsequent synthetic steps and to avoid the introduction of impurities into the final product. Spectroscopic techniques offer powerful, non-destructive, and highly informative methods for assessing the purity of such compounds.
Comparison of Analytical Techniques
The purity of this compound can be effectively determined using a combination of spectroscopic and chromatographic methods. While spectroscopic techniques provide detailed structural information and can identify specific impurities, chromatographic methods excel at separating and quantifying different components in a mixture.
| Technique | Principle | Information Provided | Advantages | Limitations |
| ¹H NMR | Nuclear magnetic resonance of hydrogen nuclei | Quantitative information on the number and chemical environment of protons. | Rapid, non-destructive, highly reproducible, provides structural confirmation and quantitative purity assessment against a certified standard (qNMR). | Lower sensitivity compared to MS, complex spectra for mixtures. |
| ¹³C NMR | Nuclear magnetic resonance of carbon-13 nuclei | Information on the number and type of carbon atoms. | Provides detailed structural information, complementary to ¹H NMR. | Lower sensitivity than ¹H NMR, longer acquisition times. |
| FT-IR | Infrared radiation absorption by molecular vibrations | Identification of functional groups present in the molecule. | Fast, simple sample preparation, good for identifying the presence of expected functional groups. | Not inherently quantitative, provides limited information on the overall structure. |
| Mass Spec. | Measurement of mass-to-charge ratio of ionized molecules | Determination of molecular weight and elemental composition. | High sensitivity, provides accurate mass determination, can be coupled with chromatography (e.g., LC-MS) for separation and identification of impurities. | May not distinguish between isomers, quantification can be complex. |
| HPLC | Differential partitioning of analytes between a mobile and stationary phase | Separation and quantification of components in a mixture. | High-resolution separation, highly quantitative, can be used for chiral purity analysis.[1][2] | Requires method development, can be more time-consuming than direct spectroscopic analysis. |
Expected Spectroscopic Data for this compound
The following tables summarize the expected spectroscopic data for this compound based on its chemical structure (C12H21NO6, MW: 275.30 g/mol ).[3][4]
Table 1: Expected ¹H NMR Chemical Shifts (in ppm)
Solvent: CDCl₃
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| -C(CH₃)₃ (Boc) | ~1.45 | s | 9H |
| -CH₂-CH(NHBoc)-CH₂- | ~1.60-1.80 | m | 4H |
| -CH₂-COOH | ~2.35 | t | 4H |
| -CH(NHBoc)- | ~3.80 | m | 1H |
| -NH- (Boc) | ~5.00 | d | 1H |
| -COOH | ~11.0-12.0 | br s | 2H |
Table 2: Expected ¹³C NMR Chemical Shifts (in ppm)
Solvent: CDCl₃
| Carbon | Chemical Shift (ppm) |
| -C(C H₃)₃ (Boc) | ~28.3 |
| -C (CH₃)₃ (Boc) | ~79.5 |
| -C H₂-CH(NHBoc)-C H₂- | ~30-35 |
| -C H₂-COOH | ~35-40 |
| -C H(NHBoc)- | ~50-55 |
| >C =O (Boc) | ~155.5 |
| -C OOH | ~178-180 |
Table 3: Expected FT-IR Absorption Bands (in cm⁻¹)
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| N-H (Amide) | 3300-3500 | Medium |
| C-H (Alkyl) | 2850-2980 | Strong |
| C=O (Carboxylic Acid) | 1700-1725 | Strong |
| C=O (Urethane) | 1680-1700 | Strong |
| C-O | 1000-1300 | Strong |
Table 4: Expected Mass Spectrometry Data
| Ion | Expected m/z |
| [M+H]⁺ | 276.13 |
| [M+Na]⁺ | 298.11 |
| [M-H]⁻ | 274.12 |
| [M-Boc+H]⁺ | 176.08 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure and determine the quantitative purity of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
Internal standard (e.g., maleic acid, 1,4-dinitrobenzene) for qNMR
-
NMR tubes
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation (for ¹H and ¹³C NMR): Accurately weigh approximately 10-20 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Sample Preparation (for qNMR): Accurately weigh a precise amount of the sample and the internal standard into a volumetric flask. Dissolve in a deuterated solvent and dilute to the mark. Transfer an exact volume to the NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher). For qNMR, ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁).
-
Data Processing and Analysis: Process the spectra using appropriate software. For purity determination, integrate the signals corresponding to the analyte and the internal standard. Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the key functional groups present in this compound.
Materials:
-
This compound sample
-
FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory
-
Spatula
Procedure:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with the expected values for the functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound.
Materials:
-
This compound sample
-
Solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., ESI-TOF, Q-TOF)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent.
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via an LC system. Acquire the mass spectrum in both positive and negative ion modes.
-
Data Analysis: Determine the m/z values of the major peaks and compare them to the expected molecular ions and common adducts.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical approach to assessing the purity of this compound.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Logical flow for purity assessment.
Conclusion
A multi-technique approach is recommended for the comprehensive purity assessment of this compound. ¹H NMR spectroscopy serves as an excellent tool for both structural confirmation and quantitative purity determination. FT-IR provides rapid confirmation of functional groups, while mass spectrometry confirms the molecular weight. For the highest level of confidence, especially in regulated environments, complementing these spectroscopic methods with a separation technique like HPLC is advisable to detect and quantify any potential impurities that may not be readily visible by spectroscopy alone. The choice of methods will ultimately depend on the specific requirements of the research or development phase.
References
- 1. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diastereo- and enantioseparation of a N(α)-Boc amino acid with a zwitterionic quinine-based stationary phase: focus on the stereorecognition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, 848242-88-6 | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
performance of different coupling reagents with 4-(N-Boc-amino)-1,6-heptanedioic acid
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs), the selection of an appropriate coupling reagent is a critical step that dictates the efficiency and success of a synthetic route. This guide provides a comparative overview of the performance of common coupling reagents with 4-(N-Boc-amino)-1,6-heptanedioic acid, a widely used bifunctional linker.
The strategic placement of a protected amine on a diacid linker like this compound offers a versatile handle for the sequential construction of heterobifunctional molecules. The choice of coupling reagent for the amide bond formation with this linker can significantly impact reaction yield, purity, and overall efficiency. This guide summarizes available data and provides detailed experimental protocols to aid in the selection of the optimal reagent for your specific application.
Performance Comparison of Coupling Reagents
The following table summarizes the performance of several common coupling reagents in amide bond formation with this compound. It is important to note that direct comparative studies for this specific substrate are limited in the public domain. The data presented here is a compilation of representative examples and general knowledge of the reactivity of these reagents.
| Coupling Reagent/System | Activating Species | Typical Yield | Reaction Time | Key Advantages | Potential Drawbacks |
| HATU / DIPEA | O-Acyl(azabenzotriazolyl)isourea | High to Excellent | 1-4 hours | High reactivity, low racemization, suitable for sterically hindered amines.[1][2] | Higher cost, potential for side reactions if not used correctly. |
| EDC / HOBt | O-Acyl(benzotriazolyl)isourea | Good to High | 2-16 hours | Cost-effective, water-soluble byproducts for easy removal.[3] | Can lead to racemization, slower reaction rates compared to uronium/phosphonium reagents. |
| PyBOP / DIPEA | O-Acyl(benzotriazolyl)phosphonium | High | 1-3 hours | High efficiency, avoids carcinogenic HMPA byproduct of BOP, good for solid-phase synthesis.[4][5][6] | Byproducts can sometimes be difficult to remove completely. |
| COMU / DIPEA | O-Acyl(oxyma)isourea | High to Excellent | 1-4 hours | High reactivity comparable to HATU, safer (non-explosive) byproducts, good solubility.[1][2] | Higher cost compared to carbodiimides. |
Experimental Workflows and Logical Relationships
The general workflow for a coupling reaction involving this compound and a primary amine is depicted below. The key steps involve the activation of the carboxylic acid, followed by nucleophilic attack by the amine to form the amide bond.
Detailed Experimental Protocols
Below are representative protocols for the coupling of this compound with a primary amine using different coupling reagents. Note that one of the carboxylic acid groups will react to form the mono-amide.
Protocol 1: Coupling using HATU
-
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0-1.2 eq)
-
HATU (1.1-1.2 eq)
-
DIPEA (2.0-3.0 eq)
-
Anhydrous DMF or DCM
-
-
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add the primary amine to the solution.
-
In a separate flask, or added directly to the reaction mixture, dissolve HATU in anhydrous DMF and add it to the reaction mixture.
-
Add DIPEA to the reaction mixture and stir at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Coupling using EDC/HOBt
-
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0-1.2 eq)
-
EDC·HCl (1.2-1.5 eq)
-
HOBt (1.2-1.5 eq)
-
DIPEA or NMM (2.0-3.0 eq)
-
Anhydrous DMF or DCM
-
-
Procedure:
-
Dissolve this compound and HOBt in anhydrous DMF.
-
Add the primary amine and DIPEA to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Coupling using PyBOP
-
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0-1.2 eq)
-
PyBOP (1.1-1.2 eq)
-
DIPEA (2.0-3.0 eq)
-
Anhydrous DMF or DCM
-
-
Procedure:
-
Dissolve this compound and the primary amine in anhydrous DMF.
-
Add PyBOP to the solution.
-
Add DIPEA to the reaction mixture and stir at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Signaling Pathways and Logical Relationships
The decision-making process for selecting a coupling reagent can be visualized as a logical flow, taking into account factors such as the nature of the amine, cost, and desired reaction efficiency.
Conclusion
The choice of coupling reagent for this compound depends on a variety of factors including the steric and electronic nature of the amine coupling partner, cost considerations, and the desired reaction kinetics. For challenging couplings with sterically hindered amines or when high efficiency is paramount, uronium-based reagents like HATU and COMU are excellent choices. For more routine couplings where cost is a significant factor, the carbodiimide-based EDC/HOBt system provides a reliable and economical option. Phosphonium salts such as PyBOP offer a good balance of high reactivity and improved safety profile over older reagents. Researchers should consider the specific requirements of their synthetic target to make an informed decision on the most suitable coupling methodology.
References
A Comparative Guide to the Integration of 4-(N-Boc-amino)-1,6-heptanedioic Acid in Biologically Active Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of peptides containing the synthetic amino acid analogue, 4-(N-Boc-amino)-1,6-heptanedioic acid. Due to the limited availability of direct biological activity data for peptides incorporating this specific molecule in publicly accessible literature, this document focuses on a comparative assessment based on the structural and functional implications of incorporating glutamic acid mimetics and branched-chain amino acids into peptide structures. The information presented is intended to guide researchers in the potential applications and experimental design for evaluating peptides containing this and similar non-standard amino acids.
Introduction to this compound in Peptide Design
This compound is a synthetic amino acid that can be incorporated into peptides to introduce unique structural and functional properties. As an analogue of glutamic acid, it possesses a dicarboxylic acid feature, but with a longer, branched aliphatic chain. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen allows for its use in standard solid-phase peptide synthesis (SPPS).
The incorporation of such non-natural amino acids into peptides is a key strategy in peptidomimetic drug design.[1] The primary goals of this approach are to:
-
Enhance Proteolytic Stability: Modifications to the peptide backbone or side chains can hinder recognition by proteases, thereby increasing the peptide's half-life in vivo.[2]
-
Constrain Conformation: The unique structure of synthetic amino acids can introduce steric hindrance or new bonding possibilities that lock the peptide into a specific three-dimensional shape. This can lead to higher receptor affinity and selectivity.[3]
-
Modulate Physicochemical Properties: Altering the structure can affect solubility, lipophilicity, and other properties that influence a peptide's pharmacokinetic profile.[4]
-
Serve as a Scaffold for Branched Peptides: The dicarboxylic nature of this molecule allows for the synthesis of branched peptides, which can present multiple peptide sequences to a biological target, potentially increasing binding avidity.[5][6]
Comparative Analysis: Structural and Potential Functional Implications
| Feature | L-Glutamic Acid | This compound | Other Glutamic Acid Mimetics (e.g., pyroglutamic acid) | Potential Impact of Incorporation |
| Side Chain Length | Short (3 carbons to γ-carboxyl) | Long (6 carbons in the main chain) | Varies | Increased side-chain length can alter the spacing of functional groups, potentially probing different regions of a binding pocket or acting as a linker. |
| Flexibility | Relatively flexible | More flexible due to the longer aliphatic chain, but with restricted rotation around the branch point. | Often more rigid (e.g., cyclic structures) | Can be used to fine-tune the conformational entropy of the peptide, which can impact binding affinity. |
| Branching | Unbranched | Branched at the 4-position | Varies | The branched structure can introduce significant steric bulk, which can be used to enforce a specific peptide backbone conformation.[4] |
| Acidity | Two carboxylic acid groups | Two carboxylic acid groups | Varies | The presence of two acidic groups allows for mimicry of the electrostatic interactions of glutamic or aspartic acid.[3] |
| Potential for Branched Peptide Synthesis | Yes, via side-chain carboxyl group | Yes, via side-chain carboxyl group | Varies | Both can be used as branching points for the synthesis of multi-valent peptide constructs.[1][5] |
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of peptides containing non-standard amino acids like this compound.
Solid-Phase Peptide Synthesis (SPPS)
Standard Fmoc- or Boc-based solid-phase peptide synthesis protocols can be adapted to incorporate this compound.
-
Resin Preparation: Start with a suitable resin (e.g., Rink amide resin for C-terminal amide peptides).
-
Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of piperidine (B6355638) in dimethylformamide (DMF).[7]
-
Amino Acid Coupling:
-
Activate the carboxyl group of the incoming Fmoc-protected amino acid using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).[8]
-
For the incorporation of this compound, one of the carboxylic acid groups would be protected (e.g., as a benzyl (B1604629) ester) to allow for selective coupling to the growing peptide chain. The Boc group on the amino function is stable to the piperidine used for Fmoc deprotection.
-
-
Washing: Wash the resin extensively with DMF and dichloromethane (B109758) (DCM) after each deprotection and coupling step.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers such as triisopropylsilane (B1312306) (TIS) and water.[8]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.
Biological Activity Assays
The choice of biological assay will depend on the intended target of the peptide. Below are examples of common assays.
-
Receptor Binding Assay:
-
Immobilize the target receptor on a solid support (e.g., a 96-well plate).
-
Incubate the immobilized receptor with a labeled ligand (e.g., a fluorescently or radioactively labeled natural ligand) in the presence of varying concentrations of the synthetic peptide.
-
Wash away unbound ligand.
-
Quantify the amount of bound labeled ligand.
-
Calculate the IC50 value of the synthetic peptide, which is the concentration required to inhibit 50% of the binding of the labeled ligand.
-
-
Enzyme Inhibition Assay:
-
Prepare a reaction mixture containing the target enzyme, its substrate, and a suitable buffer.
-
Add varying concentrations of the synthetic peptide to the reaction mixture.
-
Initiate the enzymatic reaction and monitor the formation of the product over time using a spectrophotometer or fluorometer.
-
Calculate the initial reaction rates at each peptide concentration.
-
Determine the IC50 value of the peptide.
-
-
Cell-Based Functional Assay:
-
Culture cells that express the target of interest (e.g., a specific receptor or ion channel).
-
Treat the cells with varying concentrations of the synthetic peptide.
-
Measure a relevant downstream cellular response, such as changes in intracellular calcium levels, cyclic AMP (cAMP) production, or gene expression.[9]
-
Determine the EC50 (half-maximal effective concentration) or IC50 of the peptide.
-
Visualizations
Logical Workflow for Peptide Synthesis and Evaluation
Caption: Workflow for the synthesis and biological evaluation of modified peptides.
Signaling Pathway Example: G-Protein Coupled Receptor (GPCR)
This is a hypothetical signaling pathway that a peptide containing this compound might modulate if designed to target a GPCR.
References
- 1. Branched Peptides [peptidenexus.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aspartate and glutamate mimetic structures in biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evolution of branched peptides as novel biomaterials - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01897D [pubs.rsc.org]
- 5. Synthesis of Branched Peptides via a Side-Chain Benzyl Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of Custom Peptide Synthesis [peptide2.com]
- 9. researchgate.net [researchgate.net]
Comparative Stability of Antibody-Drug Conjugates: An Evaluation of the Novel 4-(N-Boc-amino)-1,6-heptanedioic Acid Linker
For researchers, scientists, and drug development professionals, the stability of an Antibody-Drug Conjugate (ADC) is a critical determinant of its therapeutic index. The linker, which connects the monoclonal antibody to the cytotoxic payload, plays a pivotal role in this stability. This guide provides a comparative analysis of the stability of ADCs featuring the novel, branched 4-(N-Boc-amino)-1,6-heptanedioic acid linker against more conventional linear linkers.
The linker in an ADC must maintain its integrity in systemic circulation to prevent premature payload release and off-target toxicity, while enabling efficient cleavage and payload delivery within the target tumor cell.[1][2] The this compound is characterized as an alkyl/ether-based, branched PROTAC (Proteolysis Targeting Chimera) linker.[3][4][5] Its application in ADCs, or more accurately, PROTAC-Antibody Conjugates (PACs), represents an emerging therapeutic modality.[6][7] While direct comparative stability data for this specific linker in an ADC construct is not yet prevalent in published literature, we can infer its potential performance based on the known properties of branched versus linear linkers.
Understanding Linker Architecture and Its Impact on Stability
The structure of a linker has a profound impact on an ADC's overall stability, solubility, and pharmacokinetic profile.[8]
-
Linear Linkers: These are the most common type of linkers used in approved ADCs.[9] They consist of a straight chain of atoms and can be either cleavable (e.g., Val-Cit) or non-cleavable.[10] Their straightforward design allows for predictable interactions with solvents.[11]
-
Branched Linkers: These linkers possess a central core with multiple arms, allowing for the attachment of more than one payload molecule per conjugation site on the antibody, thus potentially increasing the drug-to-antibody ratio (DAR).[12] The this compound falls into this category.[13]
The choice between a linear and a branched linker architecture can significantly influence the stability of the resulting ADC in various physiological environments.
Comparative Stability Analysis
The stability of an ADC is typically assessed in three key areas: plasma stability, lysosomal stability, and shelf-life stability.
Plasma Stability
An ideal ADC should remain stable in the bloodstream to minimize off-target toxicities.[14] The stability of the linker is a crucial factor in preventing premature payload release.[15]
-
Linear Linkers (e.g., Val-Cit): The Val-Cit dipeptide linker is a well-established enzyme-cleavable linker that generally exhibits good stability in human plasma.[1][16] However, some studies have shown that it can be susceptible to premature cleavage by certain plasma enzymes, such as neutrophil elastase.[17]
-
Branched Linkers (Inferred for this compound): The branched structure of the this compound linker may offer enhanced plasma stability. The alkyl/ether backbone is generally more resistant to enzymatic cleavage compared to peptide-based linkers.[3] Furthermore, the branched nature could provide steric hindrance, shielding the cleavable moieties from plasma proteases.[9] However, the overall hydrophobicity of the linker-payload combination can also influence plasma clearance, with more hydrophobic ADCs being cleared more rapidly.[12]
| Linker Type | Plasma Stability | Key Considerations |
| Linear (e.g., Val-Cit) | Good, but potential for some premature cleavage.[17] | Susceptible to certain plasma proteases.[17] |
| Branched (this compound) | Potentially High (Inferred) | Alkyl/ether backbone offers resistance to enzymatic cleavage.[3] Branched structure may provide steric shielding.[9] |
Lysosomal Stability and Payload Release
Once the ADC is internalized by the target cell, the linker must be efficiently cleaved within the lysosome to release the cytotoxic payload.[18][19]
-
Linear Linkers (e.g., Val-Cit): The Val-Cit linker is designed to be cleaved by cathepsin B, an enzyme that is highly active in the lysosomal compartment.[16][20] This targeted cleavage ensures payload release at the site of action.
-
Branched Linkers (Inferred for this compound): The efficiency of lysosomal cleavage of a branched linker is highly dependent on its length and structure.[12] Studies have shown that a short branched linker can sterically hinder the access of lysosomal enzymes, leading to a slower rate of payload release and potentially reduced cytotoxic activity.[12][17] Therefore, the optimal length of the branches in the this compound linker would be critical for its efficacy. The Boc (tert-Butyloxycarbonyl) protecting group on the amino function would need to be removed during the synthesis of the final ADC, and the resulting primary or secondary amine would be the point of attachment for the payload or another part of the linker construct.[13]
| Linker Type | Lysosomal Cleavage Efficiency | Key Considerations |
| Linear (e.g., Val-Cit) | High | Well-established mechanism of cleavage by cathepsin B.[16][20] |
| Branched (this compound) | Dependent on arm length (Inferred) | Short arms may cause steric hindrance, reducing cleavage efficiency.[12][17] |
Experimental Protocols
To empirically determine the comparative stability, the following experimental protocols are recommended:
Plasma Stability Assay
Objective: To assess the rate of premature payload release from the ADC in plasma.
Methodology:
-
Incubate the ADC in human and/or mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 96 hours).
-
At each time point, separate the ADC from the plasma proteins using a suitable method (e.g., affinity chromatography).
-
Quantify the amount of released payload in the plasma supernatant using LC-MS/MS.
-
Determine the half-life of the ADC in plasma.
Lysosomal Stability and Catabolism Assay
Objective: To evaluate the rate of linker cleavage and payload release in a simulated lysosomal environment.
Methodology:
-
Isolate lysosomes from a relevant cell line or use a commercially available lysosomal fraction.[20]
-
Incubate the ADC with the lysosomal fraction at 37°C and a pH of 4.5-5.0.[20]
-
Collect samples at different time intervals.
-
Analyze the samples by LC-MS/MS to quantify the intact ADC, cleaved linker-payload intermediates, and the free payload.
-
Determine the rate of linker cleavage.
Visualizing Experimental Workflows
To illustrate the logical flow of the stability assessment, the following diagrams are provided.
Caption: Workflow for assessing ADC stability in plasma and lysosomal environments.
Signaling Pathway of ADC Action
The following diagram illustrates the general mechanism of action for an ADC, from binding to the target cell to payload-induced apoptosis.
Caption: General mechanism of action for an antibody-drug conjugate.
Conclusion
The this compound linker presents an intriguing option for the development of next-generation ADCs, particularly for constructing PACs. Its branched, alkyl/ether-based structure suggests the potential for high plasma stability, a desirable characteristic for minimizing off-target toxicity. However, the efficiency of lysosomal cleavage and subsequent payload release will be highly dependent on the linker's spatial architecture, specifically the length of its branches. Further empirical studies are necessary to fully elucidate the stability profile of ADCs utilizing this novel linker and to optimize its design for maximal therapeutic efficacy. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for such investigations.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. PROTAC-Based Degrader Antibody Conjugates: Combining PROTACs with Monoclonal Antibodies for Precision Therapy - Aragen Life Sciences [aragen.com]
- 7. PROTAC-Linker Conjugates for PAC_TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. biorunstar.com [biorunstar.com]
- 12. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, 848242-88-6 | BroadPharm [broadpharm.com]
- 14. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 15. purepeg.com [purepeg.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. iphasebiosci.com [iphasebiosci.com]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 20. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
The Strategic Application of 4-(N-Boc-amino)-1,6-heptanedioic Acid in Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a synthetic campaign. This guide provides a comprehensive cost-benefit analysis of utilizing 4-(N-Boc-amino)-1,6-heptanedioic acid, a functionalized aliphatic linker, in complex molecule synthesis, with a particular focus on its burgeoning role in the development of Proteolysis Targeting Chimeras (PROTACs). Through a comparative lens, we will examine its performance against common alternatives, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a bifunctional molecule featuring a seven-carbon aliphatic backbone. One terminus is functionalized with a tert-butyloxycarbonyl (Boc)-protected amine, while both ends of the carbon chain possess carboxylic acid groups. This unique architecture makes it a versatile linker, particularly in bioconjugation and medicinal chemistry, where precise control over the spatial orientation of linked moieties is paramount. Its primary application to date has been in the burgeoning field of PROTACs, where it serves as a linker to connect a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand.
Comparative Analysis: Performance and Cost-Effectiveness
The "linkerology" of PROTACs is a critical aspect of their design, with the linker's length, rigidity, and chemical composition significantly influencing the efficacy, selectivity, and physicochemical properties of the final molecule. This compound falls within the category of flexible, functionalized alkyl linkers. Its performance can be benchmarked against other commonly employed linker classes, such as polyethylene (B3416737) glycol (PEG) linkers and simple dicarboxylic acids.
Data Presentation: Quantitative Comparison of Linker Performance
To provide a clear and objective comparison, the following table summarizes key performance indicators for PROTACs synthesized with different linker types. The data is a composite from various studies and is intended to illustrate general trends.
| Linker Type | Representative Linker | Typical Synthesis Yield | Typical Purity | Biological Activity (DC50) | Estimated Relative Cost |
| Functionalized Alkyl | This compound | Good to High | High | Target Dependent (nM to µM range) |
|
| Alkyl (Simple Diacid) | Glutaric Acid (5 carbons) | Good to High | Good to High | Target Dependent (nM to µM range) | $ |
| Alkyl (Simple Diacid) | Pimelic Acid (7 carbons) | Good to High | Good to High | Target Dependent (nM to µM range) | $ |
| PEG | Boc-NH-PEGx-COOH | Good to High | High | Target Dependent (nM to µM range) |
|
Cost-Benefit Breakdown:
-
This compound (
) : Offers a good balance between synthetic accessibility and functional versatility. The presence of the Boc-protected amine allows for orthogonal derivatization strategies, providing greater control during complex syntheses. While more expensive than simple dicarboxylic acids, its pre-installed protected amine can streamline the overall synthetic route, potentially saving steps and resources in the long run. The seven-carbon chain provides a specific length that may be optimal for certain target protein-E3 ligase pairs. -
Simple Dicarboxylic Acids (e.g., Glutaric, Pimelic Acid) ($) : These represent the most cost-effective options for introducing a dicarboxylic acid linker. They are readily available and straightforward to incorporate. However, if an amine functionality is required on the linker, additional synthetic steps for its introduction and protection would be necessary, adding to the overall cost and complexity of the synthesis. The choice between different chain lengths (e.g., 5 vs. 7 carbons) is critical and needs to be empirically determined for each PROTAC system.
-
PEG Linkers (
$) : Polyethylene glycol (PEG) linkers are widely used to improve the solubility and pharmacokinetic properties of PROTACs. They are available in various lengths, often with pre-functionalized and protected ends (e.g., Boc-amine and carboxylic acid). While they offer significant advantages in terms of biological properties, they are generally the most expensive option.
Experimental Protocols
To illustrate the practical application of this compound, a detailed experimental protocol for a key synthetic step is provided below.
Protocol: Amide Bond Formation using this compound
This protocol describes the coupling of one of the carboxylic acid moieties of the linker to a primary amine of a protein of interest (POI) ligand.
Materials:
-
This compound (1.0 eq)
-
POI-Ligand-NH2 (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of the POI-Ligand-NH2 (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford the desired coupled product.
Mandatory Visualizations
To further clarify the synthetic strategies and decision-making processes, the following diagrams are provided.
Conclusion
The cost-benefit analysis of using this compound in synthesis reveals it to be a strategically valuable building block, particularly in the context of PROTAC development. While it carries a higher upfront cost compared to simple dicarboxylic acids, its pre-installed and protected amine functionality can significantly streamline the synthetic workflow, offering a more efficient route to complex molecules. This can translate to savings in terms of time, labor, and the consumption of other reagents.
Compared to PEG linkers, it provides a more cost-effective option when the primary goal is to introduce a functionalized alkyl chain of a specific length, without the necessity for the enhanced solubility conferred by PEGylation. Ultimately, the choice of linker is highly dependent on the specific goals of the synthesis, the biological target, and budgetary constraints. For researchers and drug development professionals seeking a balance between functional versatility and cost-effectiveness, this compound represents a compelling and rational choice.
structural analysis of 4-(N-Boc-amino)-1,6-heptanedioic acid vs similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and physicochemical comparison of 4-(N-Boc-amino)-1,6-heptanedioic acid with structurally related compounds. The inclusion of the tert-butyloxycarbonyl (Boc) protecting group and the dicarboxylic acid functionality imparts unique properties to this molecule, making it a valuable building block in medicinal chemistry, particularly in the synthesis of peptide-based therapeutics and Proteolysis Targeting Chimeras (PROTACs).[1][2] This analysis is supported by available experimental and predicted data for the target compound and its analogs.
Physicochemical Properties
The introduction of a Boc-protecting group significantly alters the physicochemical properties of an amino acid. It increases the lipophilicity and steric bulk, which can influence solubility, crystal packing, and reactivity. The underlying dicarboxylic acid backbone also plays a crucial role in the molecule's polarity and its potential for intermolecular interactions.
| Property | This compound | 4-Aminoheptanedioic Acid (Unprotected Analog) | N-Boc-L-glutamic Acid (Shorter Chain Analog) | Heptanedioic Acid (Pimelic Acid) |
| Molecular Formula | C₁₂H₂₁NO₆[1][2] | C₇H₁₃NO₄[3][4] | C₁₀H₁₇NO₆[5][6][7] | C₇H₁₂O₄ |
| Molecular Weight | 275.30 g/mol [1][2] | 175.18 g/mol [3][4] | 247.24 g/mol | 160.17 g/mol |
| Melting Point (°C) | Data not available | Data not available | ~110 (dec.)[7] | 103-105 |
| Predicted pKa | Data not available | Data not available | Data not available | ~4.5, ~5.4 |
| Solubility | Soluble in DMSO, Methanol[8] | Data not available | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone[7] | Slightly soluble in water |
Table 1: Comparison of Physicochemical Properties.
Structural and Spectroscopic Data
While a crystal structure for this compound is not publicly available, analysis of related structures provides insight into its likely conformation. The Boc group typically imposes steric constraints that influence the torsional angles around the N-Cα bond. X-ray crystallographic studies of other N-Boc-protected amino acids show a preference for a trans conformation of the carbamate (B1207046) group.
Spectroscopic data, particularly NMR, is crucial for confirming the structure of these molecules.
| Parameter | This compound | N-Boc-L-glutamic Acid (Analog) |
| ¹H-NMR (ppm) | A publicly available spectrum shows characteristic peaks for the Boc group (singlet ~1.4 ppm) and the aliphatic chain protons. | Signals at ~1.38 ppm (-CH₃ of Boc), ~2.25 and ~2.55 ppm (-CH₂), ~4.45 ppm (-CH), and ~5.25 ppm (-NH). |
| ¹³C-NMR (ppm) | Data not available | Data not available |
| IR (cm⁻¹) | Data not available | Data not available |
| Key Structural Features | Branched structure with two carboxylic acid termini and a central Boc-protected amine.[1] | Shorter dicarboxylic acid chain (5 carbons vs. 7). |
Table 2: Comparison of Spectroscopic and Structural Data.
Experimental Protocols
General Synthesis of N-Boc Protected Amino Dicarboxylic Acids:
The synthesis of this compound typically starts from its unprotected amino acid precursor, 4-aminoheptanedioic acid.[3] The protection of the amino group is a standard procedure in organic chemistry.
-
Dissolution: The amino dicarboxylic acid is dissolved in a suitable solvent system, often a mixture of an organic solvent like dichloromethane and water.
-
Basification: A base, such as triethylamine (B128534) or sodium bicarbonate, is added to deprotonate the amino group, making it nucleophilic.
-
Addition of Boc Anhydride: Di-tert-butyl dicarbonate (B1257347) (Boc₂O) is added to the reaction mixture. The nucleophilic amino group attacks one of the carbonyl carbons of the Boc anhydride.
-
Reaction: The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is then worked up by washing with a weak acid (e.g., dilute HCl) to remove excess base, followed by extraction with an organic solvent.
-
Purification: The crude product is purified, usually by column chromatography on silica (B1680970) gel, to yield the pure N-Boc protected amino dicarboxylic acid.
Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired to confirm the presence of the Boc group and the overall carbon skeleton.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the carbonyl stretches of the carboxylic acids and the carbamate group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compound.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and conformational details.
Influence of Structural Features on Physicochemical Properties
The interplay between the different structural components of these molecules dictates their overall properties and suitability for various applications.
Figure 1. Logical relationship of structural features influencing physicochemical properties.
This diagram illustrates how the key structural components—the Boc-protecting group, the dicarboxylic acid backbone, and the central amino acid core—collectively determine the molecule's physicochemical properties such as solubility, steric hindrance, acidity, and reactivity. These properties are critical for applications in drug design and synthesis.
References
- 1. This compound, 848242-88-6 | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Cas 7766-85-0,Heptanedioic acid, 4-amino- | lookchem [lookchem.com]
- 4. 4-Aminoheptanedioic acid | C7H13NO4 | CID 487243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. N-(tert-Butoxycarbonyl)-L-glutamic Acid 2419-94-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Boc-L-Glutamic acid | 2419-94-5 [chemicalbook.com]
- 8. 1-(Boc-amino)cyclopropanecarboxylic acid | 88950-64-5 [chemicalbook.com]
review of linkers for bioconjugation including 4-(N-Boc-amino)-1,6-heptanedioic acid
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the efficacy and safety of bioconjugates. This guide provides a comparative analysis of common linkers used in bioconjugation, with a special focus on the emerging class of branched alkyl-ether linkers, including 4-(N-Boc-amino)-1,6-heptanedioic acid. We will delve into their stability, release mechanisms, and provide supporting experimental data to inform your selection process.
The Critical Role of Linkers in Bioconjugation
Linkers are the molecular bridges that connect a biological molecule, such as an antibody, to a payload, like a cytotoxic drug in an Antibody-Drug Conjugate (ADC).[][2] An ideal linker must remain stable in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity.[3][4][5] Conversely, upon reaching the target site, the linker should efficiently release the active payload.[6][7] This delicate balance between stability and controlled release is a central challenge in the design of bioconjugates.[6]
Linkers are broadly classified into two main categories: cleavable and non-cleavable.[][8][9] The choice between them depends on the desired mechanism of action, the nature of the payload, and the specific biological target.[9]
Comparative Analysis of Linker Technologies
The performance of different linker types varies significantly in terms of their stability in plasma and their susceptibility to cleavage at the target site. Below is a summary of commonly used linkers and their key characteristics.
| Linker Type | Cleavage Mechanism | Plasma Stability (Half-life) | Key Advantages | Key Disadvantages |
| Hydrazone | Acid-labile (low pH in endosomes/lysosomes) | Variable, can be unstable (e.g., t1/2 = 36 h for some)[6] | Targeted release in acidic tumor microenvironment.[8][10] | Prone to premature release in circulation, leading to potential toxicity.[5] |
| Disulfide | Reduction (high glutathione (B108866) concentration in cells) | Moderate, can be unstable (e.g., >50% drug attached after 7 days for some novel disulfide linkers)[6] | Exploits the differential redox potential between extracellular and intracellular environments.[8] | Susceptible to reduction by circulating thiols, leading to off-target release.[6] |
| Peptide (e.g., Val-Cit) | Protease-mediated (e.g., Cathepsin B in lysosomes) | Generally high, but can be species-dependent. | High stability in circulation and specific cleavage by lysosomal enzymes.[5][8] | Can be immunogenic; stability can vary between species (e.g., mouse vs. human plasma).[6][11] |
| Non-cleavable (e.g., Thioether) | Antibody degradation in lysosome | Very high.[8][9] | High stability, minimizing off-target toxicity.[8][9] | Payload is released with an amino acid remnant, which may affect its activity.[6] |
| This compound | Non-cleavable (Alkyl/Ether-based) | Expected to be high (specific data not widely available). | Branched structure allows for potential modulation of physicochemical properties.[12] Can be used in PROTACs.[13][14][15][16] | As a non-cleavable linker, it relies on protein degradation for payload release. Limited comparative stability data is currently available. |
In Focus: this compound
This compound is a branched, alkyl/ether-based linker.[13][14][15][16] Its structure features a central amine protected by a Boc group and two carboxylic acid functionalities. This branched nature offers the potential for creating bioconjugates with tailored properties. The Boc protecting group can be removed under acidic conditions to reveal a primary amine, which can then be further functionalized.[12] The carboxylic acid groups can be activated to form stable amide bonds with amino groups on biological molecules.[12]
While primarily described in the context of Proteolysis Targeting Chimeras (PROTACs), its fundamental structure as a non-cleavable linker suggests high plasma stability.[13][14][15][16] However, comprehensive, publicly available data directly comparing its performance to other established bioconjugation linkers is limited. Researchers are encouraged to perform their own stability and efficacy studies to evaluate its suitability for their specific applications.
Experimental Protocols for Linker Stability Assessment
To aid researchers in the evaluation of linker stability, we provide outlines of two common experimental protocols.
Plasma Stability Assay (LC-MS/MS-Based Quantification of Free Payload)
This method is crucial for determining the rate of premature payload release in the bloodstream.[17]
Protocol Outline:
-
Incubation: The antibody-drug conjugate (ADC) is incubated in plasma (e.g., human, mouse, rat) at 37°C over a time course (e.g., 0, 1, 3, 7 days).[11]
-
Sample Preparation: At each time point, plasma proteins, including the ADC, are precipitated using an organic solvent like acetonitrile.[17]
-
Separation: The supernatant, containing the released (free) payload, is separated from the precipitated proteins by centrifugation.[17]
-
Analysis: The amount of free payload in the supernatant is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][17]
-
Data Interpretation: An increase in the concentration of free payload over time indicates linker instability.[11] A stable linker will show minimal payload release over the incubation period.
Lysosomal Stability Assay
This assay assesses the efficiency of payload release within the lysosomal compartment, mimicking the intracellular environment where cleavable linkers are designed to act.[11][18]
Protocol Outline:
-
Preparation: The ADC is incubated with isolated lysosomes or lysosomal fractions, which contain the necessary enzymes for cleavage (e.g., cathepsins).[11][18]
-
Incubation: The mixture is incubated at 37°C for a defined period.[11][18]
-
Sample Processing: The reaction is stopped, and the released payload is separated from the ADC and lysosomal proteins.[11]
-
Analysis: The concentration of the released payload is quantified by LC-MS.[11]
-
Data Interpretation: A high concentration of released payload indicates efficient cleavage of the linker by lysosomal enzymes.
Visualizing Bioconjugation Pathways and Workflows
To further clarify the processes involved in bioconjugation and linker evaluation, the following diagrams illustrate key concepts.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for assessing linker stability in vitro.
Conclusion
The selection of a linker is a multifaceted decision that requires careful consideration of the desired therapeutic outcome. While established linkers like hydrazones, disulfides, and peptides have a wealth of supporting data, novel linkers such as this compound offer new possibilities for the design of innovative bioconjugates. By employing rigorous experimental evaluation of linker stability and cleavage, researchers can optimize the performance of their bioconjugates and accelerate the development of next-generation targeted therapies.
References
- 2. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. adcreview.com [adcreview.com]
- 5. adcreview.com [adcreview.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 9. biotechinformers.com [biotechinformers.com]
- 10. purepeg.com [purepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound, 848242-88-6 | BroadPharm [broadpharm.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound - Immunomart [immunomart.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
The Strategic Advantage of 4-(N-Boc-amino)-1,6-heptanedioic Acid in Solid-Phase Synthesis: A Comparative Guide
In the landscape of solid-phase synthesis, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of the final molecule's efficacy, selectivity, and physicochemical properties. Among the diverse array of available linkers, 4-(N-Boc-amino)-1,6-heptanedioic acid has emerged as a valuable building block. This guide provides a comprehensive comparison of this alkyl-based linker with other common alternatives, supported by experimental data and detailed protocols for its application.
Unveiling the Advantages of an Alkyl-Based Linker
This compound is a bifunctional linker characterized by a seven-carbon alkyl chain, a Boc-protected amine, and two terminal carboxylic acid groups. This structure imparts several advantages in solid-phase synthesis, especially in the construction of complex molecules like PROTACs.
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. The linker's role in spatially orienting the two ligands for effective ternary complex formation is paramount. Alkyl linkers, such as the one derived from this compound, offer a balance of flexibility and stability.
Key Advantages:
-
Metabolic Stability: Alkyl chains are generally more resistant to metabolic degradation compared to more polar linkers like polyethylene (B3416737) glycol (PEG), which can be susceptible to oxidative metabolism. This can lead to improved in vivo half-life of the final compound.
-
Hydrophobicity and Cell Permeability: The hydrophobic nature of the alkyl chain can enhance cell membrane permeability, a crucial factor for intracellular drug targets.[1] This contrasts with highly hydrophilic linkers that may improve aqueous solubility but can hinder cell penetration.
-
Synthetic Versatility: The two carboxylic acid groups provide versatile handles for conjugation to amine-functionalized ligands or solid supports, while the Boc-protected amine allows for subsequent coupling to a second molecule after deprotection. The Boc group is stable under a variety of conditions but can be readily removed with mild acid, offering orthogonal protection strategies.
Comparative Analysis: Alkyl vs. PEG and Rigid Linkers
The selection of a linker is a strategic decision in the design of PROTACs and other complex synthetic molecules. The following table summarizes the general performance characteristics of alkyl linkers, represented by this compound, in comparison to PEG and rigid linkers.
| Feature | Alkyl Linkers (e.g., this compound) | PEG Linkers | Rigid Linkers (e.g., Cycloalkane, Aromatic) |
| Solubility | Generally lower, more hydrophobic.[2] | Generally higher due to the hydrophilic nature of the PEG chain.[2][3] | Variable, can be tailored. |
| Cell Permeability | Generally good, can be enhanced by the hydrophobic character.[1] | Can be favorable, sometimes attributed to a "molecular chameleon" effect. | Can be high, but depends on overall molecular properties. |
| Metabolic Stability | Generally good.[3] | May be susceptible to oxidative metabolism.[3] | Generally high. |
| Flexibility | High, allows for conformational freedom to facilitate ternary complex formation.[4] | High, offers significant conformational flexibility.[4] | Low, provides conformational constraint. |
| Synthetic Accessibility | Readily available and synthetically straightforward.[3] | Can be more challenging and costly to synthesize.[3] | Synthesis can be complex. |
Quantitative Performance Data: A Comparative Overview
While direct comparative data for PROTACs synthesized with this compound is not extensively published, the following table provides representative data from the literature, illustrating the impact of linker type and length on PROTAC performance, measured by the half-maximal degradation concentration (DC50) and maximum degradation (Dmax).
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| ERα | VHL | Alkyl | 16 | <1 | >95 |
| TBK1 | Cereblon | PEG/Alkyl | 21 | 3 | 96 |
| PI3K/mTOR | VHL | Alkyl | 8 | Optimal | >90 |
| BRD4 | Cereblon | PEG | 8 | Potent | >90 |
This table is a compilation of representative data from multiple sources and is intended for illustrative purposes. Direct comparison of absolute values across different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
The following are detailed protocols for the incorporation of this compound in a solid-phase synthesis workflow for a generic PROTAC.
Protocol 1: Solid-Phase Synthesis of a PROTAC
This protocol outlines the sequential assembly of a PROTAC on a solid support.
1. Immobilization of the First Ligand (POI or E3 Ligand):
-
Swell an appropriate aminomethylated resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1 hour.
-
In a separate vessel, dissolve the first ligand (containing a carboxylic acid) (2 eq.), HATU (1.95 eq.), and DIPEA (4 eq.) in DMF.
-
Add the activated ligand solution to the swollen resin and shake at room temperature for 4-16 hours.
-
Wash the resin sequentially with DMF (3x), dichloromethane (B109758) (DCM) (3x), and methanol (B129727) (MeOH) (3x), then dry under vacuum.
2. Coupling of this compound:
-
Swell the ligand-functionalized resin in DMF.
-
In a separate vessel, activate one of the carboxylic acid groups of this compound (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 15 minutes.
-
Add the activated linker solution to the resin and shake at room temperature for 2-4 hours.
-
Wash the resin as described in step 1.
3. Boc Deprotection:
-
Treat the resin with a solution of 20-50% trifluoroacetic acid (TFA) in DCM for 30-60 minutes to remove the Boc protecting group from the linker's amine.[2]
-
Wash the resin with DCM (3x).
-
Neutralize the resin with a solution of 10% DIPEA in DCM (3x) and wash again with DCM (3x).
4. Coupling of the Second Ligand:
-
Activate the second ligand (containing a carboxylic acid) (2 eq.) with HATU (1.95 eq.) and DIPEA (4 eq.) in DMF.
-
Add the activated ligand solution to the deprotected resin and shake at room temperature for 4-16 hours.
-
Wash the resin as described in step 1.
5. Cleavage and Purification:
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude PROTAC by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the precipitate, decant the ether, and dry the crude product.
-
Purify the crude PROTAC using preparative HPLC.
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for solid-phase PROTAC synthesis.
References
Characterization of Conjugates Formed with 4-(N-Boc-amino)-1,6-heptanedioic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount. The linker component, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, is a critical determinant of a PROTAC's efficacy, influencing its stability, solubility, and ability to induce the formation of a productive ternary complex. This guide provides a comparative analysis of conjugates formed using 4-(N-Boc-amino)-1,6-heptanedioic acid, a branched aliphatic linker, with other commonly employed linker classes.
Introduction to this compound
This compound is a branched, alkyl-based linker utilized in the synthesis of PROTACs. Its structure features a central amino group protected by a tert-butyloxycarbonyl (Boc) group and two terminal carboxylic acid functionalities. This branched architecture offers a distinct three-dimensional presentation of the connected ligands, which can influence ternary complex formation and stability.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C12H21NO6 |
| Molecular Weight | 275.3 g/mol |
| CAS Number | 848242-88-6 |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMF and DMSO |
Comparative Analysis of Linker Performance
The choice of linker significantly impacts the degradation efficiency of a PROTAC, commonly measured by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. While specific performance data for conjugates solely using this compound is not extensively published in comparative studies, we can infer its potential performance based on the characteristics of branched aliphatic linkers in contrast to other common linker types.
Table 1: General Performance Characteristics of Different PROTAC Linker Classes
| Linker Class | Representative Examples | Key Characteristics | Potential Advantages | Potential Disadvantages |
| Branched Aliphatic | This compound | Non-linear structure, defined spatial orientation. | May optimize ternary complex formation by providing a unique vector for ligand presentation. Can potentially improve solubility and pharmacokinetic properties. | Synthesis can be more complex than linear counterparts. Limited publicly available comparative data. |
| Linear Aliphatic | Straight-chain alkanes | Flexible, hydrophobic. | Synthetically straightforward. Allows for systematic variation of linker length. | Can be prone to metabolic instability. May lead to unfavorable PROTAC conformations. |
| Polyethylene Glycol (PEG) | Chains of ethylene (B1197577) glycol units | Hydrophilic, flexible. | Improves solubility and cell permeability. | Can sometimes negatively impact ternary complex formation. May have its own metabolic liabilities. |
| Rigid | Piperazine, piperidine, alkynes | Constrained conformation. | Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency. Improved metabolic stability. | Can be synthetically challenging. Lack of flexibility may hinder optimal ternary complex formation. |
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of conjugates using this compound. Optimization will be required for specific target and E3 ligase ligands.
Protocol 1: Amide Bond Formation using this compound
This protocol describes the coupling of one of the carboxylic acid groups of the linker to a primary amine on a target-binding ligand or E3 ligase ligand.
Materials:
-
This compound
-
Amine-containing molecule (Ligand-NH2)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-containing molecule (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to liberate the primary amine for subsequent conjugation.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine salt can often be used directly in the next coupling step after neutralization or purified if necessary.
Protocol 3: Characterization of the Final Conjugate
1. Purity and Identity Confirmation:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity of the conjugate and confirm its molecular weight.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final PROTAC molecule.
2. In Vitro Degradation Assay:
-
Western Blotting: To quantify the degradation of the target protein in a relevant cell line treated with the PROTAC conjugate. Cells are typically treated with a range of PROTAC concentrations to determine the DC50 and Dmax.
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: General workflow for PROTAC synthesis and evaluation.
Conclusion
This compound represents a valuable building block for the construction of PROTACs, offering a branched aliphatic scaffold that can influence the spatial arrangement of the bound proteins. While direct, quantitative comparisons with other linker classes are not yet widely available in the literature, its structural features suggest it may provide advantages in optimizing ternary complex formation for certain target-E3 ligase pairs. The provided experimental protocols offer a foundation for the synthesis and characterization of conjugates incorporating this linker, enabling researchers to explore its potential in their targeted protein degradation strategies. Further studies are warranted to systematically evaluate the performance of this and other branched linkers in direct comparison to more traditional linear and rigid linker architectures.
A Comparative Guide to 4-(N-Boc-amino)-1,6-heptanedioic Acid and Alternative PROTAC Linkers for Optimized Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for therapeutic success. The linker component, which connects the target protein binder and the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy, influencing its ability to induce the formation of a stable ternary complex and ultimately leading to the degradation of the protein of interest. This guide provides a comprehensive comparison of 4-(N-Boc-amino)-1,6-heptanedioic acid, a branched aliphatic linker, with other commonly employed linker classes, supported by experimental data from peer-reviewed literature.
Understanding the Role of the PROTAC Linker
The linker in a PROTAC is not merely a spacer but an active component that governs the molecule's overall performance. Its length, rigidity, and chemical composition dictate the spatial orientation of the target protein and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation by the proteasome. An ideal linker will facilitate optimal protein-protein interactions within the ternary complex, enhancing its stability and leading to improved degradation potency (DC50) and maximal degradation (Dmax).
This compound: A Branched Aliphatic Linker
This compound is a branched alkyl-based PROTAC linker. Its structure provides a flexible yet constrained connection between the two ends of the PROTAC molecule. The Boc (tert-butyloxycarbonyl) protecting group on the amino functionality allows for straightforward conjugation to either the target protein ligand or the E3 ligase ligand, while the two carboxylic acid groups offer versatile attachment points. The branched nature of this linker can influence the vector and trajectory of the ligands, potentially leading to more favorable interactions within the ternary complex compared to simple linear alkyl chains.
Comparison of PROTAC Linker Classes
The selection of a suitable linker is a key step in PROTAC design. The following table summarizes the general characteristics and performance of the major classes of PROTAC linkers.
| Linker Class | Representative Structure/Moiety | Advantages | Disadvantages | Typical Impact on Performance |
| Alkyl/Ether Chains (including branched) | Linear alkanes, branched alkanes, ethers | - Synthetically accessible- High flexibility, allowing for multiple binding orientations- Can be readily modified to tune length and physicochemical properties | - High flexibility can lead to an entropic penalty upon binding- Can increase lipophilicity, potentially reducing solubility- May be more susceptible to metabolism | Potent degradation (DC50 in the low nM range) is achievable, but optimization of length is critical.[1] |
| Polyethylene Glycol (PEG) | -(CH2CH2O)n- | - Increases hydrophilicity and aqueous solubility- Good biocompatibility- Versatile for chemical modification | - Can have reduced metabolic stability- May be more expensive and challenging to synthesize- Can sometimes lead to weaker degradation compared to alkyl counterparts[] | Often improves pharmacokinetic properties. The impact on degradation potency varies and requires empirical testing. |
| Rigid Linkers | Alkynes, triazoles, piperazines, piperidines | - Restricts conformational flexibility, which can pre-organize the PROTAC for optimal binding- Can improve metabolic stability- May enhance cell permeability | - Less conformational freedom can hinder the formation of a productive ternary complex- Synthesis can be more complex | Can lead to highly potent PROTACs with improved pharmacokinetic profiles, but requires careful design to avoid steric hindrance. |
Performance Data of PROTACs with Aliphatic/Branched Alkyl Linkers
| PROTAC Name/Reference | Target Protein | E3 Ligase | Linker Description | DC50 | Dmax (%) | Reference |
| PROTAC 1 (BTK Degrader) | Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | C5 alkyl chain | ~10 nM | >90% | [Zorba et al., 2015] |
| PROTAC 2 (ERα Degrader) | Estrogen Receptor α (ERα) | Cereblon (CRBN) | 16-atom alkyl linker | ~5 nM | >95% | [Cyrus et al., 2011] |
| PROTAC 3 (HDAC6 Degrader) | Histone Deacetylase 6 (HDAC6) | Cereblon (CRBN) | Branched alkyl linker | 5.81 nM | Not Reported | [Yang et al., 2019] |
| PROTAC 4 (BRD4 Degrader) | Bromodomain-containing protein 4 (BRD4) | von Hippel-Lindau (VHL) | C8 alkyl chain | ~20 nM | >80% | [Zengerle et al., 2015] |
Experimental Protocols
The evaluation of a PROTAC's performance involves a series of key experiments to determine its ability to induce protein degradation and to elucidate its mechanism of action.
Western Blotting for Protein Degradation
This is a fundamental technique to quantify the reduction in the level of the target protein following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method such as the BCA assay.
-
SDS-PAGE and Immunoblotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose). Block the membrane and then probe with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.
-
Detection and Quantification: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. The DC50 and Dmax values can be calculated by fitting the data to a dose-response curve.
Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
Immunoprecipitation: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody. An increase in the ubiquitination of the target protein in the presence of the PROTAC indicates that the PROTAC is functioning as intended.
Ternary Complex Formation Assay
These assays are used to demonstrate the formation of the Target Protein-PROTAC-E3 Ligase complex.
-
Co-Immunoprecipitation (Co-IP): Treat cells with the PROTAC and a proteasome inhibitor. Lyse the cells and immunoprecipitate the E3 ligase. Then, perform a Western blot on the immunoprecipitate to detect the presence of the target protein.
-
Biophysical Methods: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP) can be used with purified proteins to quantify the binding affinities and cooperativity of ternary complex formation in vitro.
Visualizing PROTAC Mechanisms and Workflows
The following diagrams illustrate the key processes involved in PROTAC-mediated protein degradation and the experimental workflow for their evaluation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC linker alternatives.
References
A Comparative Guide to 4-(N-Boc-amino)-1,6-heptanedioic acid and Alternatives in PROTAC Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a pivotal aspect of modern drug development, with the linker component playing a crucial role in the efficacy, selectivity, and pharmacokinetic properties of these heterobifunctional molecules. This guide provides a comparative analysis of 4-(N-Boc-amino)-1,6-heptanedioic acid, a branched alkyl/ether-based linker, against other commonly employed linker classes in the successful development of PROTACs.
Introduction to PROTAC Linker Scaffolds
PROTACs are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the protein of interest. The linker connecting the target-binding and E3 ligase-recruiting moieties is not merely a spacer but an active contributor to the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). The choice of linker impacts critical parameters such as solubility, cell permeability, and the overall conformational dynamics of the PROTAC molecule.
This guide focuses on the characteristics of this compound in the context of other prevalent linker archetypes: linear alkyl/ether chains and polyethylene (B3416737) glycol (PEG) chains.
Comparative Analysis of PROTAC Linkers
The selection of a linker is a multi-parameter optimization process. Below is a summary of the key characteristics of different linker types.
Physicochemical and Performance Properties
| Property | This compound (Branched Alkyl) | Linear Alkyl/Ether Linkers | Polyethylene Glycol (PEG) Linkers |
| Structure | Branched aliphatic chain with a central amino group and terminal carboxylic acids. | Straight or branched hydrocarbon chains, may contain ether linkages. | Repeating ethylene (B1197577) glycol units. |
| Flexibility | Moderate to high, with the branching point potentially influencing conformational preferences. | High degree of conformational flexibility. | Highly flexible, can adopt various conformations. |
| Solubility | The carboxylic acid groups can enhance aqueous solubility compared to simple alkyl chains. | Generally hydrophobic, with solubility decreasing as chain length increases. Ethers can slightly increase polarity. | Hydrophilic, generally improves the aqueous solubility of the PROTAC. |
| Cell Permeability | Can be moderate. The branched nature might influence membrane transit. Lipinski's "rule of five" is often not applicable to PROTACs. | Generally good due to lipophilicity, but can be limited by high molecular weight. | Can be variable. The "chameleon effect" may aid permeability by shielding polar groups. |
| Metabolic Stability | Generally considered to have good metabolic stability. | Can be susceptible to metabolism, particularly at activated C-H bonds. | Generally stable, but can be subject to oxidation. |
| Synthetic Accessibility | Can be synthesized from commercially available starting materials. The branched nature adds a step to the synthesis. | Readily accessible through various synthetic routes. | A wide variety of pre-functionalized PEG linkers are commercially available. |
Performance in PROTAC Efficacy
Direct comparative data for PROTACs utilizing this compound is limited in publicly accessible literature. The following table presents representative data for different linker classes to illustrate general trends. It is important to note that a direct comparison of DC50 and Dmax values across different studies can be misleading due to variations in target proteins, E3 ligases, cell lines, and experimental conditions.
| Linker Class | Representative Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | 16-atom alkyl linker | Estrogen Receptor α (ERα) | VHL | ~10 | >90 |
| Alkyl/Ether | Alkyl chains of varying lengths | Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | 1 - 40 | >85 |
| PEG | PEG chains of varying lengths | BET Bromodomains | Cereblon (CRBN) | 0.5 - >5000 | Variable |
| Branched Alkyl | (General representation) | Not specified | Not specified | Potentially improved due to conformational constraint | Dependent on optimal ternary complex formation |
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of PROTACs. Below are protocols for key experiments.
Synthesis of a PROTAC using an Alkyl Acid Linker (General Protocol)
This protocol describes a general method for coupling a warhead and an E3 ligase ligand to a dicarboxylic acid linker like this compound.
Materials:
-
This compound
-
Amine-functionalized warhead (POI-NH2)
-
Amine-functionalized E3 ligase ligand (E3-NH2)
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
Purification supplies (e.g., HPLC)
Procedure:
-
First Amide Coupling:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq), HOBt (1.1 eq), and DIPEA (3.0 eq).
-
Stir for 10 minutes at room temperature.
-
Add POI-NH2 (1.0 eq) and stir at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the mono-functionalized linker by preparative HPLC.
-
-
Boc Deprotection:
-
Dissolve the purified product in a solution of 20-50% TFA in DCM.
-
Stir at room temperature for 1-2 hours.
-
Monitor deprotection by LC-MS.
-
Remove the solvent under reduced pressure.
-
-
Second Amide Coupling:
-
Dissolve the deprotected intermediate in anhydrous DMF.
-
Add HATU (1.1 eq), HOBt (1.1 eq), and DIPEA (3.0 eq).
-
Stir for 10 minutes at room temperature.
-
Add E3-NH2 (1.0 eq) and stir at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
-
Purification:
-
Purify the final PROTAC by preparative HPLC.
-
Characterize the final product by HRMS and NMR.
-
Western Blot for Protein Degradation
This assay quantifies the reduction in the target protein levels following PROTAC treatment.
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, add Laemmli buffer, and denature the samples by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.
Cell Viability Assay (MTS Assay)
This assay assesses the cytotoxicity of the PROTAC.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for the desired duration.
-
Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizing Key Processes in PROTAC Development
Diagrams illustrating the mechanism of action and experimental workflows are crucial for understanding the complex processes involved in PROTAC development.
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western blot analysis of protein degradation.
Conclusion
The selection of an appropriate linker is a critical determinant of a PROTAC's success. This compound represents a branched alkyl/ether-based linker that offers a balance of moderate flexibility and potential for improved aqueous solubility due to its dicarboxylic acid nature. While direct comparative data is still emerging, the principles of PROTAC design suggest that its branched structure may offer advantages in pre-organizing the PROTAC for optimal ternary complex formation. The alternative linear alkyl and PEG linkers provide a spectrum of properties from hydrophobicity and high permeability to hydrophilicity and improved solubility. The ultimate choice of linker will depend on the specific target protein, the E3 ligase being recruited, and the desired pharmacokinetic profile of the final PROTAC molecule. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of these different linker strategies in the pursuit of novel and effective protein-degrading therapeutics.
Assessing the Impact of 4-(N-Boc-amino)-1,6-heptanedioic Acid on Peptide Conformation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding and controlling peptide conformation is paramount for designing effective therapeutics. The incorporation of non-natural amino acids and synthetic linkers is a key strategy to modulate the three-dimensional structure of peptides, thereby enhancing their stability, affinity, and specificity for biological targets. This guide provides a comparative analysis of the potential impact of 4-(N-Boc-amino)-1,6-heptanedioic acid on peptide conformation, alongside established methods of conformational constraint.
While direct experimental data on the conformational effects of this compound are limited, its structural similarity to aminoadipic acid allows for informed comparisons with other well-documented conformational modifiers. This guide will objectively compare its anticipated performance with alternatives such as hydrocarbon stapling, lactam bridge formation, and the inclusion of sterically demanding residues like α-aminoisobutyric acid (Aib).
Introduction to this compound
This compound is a branched aliphatic chain containing a protected amine and two carboxylic acid functionalities. This structure suggests its primary application as a linker for creating branched or cyclized peptides. The tert-butyloxycarbonyl (Boc) protecting group allows for selective deprotection and further modification during solid-phase peptide synthesis (SPPS). Its incorporation into a peptide backbone can introduce a degree of conformational constraint due to the steric bulk and the defined length of the heptanedioic acid chain.
Comparative Analysis of Conformational Constraints
The effectiveness of a conformational constraint is typically evaluated by its ability to induce and stabilize specific secondary structures, such as α-helices or β-turns. The following tables summarize quantitative data from studies on various peptide constraining methods, which can serve as a benchmark for assessing the potential impact of this compound.
Table 1: Comparison of Helicity Enhancement by Different Constraining Methods
| Constraint Method | Peptide Sequence/System | Helicity (% increase) | Analytical Method | Reference |
| Aminoadipic Acid derivative (proxy) | Peptides with aminoadipic semialdehyde | Formation of cyclic structures | LC-MS, ESI-MS/MS, NMR | [1] |
| Hydrocarbon Stapling (i, i+4) | Stapled B1-Leu peptides | 16.3% to 38.7% | Circular Dichroism (CD) | [2] |
| Hydrocarbon Stapling (i, i+7) | p53-derived peptides | High persistence of helicity | Molecular Dynamics Simulations | [3] |
| Lactam Bridge (i, i+4) | Ac-EXEALKKEXEALKK-amide | Substantially more helical than linear counterparts | Circular Dichroism (CD) | [4] |
| Aib Incorporation | Poly(Ala-Aib-Ala) | Adopted α-helical conformation | IR and CD spectroscopy | [5] |
Table 2: Structural Data from NMR and X-ray Crystallography
| Constraint Method | Key Structural Features Observed | Analytical Method | Reference |
| Lactam Bridge (i, i+4) | Well-defined helical turn, potential for backbone distortions | 2D NMR Spectroscopy | [6][7] |
| Hydrocarbon Stapling (i, i+1) | Stabilizes right-handed α-helix in short oligopeptides | X-ray Crystallography | [8] |
| Aib Incorporation | Predominantly 310- or α-helical conformations | X-ray Crystallography, NMR | [9][10][11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols for peptide synthesis and conformational analysis.
Solid-Phase Peptide Synthesis (SPPS) with Non-Natural Amino Acids
The incorporation of residues like this compound or its analogue, Fmoc-L-allysine ethylene (B1197577) acetal (B89532) (Fmoc-Aea-OH), into a peptide sequence is achieved through solid-phase peptide synthesis.[1]
Protocol Summary:
-
Resin Preparation: A suitable resin (e.g., Rink amide resin) is swelled in a solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin-bound amino acid is removed using a solution of piperidine (B6355638) in DMF.
-
Coupling: The desired Fmoc-protected amino acid (e.g., Fmoc-Aea-OH) is activated with a coupling reagent such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and coupled to the free amine on the resin.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
-
Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: The final peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a widely used technique to assess the secondary structure of peptides in solution.[2][12][13]
Protocol Summary:
-
Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., phosphate-buffered saline, trifluoroethanol/water mixtures) to a known concentration.
-
Instrument Setup: A CD spectropolarimeter is calibrated and purged with nitrogen gas.
-
Data Acquisition: Far-UV CD spectra are recorded, typically from 190 to 260 nm, at a controlled temperature.
-
Data Analysis: The raw data (ellipticity) is converted to mean residue ellipticity [θ]. The percentage of helicity is often estimated from the ellipticity value at 222 nm.
Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution.[6][14][15]
Protocol Summary:
-
Sample Preparation: The peptide is dissolved in a deuterated solvent (e.g., D₂O, CD₃OH) to an appropriate concentration.
-
1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to assess sample purity and general structural features.
-
2D NMR Experiments: A series of two-dimensional NMR experiments are performed:
-
TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.[6]
-
-
Structure Calculation: The distance and dihedral angle restraints obtained from the NMR data are used in computational software to calculate an ensemble of 3D structures consistent with the experimental data.
Visualizing Workflows and Relationships
The following diagrams illustrate the general workflows for peptide synthesis and conformational analysis.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
References
- 1. Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Antitumor Activity Study of All-Hydrocarbon-Stapled B1-Leu Peptides [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC03095A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Backbone distortions in lactam-bridged helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. repository.ias.ac.in [repository.ias.ac.in]
- 10. Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein–Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 14. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
Safety Operating Guide
Proper Disposal Procedures for 4-(N-Boc-amino)-1,6-heptanedioic Acid
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of 4-(N-Boc-amino)-1,6-heptanedioic acid.
Hazard Classification and Safety Precautions:
Safety Data Sheets (SDS) for this compound indicate varying hazard levels. According to one source, the compound is classified with the following hazards[1]:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)
-
Causes skin irritation (Skin corrosion/irritation - Category 2)
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)
Another SDS states there is no data available for hazard classification[2]. Given this discrepancy, it is imperative to handle the compound as hazardous, adhering to the more stringent safety precautions.
Personal Protective Equipment (PPE) during Handling and Disposal:
When handling this compound for disposal, appropriate personal protective equipment should be worn. This includes:
-
Protective gloves
-
Protective clothing
-
Eye and face protection
Ensure work is conducted in a well-ventilated area to avoid breathing dust, fumes, gas, mist, vapors, or spray[1].
Disposal Protocol
The primary guideline for the disposal of this compound is to treat it as hazardous chemical waste. Disposal should be conducted in accordance with all local, state, and national regulations[3]. Do not dispose of this chemical into the sanitary sewer or general trash.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a compatible, leak-proof container for the waste.
-
Keep the container tightly closed when not in use.
-
-
Storage:
-
Store the waste in a designated, secure area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the SDS to the disposal company to ensure they have all necessary hazard information.
-
Accidental Release Measures
In the event of a spill, the following steps should be taken[2]:
-
Avoid dust formation and breathing vapors, mist, or gas.
-
Ensure adequate ventilation.
-
Evacuate personnel to a safe area.
-
Wear appropriate personal protective equipment, including chemical-impermeable gloves.
-
Sweep up the spilled material and place it in a suitable, closed container for disposal.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-(N-Boc-amino)-1,6-heptanedioic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-(N-Boc-amino)-1,6-heptanedioic acid (CAS No. 848242-88-6). Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1]
-
Causes skin irritation (Skin corrosion/irritation - Category 2)[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]
To mitigate these risks, the following personal protective equipment is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][2][3][4] | Protects against dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or butyl rubber).[1][2][3][4][5] | Prevents direct skin contact and irritation. |
| Body Protection | A lab coat or chemical-resistant apron.[2][3][5] | Protects clothing and underlying skin from exposure. |
| Respiratory Protection | NIOSH-approved particulate respirator.[2] | Required when handling the powdered form to prevent inhalation of dust. |
Safe Handling and Operational Workflow
Proper handling procedures are critical to minimize exposure and prevent accidents. Always work in a well-ventilated area, preferably within a chemical fume hood.[3] An eyewash station and safety shower must be readily accessible.[3][5]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Experimental Protocol
-
Preparation:
-
Before entering the laboratory, ensure you are wearing a lab coat.
-
Put on chemical safety goggles and appropriate chemically resistant gloves.
-
If handling the powder outside of a fume hood or if dust is likely to be generated, a NIOSH-approved respirator is necessary.
-
Prepare your workspace in a certified chemical fume hood to ensure adequate ventilation.
-
Carefully weigh the desired amount of this compound. Avoid creating dust.
-
-
Handling and Use:
-
When dissolving the compound or adding it to a reaction, do so slowly to avoid splashing.
-
Always add the acid to the solvent, not the other way around, unless a specific protocol dictates otherwise.[5]
-
Keep all containers with the chemical tightly closed when not in use.
-
-
Spill and Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Rinse mouth with water.[1] Do not induce vomiting. Seek immediate medical attention.
-
Small Spills: For dry spills, carefully sweep up the material to avoid raising dust and place it in a designated, labeled waste container.[5] Use an appropriate absorbent material for spills of solutions.
-
-
Disposal Plan:
-
All waste containing this compound, including contaminated consumables like gloves and paper towels, must be disposed of in a clearly labeled hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of it down the drain or in the regular trash.
-
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
